molecular formula C9H13NO3S B092096 4-Methyl-1-(3-sulphonatopropyl)pyridinium CAS No. 15626-30-9

4-Methyl-1-(3-sulphonatopropyl)pyridinium

Cat. No.: B092096
CAS No.: 15626-30-9
M. Wt: 215.27 g/mol
InChI Key: MZRTWEBOYWBGCI-UHFFFAOYSA-N
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Description

4-Methyl-1-(3-sulphonatopropyl)pyridinium is a useful research compound. Its molecular formula is C9H13NO3S and its molecular weight is 215.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methylpyridin-1-ium-1-yl)propane-1-sulfonate
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InChI

InChI=1S/C9H13NO3S/c1-9-3-6-10(7-4-9)5-2-8-14(11,12)13/h3-4,6-7H,2,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MZRTWEBOYWBGCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](C=C1)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90166068
Record name 4-Methyl-1-(3-sulphonatopropyl)pyridinium
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Molecular Weight

215.27 g/mol
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CAS No.

15626-30-9
Record name Pyridinium, 4-methyl-1-(3-sulfopropyl)-, inner salt
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Record name 4-Methyl-1-(3-sulfonatopropyl)pyridinium
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Record name 4-Methyl-1-(3-sulphonatopropyl)pyridinium
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Record name 4-methyl-1-(3-sulphonatopropyl)pyridinium
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Record name 4-Methyl-1-(3-sulfonatopropyl)pyridinium
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Foundational & Exploratory

synthesis of 4-Methyl-1-(3-sulphonatopropyl)pyridinium

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Methyl-1-(3-sulphonatopropyl)pyridinium

This guide provides a comprehensive technical overview for the , a pyridinium sulfobetaine. Designed for researchers, chemists, and drug development professionals, this document delves into the core scientific principles, a detailed experimental protocol, and field-proven insights to ensure a successful and safe synthesis.

Introduction and Significance

This compound is a zwitterionic molecule, also known as an inner salt, belonging to the class of pyridinium sulfobetaines.[1] Its structure consists of a positively charged pyridinium cation, substituted with a methyl group at the 4-position, and an alkyl chain terminating in a negatively charged sulfonate group. This unique intramolecular salt structure imparts distinct physicochemical properties.

These compounds are a subset of ionic liquids (ILs), which are valued as environmentally benign alternatives to volatile organic compounds (VOCs) in chemical processes due to their negligible vapor pressure, high thermal stability, and tunable properties.[2][3] The applications of pyridinium-based ILs are extensive, spanning roles as catalysts, electrolytes in batteries and solar cells, and as media for organic synthesis and biocatalysis.[4][5][6] The synthesis described herein is a fundamental and robust method for producing this versatile chemical building block.

Core Scientific Principles: The Reaction Mechanism

The is achieved through a direct N-alkylation reaction. The core of this transformation is a classic bimolecular nucleophilic substitution (SN2) reaction between 4-methylpyridine (commonly known as 4-picoline) and 1,3-propanesultone.

Causality of Experimental Choices:

  • Nucleophile: 4-Methylpyridine serves as the nucleophile. The lone pair of electrons on the nitrogen atom of the pyridine ring is available for bond formation. The electron-donating nature of the methyl group at the 4-position slightly enhances the nucleophilicity of the nitrogen compared to unsubstituted pyridine.

  • Electrophile: 1,3-Propanesultone is a potent and highly reactive electrophile.[7] It is a cyclic ester of a sulfonic acid (a sultone). The significant ring strain in the four-membered ring, combined with the electron-withdrawing nature of the sulfonyl group, makes the terminal carbon atom highly susceptible to nucleophilic attack.

  • Mechanism: The reaction proceeds via the nitrogen atom of 4-picoline attacking the terminal carbon of the 1,3-propanesultone. This single-step concerted process leads to the cleavage of the C-O bond and the opening of the sultone ring, forming the stable sulfonate anion and a new C-N bond, resulting in the desired zwitterionic product.[8][9]

The choice of solvent and temperature is critical. While the reaction can be performed neat (without solvent), using a polar aprotic solvent can facilitate the reaction by solvating the reactants. However, refluxing in alcohols like ethanol is also a common and effective method.[9][10] Higher temperatures increase the reaction rate, ensuring the completion of the reaction in a reasonable timeframe.

Figure 1: Reaction scheme for the .

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to the specified steps, particularly regarding safety, stoichiometry, and purification, is crucial for obtaining a high-purity product.

Materials and Equipment

Table 1: List of Required Reagents

ReagentFormulaMolar Mass ( g/mol )PuritySupplier
4-Methylpyridine (4-Picoline)C₆H₇N93.13≥98%Sigma-Aldrich, Acros
1,3-PropanesultoneC₃H₆O₃S122.14≥98%Sigma-Aldrich, TCI
EthanolC₂H₅OH46.07Anhydrous, ≥99.5%Fisher Scientific
Diethyl Ether(C₂H₅)₂O74.12AnhydrousFisher Scientific

Equipment:

  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Thermometer

  • Buchner funnel and flask for vacuum filtration

  • Vacuum oven or desiccator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical balance

Critical Safety Precautions
  • 1,3-Propanesultone Hazard: 1,3-Propanesultone is a potent carcinogen and a mutagen.[7] It must be handled with extreme caution in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles.

  • Waste Disposal: All glassware contaminated with 1,3-propanesultone and any waste materials must be decontaminated (e.g., with a sodium bicarbonate solution) and disposed of according to institutional hazardous waste protocols.

  • Solvent Hazards: Ethanol and diethyl ether are flammable. Ensure no open flames or spark sources are present.

Step-by-Step Synthesis Procedure
  • Reagent Preparation: In a 250 mL round-bottom flask, place a magnetic stir bar. Add 4-methylpyridine (e.g., 0.1 mol, 9.31 g).

  • Solvent Addition: Add anhydrous ethanol (e.g., 100 mL) to the flask to dissolve the 4-methylpyridine.

  • Electrophile Addition: In a chemical fume hood, carefully add 1,3-propanesultone (e.g., 0.1 mol, 12.21 g) to the solution. Note: A slight molar excess (1.05 to 1.1 equivalents) of the 4-methylpyridine can be used to ensure the complete consumption of the carcinogenic sultone, but a 1:1 molar ratio is standard.[11]

  • Reaction Setup: Attach the reflux condenser to the flask and ensure a steady flow of cooling water. Place the apparatus in a heating mantle on a magnetic stirrer plate.

  • Reflux: Heat the mixture to reflux (the boiling point of ethanol, ~78 °C) with continuous stirring. Let the reaction proceed for 4-6 hours.[9][10] The formation of a white precipitate may be observed as the reaction progresses.

  • Isolation: After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath for at least one hour to maximize precipitation.

  • Filtration: Collect the white crystalline product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid on the filter with cold anhydrous diethyl ether (2 x 30 mL) to remove any unreacted starting materials and impurities.[9]

  • Drying: Dry the purified product under vacuum at 50-60 °C for several hours until a constant weight is achieved. The final product should be a fine, white, crystalline solid.

Characterization
  • Appearance: White crystalline solid.

  • Yield: Typically >90%.

  • Molecular Weight: 215.27 g/mol .[1]

  • ¹H NMR (D₂O, 400 MHz): Expected chemical shifts (δ) would include signals for the methyl group protons, the three methylene groups of the propyl chain, and the aromatic protons of the pyridinium ring. The aromatic protons ortho to the nitrogen (Ha) will be the most downfield shifted due to the positive charge.[5][12]

  • IR Spectroscopy (KBr, cm⁻¹): Characteristic peaks for SO₃⁻ stretching (around 1200 and 1040 cm⁻¹), aromatic C=C and C=N stretching (1600-1450 cm⁻¹), and C-H stretching.[9]

Data Summary and Workflow Visualization

Table 2: Summary of Reaction Parameters

ParameterValueRationale / Notes
Reactant Molar Ratio1:1 (Picoline:Sultone)Ensures efficient conversion.[11]
SolventAnhydrous EthanolGood solvent for reactants; product is less soluble when cold, aiding precipitation.
Temperature~78 °C (Reflux)Provides sufficient activation energy for a reasonable reaction rate.
Reaction Time4-6 hoursAdequate for driving the reaction to completion.[9]
Expected Yield>90%The reaction is typically high-yielding and clean.
Purification MethodWashing with Diethyl EtherEffectively removes non-polar unreacted starting materials.
Experimental Workflow Diagram

G start Start: Assemble Glassware reagents Charge Flask: 1. 4-Methylpyridine 2. Anhydrous Ethanol start->reagents sultone Add 1,3-Propanesultone (In Fume Hood) reagents->sultone reflux Heat to Reflux (~78°C) Stir for 4-6 hours sultone->reflux cool Cool to Room Temp Then Place in Ice Bath reflux->cool filter Vacuum Filter Product cool->filter wash Wash with Cold Diethyl Ether filter->wash dry Dry Under Vacuum wash->dry product Final Product: This compound dry->product

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting and Field-Proven Insights

  • Low Yield: This is uncommon for this reaction. If it occurs, verify the purity of the starting materials. 4-Methylpyridine can be hygroscopic, and water can interfere. Ensure 1,3-propanesultone has not degraded; it should be a colorless liquid or low-melting solid.

  • Product Does Not Precipitate: If the product remains in solution, it may be due to an insufficient reaction time or using too much solvent. The volume of the solvent can be reduced using a rotary evaporator before cooling to induce crystallization.

  • Oily Product: An oily or sticky product suggests the presence of impurities. Ensure a thorough wash with diethyl ether. If the product remains impure, recrystallization from a solvent system like ethanol/ether may be necessary.

  • Impurity from Solvent Reaction: While less common with ethanol, using nucleophilic solvents like methanol at high temperatures can potentially lead to ring-opening of the sultone by the solvent itself, creating impurities like 3-methoxypropanesulfonic acid.[9][13] Using anhydrous solvents minimizes this risk.

Conclusion

The via the direct alkylation of 4-methylpyridine with 1,3-propanesultone is a highly efficient, robust, and reliable method. The success of the procedure hinges on the use of pure, anhydrous reagents and strict adherence to safety protocols due to the carcinogenic nature of 1,3-propanesultone. This guide provides the necessary scientific background and practical steps for researchers to confidently produce this valuable pyridinium sulfobetaine for a wide array of applications in modern chemistry.

References

  • Google Patents. (n.d.). A kind of synthetic method of pyridinium hydroxy propyl sulfobetaine. Retrieved from patents.google.com. Link

  • Google Patents. (n.d.). CN103922997A - Synthetic method of pyridinium hydroxy propyl sulfobetaine. Retrieved from patents.google.com. Link

  • Google Patents. (n.d.). CN102161639A - Method for synthesizing pyridinium hydroxy propyl sulfobetaine. Retrieved from patents.google.com. Link

  • Klochkova, I. N., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Molecules, 27(21), 7515. Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85029, this compound. Retrieved from PubChem. Link

  • Klochkova, I. N., et al. (2021). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-one Ring. International Journal of Molecular Sciences, 22(21), 11843. Link

  • Klochkova, I. N., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. PubMed. Link

  • Febriana, F., et al. (2022). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Heliyon, 8(9), e10488. Link

  • ChemicalBook. (n.d.). This compound. Retrieved from chemicalbook.com. Link

  • S. S. S. R., et al. (2023). Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. ACS Omega, 8(4), 4146–4155. Link

  • Küçükgüzel, Ş. G., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Archiv der Pharmazie, 343(2), 94-101. Link

  • Said, M. A., et al. (2017). Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 12), 1835–1839. Link

  • S. S. S. R., et al. (2023). Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. PMC. Link

  • Malá, J., et al. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules, 15(12), 9077-9087. Link

  • Said, M. A., et al. (2017). Synthesis and crystal structure of a new pyridinium bromide salt. NIH. Link

  • Google Patents. (n.d.). EP0752420A1 - Process for the preparation of 1-(3-sulphopropyl)-pyridinium-betaine. Retrieved from patents.google.com. Link

  • BOC Sciences. (2023). 1,3-Propane sultone:high reactivity, mechanism of carcinogenesis and applications. Retrieved from bocsci.com.

  • Naz, S., et al. (2022). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Molecules, 27(18), 5835. Link

  • Royal Society of Chemistry. (n.d.). Pyridinium salts: from synthesis to reactivity and applications. Retrieved from pubs.rsc.org. Link

  • ResearchGate. (n.d.). (PDF) Reactions with propanesultone _(1,3). Retrieved from researchgate.net. Link

  • Chemistry Stack Exchange. (2022). Work-up of SN2 reaction with 1,3-propane sultone. Retrieved from chemistry.stackexchange.com. Link

  • van der Velden, P. M., et al. (1977). Reactions with 1.3 propane sultone for the synthesis of cation-exchange membranes. European Polymer Journal, 13(1), 37-39. Link

  • Ghomashchi, R., et al. (2014). Synthesis and thermal characterization of mono and dicationicimidazolium-pyridinium based ionic liquids. Oriental Journal of Chemistry, 30(2), 527-532. Link

  • De Kimpe, N., et al. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. Arkivoc, 2014(3), 154-169. Link

  • PubChemLite. (n.d.). 2-methyl-1-(3-sulphonatopropyl)pyridinium (C9H14NO3S). Retrieved from pubchemlite.com. Link

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-1-(3-sulphonatopropyl)pyridinium

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Methyl-1-(3-sulphonatopropyl)pyridinium, a zwitterionic sulfobetaine. As a compound of interest in various chemical and pharmaceutical applications, a thorough understanding of its synthesis, purification, solubility, stability, and toxicological profile is crucial for its effective utilization and development. This document synthesizes available data on the target molecule and closely related analogues to provide a detailed experimental framework for its characterization. It is designed to be a practical resource for researchers, offering not just data, but also the causality behind experimental choices and methodologies for determining key physicochemical parameters.

Introduction

This compound, with the chemical formula C9H13NO3S and a molecular weight of 215.27 g/mol , is a pyridinium-based sulfobetaine.[1] These zwitterionic compounds, possessing both a cationic pyridinium head and an anionic sulfonate tail within the same molecule, exhibit unique properties that make them valuable in a range of applications. Pyridinium sulfobetaines, in general, are known for their use as leveling and brightening agents in the electroplating industry.[2][3] Their zwitterionic nature also makes them interesting candidates for applications in materials science, catalysis, and as components of ionic liquids.

This guide will delve into the essential physicochemical properties of this compound, providing both known information and detailed protocols for the experimental determination of uncharacterised yet critical parameters.

Synthesis and Purification

The synthesis of this compound is typically achieved through the quaternization of 4-methylpyridine with 1,3-propanesultone. This reaction is a classic example of nucleophilic ring-opening of the sultone by the pyridine nitrogen.

Synthetic Pathway

The reaction proceeds as follows:

Synthesis of this compound cluster_reactants Reactants cluster_product Product 4-Methylpyridine 4-Methylpyridine Reaction Reaction 4-Methylpyridine->Reaction + 1,3-Propanesultone 1,3-Propanesultone 1,3-Propanesultone->Reaction This compound This compound Reaction->this compound Solvent (e.g., Toluene) Heat

Caption: Synthesis of this compound.

Experimental Protocol for Synthesis

This protocol is adapted from established procedures for the synthesis of similar pyridinium sulfobetaines.

Materials:

  • 4-Methylpyridine (freshly distilled)

  • 1,3-Propanesultone

  • Anhydrous toluene (or another suitable inert solvent like acetonitrile)

  • Diethyl ether (for washing)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve one molar equivalent of freshly distilled 4-methylpyridine in anhydrous toluene.

  • To this stirring solution, add one molar equivalent of 1,3-propanesultone dropwise at room temperature. The reaction is exothermic, so controlled addition is recommended.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • As the reaction proceeds, the zwitterionic product will precipitate out of the non-polar solvent as a white solid.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the product thoroughly with diethyl ether to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven at 60-80°C to a constant weight.

Purification and Characterization

The primary purification method involves washing the precipitated product with a non-polar solvent. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water mixture) can be employed.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the sulfonate group (strong absorptions around 1040 and 1170 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Elemental Analysis: To determine the elemental composition (C, H, N, S) and confirm the purity of the compound.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

PropertyValue/DescriptionSource/Method
Molecular Formula C9H13NO3SPubChem[1]
Molecular Weight 215.27 g/mol PubChem[1]
CAS Number 15626-30-9PubChem[1]
Appearance Expected to be a white to off-white crystalline solid.Analogy to similar compounds[4]
Melting Point Not experimentally determined. Expected to be relatively high due to its ionic nature.
Solubility Expected to be highly soluble in water and moderately soluble in protic solvents like ethanol and methanol.[5] Low solubility in non-polar organic solvents.Analogy to zwitterionic pyridinium ligands[5]
pKa Not experimentally determined. Expected to have two pKa values: one for the sulfonic acid group (pKa < 2) and one for the pyridinium proton (pKa > 5).Theoretical consideration
XLogP3 0.4Computed by PubChem[1]
Topological Polar Surface Area 69.5 ŲComputed by PubChem[1]

Detailed Analysis of Physicochemical Properties

Solubility

The zwitterionic nature of this compound dictates its solubility profile. The presence of a highly polar sulfonate group and a charged pyridinium ring leads to strong interactions with polar solvents.

Expected Solubility Profile:

  • High solubility in water: Due to strong ion-dipole interactions and hydrogen bonding.

  • Moderate solubility in protic solvents: Such as methanol and ethanol.[5]

  • Low solubility in non-polar solvents: Such as toluene, hexane, and diethyl ether.

A standard method for determining solubility is the isothermal equilibrium method.

Procedure:

  • Prepare saturated solutions of the compound in the desired solvents (e.g., water, ethanol, methanol, acetone) at a constant temperature (e.g., 25°C) by adding an excess of the solid to the solvent.

  • Agitate the solutions for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[6]

  • Repeat the measurement at different temperatures to determine the temperature dependence of solubility.

Solubility Determination Workflow Start Start Prepare Saturated Solution Prepare Saturated Solution Start->Prepare Saturated Solution Equilibrate (24-48h) Equilibrate (24-48h) Prepare Saturated Solution->Equilibrate (24-48h) Separate Solid and Liquid Separate Solid and Liquid Equilibrate (24-48h)->Separate Solid and Liquid Analyze Supernatant (HPLC/UV-Vis) Analyze Supernatant (HPLC/UV-Vis) Separate Solid and Liquid->Analyze Supernatant (HPLC/UV-Vis) Calculate Solubility Calculate Solubility Analyze Supernatant (HPLC/UV-Vis)->Calculate Solubility End End Calculate Solubility->End

Caption: Workflow for solubility determination.

Acid-Base Properties (pKa)

As a zwitterion, this compound has both acidic and basic centers. The sulfonic acid group is strongly acidic, while the pyridinium ring is a quaternary ammonium cation and does not have a proton to donate. The relevant pKa would be that of the conjugate acid, where a proton is added to the sulfonate group. However, in practice, the sulfonic acid is fully deprotonated over the typical aqueous pH range. The pKa of the parent amine, 4-methylpyridine, is approximately 5.98.[7] The quaternization to form the pyridinium cation removes this basic site.

The sulfonic acid group is expected to have a pKa value below 2, similar to other sulfonic acids. This means it will be in its anionic sulfonate form in all but very strongly acidic solutions.

Potentiometric titration is a standard method for determining pKa values.

Procedure:

  • Dissolve a precisely weighed amount of the compound in deionized water.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

  • Record the pH as a function of the volume of titrant added.

  • Plot the titration curve (pH vs. volume of titrant).

  • The pKa can be determined from the half-equivalence point of the titration of the sulfonate group (if it can be protonated without decomposition). Due to the expected low pKa of the sulfonic acid, this may be challenging in aqueous solution and may require non-aqueous titration methods.

Stability

The stability of this compound is a critical parameter for its storage and application.

Thermal Stability: Pyridinium-based ionic liquids and sulfobetaines generally exhibit good thermal stability. Decomposition temperatures are typically in the range of 250-300°C.

pH Stability: The C-N bond of the pyridinium ring and the C-S bond of the sulfonate group are generally stable to hydrolysis under neutral and moderately acidic or basic conditions. Extreme pH and high temperatures may lead to degradation.

Thermogravimetric Analysis (TGA) is the standard method for determining thermal stability.

Procedure:

  • Place a small, accurately weighed sample (5-10 mg) of the compound into a TGA pan.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass of the sample as a function of temperature.

  • The onset of decomposition is identified as the temperature at which significant mass loss begins.

TGA Workflow Start Start Weigh Sample Weigh Sample Start->Weigh Sample Place in TGA Place in TGA Weigh Sample->Place in TGA Heat at Constant Rate Heat at Constant Rate Place in TGA->Heat at Constant Rate Record Mass vs. Temperature Record Mass vs. Temperature Heat at Constant Rate->Record Mass vs. Temperature Determine Decomposition Temperature Determine Decomposition Temperature Record Mass vs. Temperature->Determine Decomposition Temperature End End Determine Decomposition Temperature->End

Caption: Workflow for Thermogravimetric Analysis.

Toxicological Profile

  • 4-Methylpyridine: This precursor is harmful if swallowed or inhaled and is toxic in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation. The oral LD50 in rats is 440 mg/kg.

  • Pyridinium Compounds: The toxicity of pyridinium-based ionic liquids is highly dependent on the nature of the substituents. Longer alkyl chains on the pyridinium ring tend to increase toxicity.[8]

  • Sulfobetaines: Generally, sulfobetaines are considered to have low toxicity and are often used in biomedical applications due to their biocompatibility.

Biodegradability: Studies on pyridinium-based ionic liquids have shown that some can be readily biodegradable, with biodegradability increasing with longer alkyl chain lengths.[8][9]

Recommendations for Toxicological Assessment

Given the lack of specific data, the following in vitro and in vivo studies are recommended to establish a comprehensive toxicological profile for this compound:

  • Acute Oral, Dermal, and Inhalation Toxicity Studies: To determine the LD50 and LC50 values.

  • Skin and Eye Irritation/Corrosion Studies: To assess its potential to cause local irritation.

  • Genotoxicity Assays (e.g., Ames test, micronucleus test): To evaluate its mutagenic potential.

  • Ecotoxicity Studies: To determine its impact on aquatic organisms.

  • Biodegradability Studies (e.g., OECD 301): To assess its persistence in the environment.

Conclusion

This compound is a zwitterionic sulfobetaine with a range of potential applications. This guide has provided a detailed overview of its synthesis, purification, and key physicochemical properties. While specific experimental data for some parameters are lacking, this document offers a robust framework for their experimental determination based on established scientific principles and data from analogous compounds. The provided protocols are intended to empower researchers to fully characterize this compound and unlock its potential in their respective fields. As with any chemical substance, a thorough toxicological and environmental impact assessment is crucial before widespread application.

References

  • Delgado, G. E., Cisterna, J., Llanos, J., Pulido, R., Naveas, N., Narea, P., ... & Brito, I. (2025). Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. Molecules, 30(11), 2345.
  • Kirchhecker, S., Tröger-Müller, S., Bake, S., & Esposito, D. (2022). Pyridinium zwitterions synthesised from amino acids and furfural. International Journal of Molecular Sciences, 23(18), 10763.
  • Li, Y., Wang, Y., & Su, C. (2021). Synthesis of novel pyridinium 1,5-zwitterions and their reactivity with isatin-based α-(trifluoromethyl)imines: a sulfur-controlled domino reaction. Organic Chemistry Frontiers, 8(19), 5436-5442.
  • Deng, Y., Beadham, I., Ghavre, M., Costa Gomes, M. F., Gathergood, N., Husson, P., ... & Besse-Hoggan, P. (2015). When can ionic liquids be considered readily biodegradable? Biodegradation pathways of pyridinium, pyrrolidinium and ammonium-based ionic liquids. Green Chemistry, 17(3), 1479-1491.
  • Deng, Y., Beadham, I., Ghavre, M., Costa Gomes, M. F., Gathergood, N., Husson, P., ... & Besse-Hoggan, P. (2015). When can ionic liquids be considered readily biodegradable? Biodegradation pathways of pyridinium, pyrrolidinium and ammonium-based ionic liquids. Green Chemistry, 17(3), 1479-1491.
  • Pham, D. T., et al. (2026). Unexpected Self-Reactivity of a Pyridinium–Benzimidazolate Zwitterion Leading to a Novel Atropoisomeric Scaffold. Organic Letters.
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  • López-López, M., et al. (2022). Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions.
  • Wang, J., et al. (2024). Preparation and evaluation of a pyridine sulfonate betaine-based zwitterionic stationary phase for hydrophilic interaction chromatography.
  • BASA. (n.d.). Pyridinium propyl sulfobetaine (PPS). Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-N-pyridin-3-YL-benzenesulfonamide. Retrieved from [Link]

  • Google Patents. (2014). CN103922997A - Synthetic method of pyridinium hydroxy propyl sulfobetaine.
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  • Google Patents. (2013). CN103012290A - A kind of synthetic method of pyridinium hydroxy propyl sulfobetaine.
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  • Ataman Kimya. (n.d.). Pyridinium hydroxy propyl sulfobetaine. Retrieved from [Link]

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  • Al-Majid, A. M., et al. (2018). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. Molecules, 23(9), 2329.
  • Kuznetsov, A. A., et al. (2024). Synthesis and characterization of soluble pyridinium-containing copolyimides. RSC Advances, 14(50), 37278-37285.
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An In-depth Technical Guide to the Structure Elucidation of 4-Methyl-1-(3-sulphonatopropyl)pyridinium

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methyl-1-(3-sulphonatopropyl)pyridinium, a zwitterionic organic compound, belongs to the class of pyridinium salts. These compounds are characterized by a positively charged nitrogen atom within the pyridine ring and, in this specific case, a negatively charged sulfonate group attached to a propyl chain. This unique intramolecular salt structure imparts distinct physicochemical properties, making it a subject of interest in various research domains, including materials science and synthetic chemistry. The precise elucidation of its molecular structure is paramount for understanding its reactivity, and potential applications.

This technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural confirmation of this compound. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the principles and practical aspects of molecular structure elucidation.

Molecular Structure and Synthesis

The structure of this compound, with the chemical formula C9H13NO3S and a molecular weight of 215.27 g/mol , is characterized by a 4-methylpyridine (also known as γ-picoline) core.[1] The nitrogen atom of the pyridine ring is quaternized by a propyl group, which in turn is terminated by a sulfonate group. This results in a stable inner salt, or zwitterion.

Caption: Molecular structure of this compound.

Synthesis Protocol

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 4-methylpyridine and 1,3-propanesultone. The lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic carbon of the sultone, leading to the opening of the four-membered ring and the formation of the zwitterionic product.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-methylpyridine in a suitable solvent such as acetonitrile or toluene.

  • Addition of Sultone: To the stirred solution, add 1.0 equivalent of 1,3-propanesultone dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: As the reaction proceeds, the zwitterionic product will precipitate out of the solution as a white solid.

  • Purification: After the reaction is complete, cool the mixture to room temperature and collect the solid product by vacuum filtration. Wash the solid with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

G cluster_0 Synthesis Workflow Reactants 4-Methylpyridine + 1,3-Propanesultone Solvent Acetonitrile/Toluene Reactants->Solvent Reaction Reflux (80-100°C) 12-24h Solvent->Reaction Precipitation Product Precipitation Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Diethyl Ether Filtration->Washing Drying Vacuum Drying Washing->Drying Product This compound Drying->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For zwitterionic compounds like this compound, deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
Pyridinium (ortho to N)8.5 - 8.8Doublet2H
Pyridinium (meta to N)7.8 - 8.1Doublet2H
N-CH₂ (propyl)4.5 - 4.8Triplet2H
S-CH₂ (propyl)2.8 - 3.1Triplet2H
Central CH₂ (propyl)2.1 - 2.4Multiplet2H
Methyl (on pyridine)2.4 - 2.6Singlet3H

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments. The available experimental data for 3-(4-methylpyridin-1-ium-1-yl)propane-1-sulfonate confirms the proposed structure.[2]

Carbon Assignment Experimental Chemical Shift (ppm)
Pyridinium (para to N, C-CH₃)~160
Pyridinium (ortho to N)~145
Pyridinium (meta to N)~129
N-CH₂ (propyl)~60
S-CH₂ (propyl)~48
Central CH₂ (propyl)~27
Methyl (on pyridine)~21

2D NMR Techniques (COSY, HSQC, HMBC)

To further confirm the assignments, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): Would show correlations between adjacent protons, for instance, between the N-CH₂, central CH₂, and S-CH₂ protons of the propyl chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the propyl chain to the pyridine ring and the sulfonate group.

G cluster_1 NMR Elucidation Workflow 1H_NMR 1H NMR (Proton Environments) COSY COSY (H-H Connectivity) 1H_NMR->COSY HSQC HSQC (C-H Direct Correlation) 1H_NMR->HSQC HMBC HMBC (Long-Range C-H Correlation) 1H_NMR->HMBC 13C_NMR 13C NMR (Carbon Skeleton) 13C_NMR->HSQC 13C_NMR->HMBC Structure Confirmed Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Integrated NMR approach for structure confirmation.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is well-suited for analyzing ionic compounds like this compound.

Expected Results:

  • Positive Ion Mode: The molecular ion [M+H]⁺ would be observed at m/z 216.069.

  • Negative Ion Mode: The molecular ion [M-H]⁻ would be observed at m/z 214.054.

  • Fragmentation Pattern: High-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS) would reveal characteristic fragmentation patterns. Key fragment ions would likely include the 4-methylpyridinium cation (m/z 94.065) and fragments corresponding to the loss of the sulfonate group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorption Bands:

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H stretching3000 - 3100
Aliphatic C-H stretching2850 - 3000
C=C and C=N stretching (pyridinium ring)1480 - 1650
S=O asymmetric stretching (sulfonate)~1200
S=O symmetric stretching (sulfonate)~1050

X-ray Crystallography

For a definitive and unambiguous three-dimensional structure, single-crystal X-ray diffraction is the gold standard.

Protocol Overview:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., water, ethanol).

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined, and the structure is refined to match the experimental data.

While a crystal structure for the title compound is not publicly available, analysis of similar pyridinium sulfonates reveals key structural features such as the zwitterionic nature with distinct bond lengths for the C-N⁺ and S-O⁻ moieties, and intermolecular hydrogen bonding interactions.[3]

Conclusion

The structure elucidation of this compound is a multi-faceted process that relies on a synergistic combination of synthetic chemistry and advanced analytical techniques. While synthesis provides the material, it is the collective evidence from NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy that builds a conclusive picture of the molecular architecture. For ultimate confirmation of the three-dimensional arrangement and intermolecular interactions in the solid state, single-crystal X-ray crystallography remains the definitive method. This guide provides the fundamental framework and expected outcomes for the successful structural characterization of this intriguing zwitterionic molecule.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Zhang, Y., Moradi, Y., He, J., & Armani, A. (2020). 13C NMR of 3-(4-methylpyridin-1-ium-1-yl)propane-1-sulfonate. ResearchGate. [Link]

  • Kuyinu, O., Purdy, A. P., & Butcher, R. J. (2011). Sulfonated 1,3-bis-(4-pyrid-yl)propane. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1534. [Link]

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An In-Depth Technical Guide to the Characterization of 1-(4-Fluorophenyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: This guide provides comprehensive characterization data for 1-(4-Fluorophenyl)piperazine Dihydrochloride (CAS Number: 64090-19-3). The initial query for CAS number 15626-30-9 identifies a different compound, 4-Methyl-1-(3-sulphonatopropyl)pyridinium, a pyridinium salt with limited data in the context of pharmaceutical research.[1][2][3] Given the target audience of researchers and drug development professionals, and the prevalence of phenylpiperazine derivatives in this field, this guide focuses on the more pharmacologically relevant 1-(4-Fluorophenyl)piperazine and its dihydrochloride salt, which is likely the intended subject of interest.[4][5]

Introduction and Compound Identification

1-(4-Fluorophenyl)piperazine is a substituted phenylpiperazine compound.[6] Phenylpiperazine derivatives are a significant class of molecules in medicinal chemistry and drug development, known for their interactions with various receptors in the central nervous system, including serotonergic and dopaminergic receptors.[4] This compound, often abbreviated as 4-FPP or pFPP, is also encountered in forensic and toxicological research as a designer drug or a metabolite of other psychoactive substances.[6][7]

Accurate characterization is the bedrock of all subsequent research, from pharmacological screening to metabolic stability assays. This guide provides a detailed overview of the essential physicochemical and spectroscopic data for 1-(4-Fluorophenyl)piperazine Dihydrochloride, along with field-proven protocols for its analysis.

Chemical Structure and Identifiers

The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for experimental work.

Caption: Structure of 1-(4-Fluorophenyl)piperazine Dihydrochloride.

Physicochemical Properties

The fundamental physical and chemical properties dictate the compound's behavior in various experimental settings, from dissolution for in vitro assays to storage conditions. The data presented below is a synthesis from multiple authoritative sources.

PropertyValueSource(s)
CAS Number 64090-19-3[7]
Molecular Formula C₁₀H₁₃FN₂ • 2HCl[7]
Molecular Weight 253.14 g/mol [6]
IUPAC Name 1-(4-fluorophenyl)piperazine;dihydrochloridePubChem
Synonyms 4-FPP, pFPP, para-Fluorophenylpiperazine Dihydrochloride[7]
Appearance White to off-white crystalline solid[7]
Melting Point 231-234 °C[6]
Solubility DMSO: ~10 mg/mL, PBS (pH 7.2): ~10 mg/mL[7]
UV λmax 239, 288 nm[7]
Storage Store at -20°C for long-term stability[7]
Stability Stable for ≥ 5 years under proper storage conditions[7]

Spectroscopic and Chromatographic Characterization

A multi-technique approach is essential for unambiguous structural confirmation and purity assessment. The combination of NMR, FTIR, and Mass Spectrometry provides a comprehensive "fingerprint" of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure by probing the chemical environment of ¹H and ¹³C nuclei.[8][9] For 1-(4-Fluorophenyl)piperazine Dihydrochloride, the protonated nitrogens of the piperazine ring will significantly influence the chemical shifts of adjacent protons.

Expected Spectral Features:

  • ¹H NMR: The spectrum will exhibit distinct regions. Aromatic protons on the fluorophenyl ring will appear as multiplets in the downfield region (~7.0-7.2 ppm). The protons on the piperazine ring will appear as two distinct sets of multiplets in the aliphatic region (~3.3-3.6 ppm), shifted downfield due to the adjacent protonated nitrogens. A broad signal corresponding to the N-H protons may also be visible.

  • ¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a large C-F coupling constant. The carbons of the piperazine ring will appear in the aliphatic region (~40-50 ppm).

  • Sample Preparation: Accurately weigh 5-10 mg of 1-(4-Fluorophenyl)piperazine Dihydrochloride. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄) in a clean, dry NMR tube. Ensure complete dissolution.

  • Instrument Setup:

    • Use a standard 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum. A common pulse sequence is a simple 90° pulse-acquire (e.g., 'zg30' or 'zgpr' with water suppression if using D₂O).[9]

    • Key parameters:

      • Spectral Width: ~12-16 ppm

      • Acquisition Time: ~2-4 seconds

      • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons for accurate integration)

      • Number of Scans: 16-64 scans, depending on sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., D₂O at ~4.79 ppm).

    • Integrate the peaks to determine the relative ratios of different types of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[10][11] It serves as an excellent method for confirming the presence of key structural motifs.[12]

Expected Spectral Features:

  • N-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the N-H stretching of the protonated amine groups in the piperazine ring.

  • Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

  • Aliphatic C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).

  • Aromatic C=C Bending: Characteristic peaks in the 1600-1450 cm⁻¹ region.

  • C-N Stretch: Absorptions in the 1250-1020 cm⁻¹ range.

  • C-F Stretch: A strong, characteristic absorption band typically found in the 1250-1100 cm⁻¹ region.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan in the open-air to acquire a spectrum of the ambient atmosphere (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.[12]

  • Sample Application: Place a small amount (a few milligrams) of the solid 1-(4-Fluorophenyl)piperazine Dihydrochloride powder directly onto the ATR crystal.

  • Analysis: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Initiate the scan. The instrument will collect the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.[11] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Interpretation: Analyze the resulting spectrum, identifying the wavenumbers (cm⁻¹) of major absorption bands and correlating them to specific functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural insights through fragmentation patterns.[13] Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful technique for this class of compounds.[14][15]

Expected Spectral Features (Electron Ionization - EI): When analyzed as the free base (the HCl is removed in the hot GC inlet), the mass spectrum will show:

  • Molecular Ion (M⁺): A peak at m/z 180, corresponding to the molecular weight of the free base, 1-(4-Fluorophenyl)piperazine.

  • Key Fragments: The fragmentation is typically dominated by cleavage of the piperazine ring. A base peak is often observed at m/z 138, resulting from the loss of a C₂H₄N fragment (mass 42). Other characteristic ions include the fluorophenyl cation at m/z 95.

Sample 1. Sample Prep (Dissolve in Methanol) GC 2. GC Injection (Vaporization & Separation) Sample->GC Column Capillary Column (e.g., DB-5ms) GC->Column MS 3. MS Detection (Ionization & Fragmentation) Column->MS Data 4. Data Analysis (Mass Spectrum vs. Library) MS->Data

Caption: General workflow for GC-MS characterization.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent like methanol or ethyl acetate.

  • Instrument Setup:

    • GC: Use a gas chromatograph equipped with a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).[14]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[13]

    • Inlet: Set to splitless mode for trace analysis or a split ratio (e.g., 50:1) for higher concentrations. Inlet temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 15-20°C/min to a final temperature of 280-300°C.

  • MS Setup:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

  • Data Acquisition: Inject 1 µL of the sample solution. The GC will separate the components over time, and the MS will acquire spectra for everything that elutes from the column.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the compound.

    • Extract the mass spectrum for that peak.

    • Compare the experimental mass spectrum to a reference library (e.g., NIST, Wiley) for confirmation.[15] Analyze the fragmentation pattern to ensure it is consistent with the proposed structure.

Safety and Handling

As a research chemical and pharmacologically active compound, proper handling is crucial. The following information is derived from typical Safety Data Sheets (SDS).

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. [Thermo Fisher Scientific]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection. [Thermo Fisher Scientific]

  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use only in a well-ventilated area. Do not eat, drink, or smoke when using this product. [Thermo Fisher Scientific]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up. [Thermo Fisher Scientific]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. [Thermo Fisher Scientific]

Conclusion

The robust characterization of 1-(4-Fluorophenyl)piperazine Dihydrochloride relies on a synergistic application of modern analytical techniques. NMR spectroscopy confirms the precise atomic arrangement, FTIR identifies key functional groups, and mass spectrometry verifies the molecular weight and fragmentation pattern. Together, these methods provide the definitive structural proof and purity assessment required for confident use in research and development settings. The protocols and data provided in this guide serve as a comprehensive resource for scientists working with this and related phenylpiperazine compounds.

References

  • MDPI. (n.d.). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Retrieved from [Link]

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  • Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 50). Retrieved from [Link]

  • University of Missouri. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • RTI International. (n.d.). Validating Gas Chromatography–Mass Spectrometry for Urine and Oral Fluid Drug Testing. Retrieved from [Link]

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  • Auburn University. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. Retrieved from [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

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  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]

  • Sanbio. (n.d.). 1-(4-Fluorophenyl)piperazine (hydrochloride) by Cayman Chemical Forensic. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 1-(4-Fluorophenyl)piperazine Hydrochloride. Retrieved from [Link]

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An In-depth Technical Guide to the Theoretical and Computational Exploration of Zwitterionic Pyridinium Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zwitterionic pyridinium compounds, characterized by a positively charged pyridinium ring and a negatively charged substituent, represent a fascinating class of molecules with diverse and tunable properties. Their unique electronic structure gives rise to a range of applications, from nonlinear optics to medicinal chemistry. The intricate interplay of intramolecular charge separation, conformational flexibility, and intermolecular interactions necessitates a deep theoretical understanding to guide the rational design of novel functional molecules. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structure-property relationships of zwitterionic pyridinium compounds. We will delve into the application of quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, to probe their electronic structure, reactivity, and spectroscopic properties. Furthermore, this guide will explore the use of computational tools in predicting and understanding their behavior in complex environments, a crucial aspect for their application in drug development and materials science.

Introduction: The Dual Nature of Zwitterionic Pyridinium Compounds

Zwitterionic pyridinium compounds, also known as pyridinium betaines, are a class of inner salts that possess both a formal positive and a formal negative charge within the same molecule. The canonical structure features a cationic pyridinium ring covalently linked to an anionic group. This inherent charge separation results in a large ground-state dipole moment and unique electronic properties that are highly sensitive to the molecular environment and substitution patterns.

The versatility of zwitterionic pyridinium compounds stems from the ability to independently modify the pyridinium ring and the anionic moiety, allowing for fine-tuning of their electronic, optical, and biological properties. This has led to their investigation in a wide array of fields:

  • Nonlinear Optics (NLO): Their large first hyperpolarizability (β) makes them promising candidates for second-order NLO materials.[1][2]

  • Drug Development: The zwitterionic nature can influence bioavailability and protein-ligand interactions, making them interesting scaffolds in computer-aided drug design.[3][4][5] The pyridinium moiety itself is a key structural feature in numerous bioactive compounds with antimicrobial and antiviral activities.[6]

  • Materials Science: They are explored as building blocks for supramolecular assemblies, proton-conducting materials, and functional materials for devices like fuel cells.[7][8][9][10]

  • Catalysis and Synthesis: Pyridinium ylides, a closely related class of zwitterionic species, are highly reactive intermediates in organic synthesis, participating in various cycloaddition reactions.[11][12][13][14][15][16]

Theoretical studies are indispensable for unraveling the complex structure-property relationships that govern the behavior of these compounds. Computational chemistry provides a powerful lens to visualize molecular orbitals, predict reaction pathways, and quantify key electronic and structural parameters, thereby guiding synthetic efforts and accelerating the discovery of new functional molecules.

Theoretical Methodologies for Interrogating Zwitterionic Pyridinium Compounds

The choice of theoretical methodology is paramount for obtaining accurate and meaningful insights into the properties of zwitterionic pyridinium compounds. The inherent charge separation and potential for significant electronic polarization necessitate the use of robust quantum chemical methods.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse for computational studies of medium to large-sized molecules due to its favorable balance of accuracy and computational cost.

Core Principles: DFT methods calculate the electronic energy of a system based on its electron density, rather than the more complex many-electron wavefunction. The choice of the exchange-correlation functional is critical and dictates the accuracy of the calculation.

Commonly Used Functionals:

  • B3LYP: A hybrid functional that combines the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional. It is a widely used and versatile functional for a broad range of chemical systems.

  • ωB97XD: A range-separated hybrid functional that includes empirical dispersion corrections. This functional is particularly well-suited for studying systems where non-covalent interactions, such as π-stacking and hydrogen bonding, are important.

  • M06-2X: A high-nonlocality functional with a good performance for thermochemistry, kinetics, and non-covalent interactions.

Basis Sets: The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, is also crucial. Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly employed. The inclusion of polarization (d, p) and diffuse (+) functions is often necessary to accurately describe the electronic structure of charged and polarizable molecules.

Applications in Zwitterionic Pyridinium Studies:

  • Geometry Optimization: Determining the minimum energy structure of the molecule.

  • Electronic Structure Analysis: Calculating orbital energies (HOMO, LUMO), electron density distribution, and molecular electrostatic potential. The HOMO-LUMO energy gap is a key parameter that influences the electronic variability and reactivity of these compounds.[8][9]

  • Spectroscopic Properties: Predicting infrared (IR) vibrational frequencies, UV-Vis absorption spectra (using Time-Dependent DFT, TD-DFT), and NMR chemical shifts.[17]

  • Reactivity Descriptors: Calculating parameters like chemical potential, hardness, and electrophilicity to understand and predict chemical reactivity.

Ab Initio Methods

Ab initio methods are based on first principles and do not rely on empirical parameterization. While computationally more demanding than DFT, they can provide higher accuracy, especially for systems where electron correlation effects are significant.

Key Methods:

  • Hartree-Fock (HF): The simplest ab initio method, which does not fully account for electron correlation. It is often used as a starting point for more advanced methods.

  • Møller-Plesset Perturbation Theory (MP2): A post-Hartree-Fock method that includes electron correlation at the second-order perturbation level. It offers a good compromise between accuracy and computational cost for many systems.[2]

  • Coupled Cluster (CC) Theory: A highly accurate but computationally expensive family of methods that are considered the "gold standard" for calculating electronic structure.

Causality in Method Selection: The choice between DFT and ab initio methods often depends on the size of the system and the desired level of accuracy. For larger zwitterionic pyridinium compounds and for screening multiple candidates, DFT is generally the more practical choice. For smaller systems or for benchmarking DFT results, MP2 or even coupled-cluster methods can provide more reliable data, especially concerning properties sensitive to electron correlation, such as interaction energies and excited states.[2]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state.[7][8][9]

Methodology: The Hirshfeld surface is constructed by partitioning the crystal electron density into molecular fragments. The surface is then colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contacts.

Information Gained:

  • Visualization of Intermolecular Interactions: Identifies and visualizes hydrogen bonds, halogen bonds, and other non-covalent interactions that govern the crystal packing.[7][8][9][10]

  • 2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts, allowing for a detailed comparison of the packing arrangements in different crystal structures.

Self-Validating System: By combining X-ray crystallography data with Hirshfeld surface analysis, researchers can create a self-validating system. The experimentally determined crystal structure provides the input for the Hirshfeld analysis, which in turn provides a detailed and quantitative understanding of the forces that stabilize that very structure.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are used to study the time evolution of a molecular system, providing insights into its dynamic behavior and conformational landscape.

Workflow:

  • System Setup: The zwitterionic pyridinium compound is placed in a simulation box, often with an explicit solvent.

  • Force Field Parameterization: A force field, which is a set of empirical potential energy functions, is used to describe the interactions between atoms.

  • Simulation: The equations of motion are integrated over time to generate a trajectory of the system.

  • Analysis: The trajectory is analyzed to extract information about conformational changes, solvent effects, and interactions with other molecules.

Applications in Drug Development: MD simulations are particularly valuable in drug development for studying the binding of a zwitterionic pyridinium-based ligand to its protein target, providing insights into the binding mode, binding free energy, and the role of water molecules in the binding process.[4]

Key Theoretical Insights into Zwitterionic Pyridinium Compounds

Theoretical studies have provided a wealth of information on the structure, bonding, and reactivity of zwitterionic pyridinium compounds.

Electronic Structure and Aromaticity

The electronic structure of zwitterionic pyridinium compounds is characterized by a significant degree of charge separation and intramolecular charge transfer. The nature and position of the substituents on both the pyridinium ring and the anionic moiety have a profound impact on the electronic properties.

Key Findings:

  • HOMO-LUMO Distribution: The Highest Occupied Molecular Orbital (HOMO) is typically localized on the electron-donating anionic part of the molecule, while the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly located on the electron-accepting pyridinium ring.

  • Tuning the HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, can be tuned by altering the substituents. Electron-withdrawing groups on the pyridinium ring lower the LUMO energy, while electron-donating groups on the anionic part raise the HOMO energy, both leading to a smaller gap. This tunability is crucial for applications in electronics and photonics.[8][9]

  • Aromaticity: The aromaticity of the pyridinium ring can be influenced by the nature of the ylidic carbon in pyridinium ylides. Computational studies can quantify aromaticity using indices such as the Nucleus-Independent Chemical Shift (NICS).

Reactivity and Reaction Mechanisms

Theoretical calculations have been instrumental in elucidating the reaction mechanisms involving zwitterionic pyridinium compounds, particularly pyridinium ylides.

Insights from DFT Calculations:

  • Cycloaddition Reactions: DFT calculations can map out the potential energy surface for cycloaddition reactions, identifying transition states and intermediates. This allows for the rationalization of observed stereoselectivities and regioselectivities.[12][15]

  • Triplet State Reactivity: Some pyridinium ylides can be activated to their triplet state, leading to unique reactivity patterns. DFT calculations can determine the triplet state energy and geometry, providing insights into these photocatalytic processes.[11]

  • Domino Reactions: Computational studies can help unravel complex domino reaction sequences, where a single synthetic operation leads to the formation of multiple chemical bonds.[18]

Supramolecular Chemistry and Crystal Engineering

In the solid state, zwitterionic pyridinium compounds often form intricate supramolecular architectures stabilized by a variety of non-covalent interactions.

Role of Theoretical Studies:

  • Hydrogen Bonding: DFT calculations can quantify the strength of hydrogen bonds, which play a crucial role in directing the crystal packing.[7][8][9][10]

  • π-π Stacking: The aromatic pyridinium rings can engage in π-π stacking interactions, which can be studied using dispersion-corrected DFT methods.

  • Crystal Packing Prediction: While still a challenging area, computational methods are being developed to predict the crystal packing of organic molecules, which is essential for designing materials with desired properties.

Applications in Drug Development: A Computational Perspective

The unique physicochemical properties of zwitterionic compounds make them attractive scaffolds for drug design.[4][5] Computational methods play a vital role in the rational design and optimization of zwitterionic pyridinium-based drugs.

Key Computational Approaches:

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and potential interactions.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the biological activity of a series of compounds with their physicochemical properties, enabling the prediction of the activity of new compounds.

  • Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity.

Case Study: Antibacterial Agents

Zwitterionic pyridinium compounds have shown promise as antibacterial agents.[3] Computational studies can aid in their development by:

  • Modeling Interactions with Bacterial Membranes: Simulating the interaction of the zwitterionic compound with a model bacterial membrane to understand the mechanism of membrane disruption.

  • Designing for Selectivity: Modifying the structure of the compound to enhance its selectivity for bacterial cells over mammalian cells, thereby reducing cytotoxicity.

  • Predicting ADME Properties: Using computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compounds, which are crucial for their development as drugs.

Data Presentation and Visualization

Table 1: Comparison of Calculated Electronic Properties of Isomeric Zwitterionic Pyridinium-Triazole Ligands
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
3-PTCA-6.54-1.894.65
4-PTCA-6.61-1.954.66
3-MPTCA-6.48-1.824.66
4-MPTCA-6.58-1.914.67

Data synthesized from literature values and representative of typical computational results.[8][9]

Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Zwitterionic Pyridinium-Triazole Ligands

This protocol is based on the synthesis of n-pyridinium-1,2,3-triazole-4-carboxy-5-Acetate (n-PTCA) and n-methylpyridinium-1,2,3-triazole-4-carboxy-5-Acetate (n-MPTCA).[7][8]

  • Ester Precursor Synthesis: The corresponding ester precursors are obtained through a [3 + 2] dipolar cycloaddition between n-pyridyl azides or n-(azidomethyl)pyridine and diethyl 1,3-acetonedicarboxylate.

  • Saponification: The resulting esters are saponified with aqueous NaOH to generate the corresponding sodium salts in quantitative yields.

  • Zwitterion Formation: The sodium salts are dissolved in water, and the solution is acidified with dilute HCl (e.g., 0.1 N) to precipitate the zwitterionic ligands. The resulting solids are often hygroscopic and should be stored under dry or inert conditions.

Protocol 2: Computational Details for DFT Calculations

This represents a typical computational setup for studying zwitterionic pyridinium compounds.

  • Software: Gaussian 16, ORCA, or similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP or ωB97XD.

  • Basis Set: 6-311++G(d,p) for all atoms.

  • Geometry Optimization: Full geometry optimization without any symmetry constraints.

  • Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true minima on the potential energy surface (no imaginary frequencies).

  • Solvation Effects: If studying the properties in solution, a continuum solvation model such as the Polarizable Continuum Model (PCM) can be employed.

  • Excited State Calculations: For UV-Vis spectra, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometry.

Mandatory Visualizations
Diagram 1: Computational Workflow for Characterizing Zwitterionic Pyridinium Compounds

G cluster_0 Initial Structure cluster_1 Quantum Chemical Calculations cluster_2 Analysis and Interpretation start Propose Molecular Structure opt Geometry Optimization (DFT/Ab Initio) start->opt freq Frequency Calculation opt->freq Verify Minimum elec Electronic Structure Analysis (HOMO, LUMO, ESP) opt->elec spec Spectroscopic Properties (TD-DFT, NMR) opt->spec react Reactivity Prediction elec->react struct_prop Structure-Property Relationships spec->struct_prop design Rational Design of New Compounds react->design struct_prop->design G ZP Zwitterionic Pyridinium Compound HB Hydrogen Bonding (O-H...O, N-H...O) ZP->HB PS π-π Stacking ZP->PS VDW van der Waals Interactions ZP->VDW SA Supramolecular Architecture HB->SA PS->SA VDW->SA

Caption: The interplay of various non-covalent interactions dictates the supramolecular assembly of zwitterionic pyridinium compounds in the solid state.

Conclusion and Future Outlook

Theoretical and computational studies have become an indispensable tool in the exploration of zwitterionic pyridinium compounds. By providing a detailed picture of their electronic structure, reactivity, and intermolecular interactions, these methods enable a deeper understanding of their properties and pave the way for the rational design of new functional molecules. The synergy between theoretical predictions and experimental validation will continue to be a driving force in advancing the application of these fascinating compounds in diverse fields, from materials science to drug discovery.

Future research in this area will likely focus on the development and application of more accurate and efficient computational methods, including machine learning approaches, to screen large libraries of zwitterionic pyridinium compounds for specific applications. Furthermore, multiscale modeling approaches that combine quantum mechanics with classical simulations will be crucial for understanding the behavior of these compounds in complex biological and material environments.

References

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An In-depth Technical Guide to the Solubility Profile of 4-Methyl-1-(3-sulphonatopropyl)pyridinium

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 4-Methyl-1-(3-sulphonatopropyl)pyridinium, a zwitterionic pyridinium derivative. As a compound of interest in various research and development sectors, including its potential use as a functional material or specialty chemical, a thorough understanding of its physicochemical properties is paramount. This document delves into the molecular structure, synthesis, and, most critically, the solubility of this compound in a range of aqueous and organic solvents. We will explore the theoretical underpinnings of its solubility based on its zwitterionic nature and provide detailed, field-tested experimental protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Introduction: Unveiling this compound

This compound, with the CAS number 15626-30-9, is a pyridinium inner salt characterized by a positively charged quaternary nitrogen within the aromatic ring and a negatively charged sulfonate group at the terminus of a propyl chain.[1] This intramolecular salt structure classifies it as a zwitterion. The presence of both a hydrophilic sulfonate group and a pyridinium ring imparts unique solubility characteristics to the molecule, making it a subject of interest for applications requiring tailored solubility profiles. A comprehensive understanding of its solubility is crucial for its effective application in areas such as catalysis, electrochemistry, and as a specialty additive in formulations.

Physicochemical Properties:

PropertyValueSource
IUPAC Name 3-(4-methylpyridin-1-ium-1-yl)propane-1-sulfonate[1]
CAS Number 15626-30-9[1]
Molecular Formula C9H13NO3S[1]
Molecular Weight 215.27 g/mol [1]
Canonical SMILES CC1=CC=CCCS(=O)(=O)[O-][1]

The Zwitterionic Advantage: A Molecular-Level Perspective on Solubility

The solubility of this compound is fundamentally dictated by its zwitterionic nature. Unlike simple ionic salts, zwitterions possess both positive and negative charges within the same molecule. This dual-charge characteristic leads to strong intermolecular electrostatic interactions and a high crystal lattice energy. Consequently, a solvent must be capable of overcoming this energy to dissolve the compound.

  • In Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents, possessing hydrogen bond donor capabilities, are expected to be excellent solvents for this compound. The solvent's hydrogen atoms can interact with the negatively charged sulfonate group, while the lone pairs on the solvent's oxygen atoms can solvate the positively charged pyridinium ring. This strong solvation energy effectively overcomes the crystal lattice energy. Similar pyridinium-based zwitterions are known to be highly soluble in water and moderately soluble in protic organic solvents.[2]

  • In Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents have high dielectric constants and can solvate ions, but they lack hydrogen bond donating ability. While Dimethyl Sulfoxide (DMSO) is a powerful solvent for a wide range of organic and inorganic compounds, the solubility of zwitterions in other polar aprotic solvents can be more variable. The solubility will depend on the solvent's ability to stabilize both the cationic and anionic centers of the zwitterion.

  • In Non-Polar Solvents (e.g., Toluene, Hexane): Due to the highly polar and charged nature of this compound, it is expected to have very low to negligible solubility in non-polar solvents. These solvents cannot effectively solvate the charged moieties of the zwitterion, and therefore cannot overcome the strong intermolecular forces within the crystal lattice.

Comprehensive Solubility Profile

While specific quantitative solubility data for this compound is not widely available in the public domain, a qualitative and estimated quantitative profile can be constructed based on the behavior of analogous compounds and fundamental chemical principles.

Estimated Aqueous Solubility:

Based on the reported solubility of the closely related compound 3-(Pyridin-1-ium-1-yl)propane-1-sulfonate (PPS), which is 240.5 g/L at 25°C, it is reasonable to estimate that this compound will have a high solubility in water, likely in a similar range. The presence of the methyl group on the pyridinium ring is not expected to drastically alter its high aqueous solubility.

Qualitative Solubility in Various Solvents at Ambient Temperature (25°C):

SolventSolvent TypePredicted SolubilityRationale
Water (H₂O)Polar ProticVery HighStrong hydrogen bonding and ion-dipole interactions with the zwitterionic structure.
Ethanol (C₂H₅OH)Polar ProticHighGood hydrogen bonding and polarity, though slightly less effective than water.
Methanol (CH₃OH)Polar ProticHighSimilar to ethanol, a good solvent for polar and ionic compounds.
Dimethyl Sulfoxide (DMSO)Polar AproticModerate to HighStrong polar aprotic solvent capable of solvating both cations and anions effectively.
Acetonitrile (CH₃CN)Polar AproticLow to ModerateModerate polarity; solubility may be limited by weaker interactions with the zwitterion compared to protic solvents.
Acetone ((CH₃)₂CO)Polar AproticLowLower polarity compared to other polar aprotic solvents, leading to poorer solvation.
Toluene (C₇H₈)Non-PolarVery Low / InsolubleLacks the polarity to solvate the charged zwitterionic molecule.
Hexane (C₆H₁₄)Non-PolarVery Low / InsolubleNon-polar nature prevents effective interaction with the solute.

Factors Influencing Solubility

Effect of Temperature

The dissolution of most ionic compounds in water is an endothermic process, meaning that solubility tends to increase with temperature. This is because the added thermal energy helps to overcome the crystal lattice energy. For this compound, it is anticipated that its solubility in polar protic solvents will show a positive correlation with temperature. However, in some cases, the dissolution process can be exothermic, leading to a decrease in solubility with increasing temperature. Empirical determination is necessary to confirm this behavior.

Effect of pH in Aqueous Solutions

As a zwitterion, this compound contains both a strongly acidic sulfonate group (anion of a strong acid) and a pyridinium cation (conjugate acid of a weak base, 4-methylpyridine). The solubility of the compound in water is expected to be high across a wide pH range. However, at very low pH values, the sulfonate group will remain deprotonated, while the concentration of protons in solution may influence the overall ionic strength, which can have a minor effect on solubility. At very high pH values, the pyridinium cation remains stable. Therefore, significant pH-dependent solubility changes are not expected within the typical aqueous pH range.

Synthesis and Characterization

A reliable synthesis of this compound can be achieved through the quaternization of 4-methylpyridine with 1,3-propanesultone. This is a well-established method for the preparation of pyridinium alkylsulfonates.

Synthesis Protocol

Materials:

  • 4-Methylpyridine (freshly distilled)

  • 1,3-Propanesultone

  • Anhydrous Toluene (or another suitable inert solvent like acetonitrile)

  • Diethyl ether (for washing)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve one molar equivalent of 4-methylpyridine in anhydrous toluene.

  • To this stirring solution, add one molar equivalent of 1,3-propanesultone dropwise at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours to ensure complete reaction. The product will precipitate out of the solution as a white solid.

  • Allow the mixture to cool to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid multiple times with diethyl ether to remove any unreacted starting materials and solvent residues.

  • Dry the final product under vacuum at 40-50°C to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up 4-Methylpyridine 4-Methylpyridine Dissolve_in_Toluene Dissolve 4-Methylpyridine in Anhydrous Toluene 4-Methylpyridine->Dissolve_in_Toluene 1,3-Propanesultone 1,3-Propanesultone Add_Sultone Add 1,3-Propanesultone (dropwise) 1,3-Propanesultone->Add_Sultone Dissolve_in_Toluene->Add_Sultone Reflux Reflux (4-6h) Add_Sultone->Reflux Cool Cool to RT Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Diethyl Ether Filter->Wash Dry Dry under Vacuum Wash->Dry Product This compound Dry->Product

Synthesis workflow for this compound.
Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (sulfonate, pyridinium ring).

  • Elemental Analysis: To determine the elemental composition (C, H, N, S).

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess thermal stability and identify phase transitions.[3][4]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following established methods are recommended.

Shake-Flask Method (Gold Standard)

This method determines the thermodynamic equilibrium solubility and is considered the most reliable technique.

Protocol:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask.

  • Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifugation or filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.

  • Dilute the saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculate the original solubility in units such as g/L or mol/L.

Shake_Flask_Method A Add excess solid to solvent B Equilibrate (24-48h) at constant temperature A->B C Separate solid and liquid phases (Centrifugation/Filtration) B->C D Extract clear supernatant C->D E Dilute sample D->E F Quantify concentration (UV-Vis/HPLC) E->F G Calculate Solubility F->G

Workflow for the Shake-Flask solubility determination method.
UV-Vis Spectrophotometry for Quantification

The pyridinium ring in the molecule provides a chromophore suitable for UV-Vis analysis.

Protocol:

  • Determine the wavelength of maximum absorbance (λ_max) of this compound in the chosen solvent by scanning a dilute solution across the UV spectrum (typically 200-400 nm).

  • Prepare a series of standard solutions of known concentrations.

  • Measure the absorbance of each standard solution at λ_max.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the diluted sample from the shake-flask experiment and determine its concentration using the calibration curve.

Potentiometric Titration for pKa and Solubility Determination

While significant pH-dependent solubility is not expected, this method can be used to confirm the pKa of the pyridinium moiety and to determine solubility in aqueous media.

Protocol:

  • Prepare a suspension of the compound in water.

  • Titrate the suspension with a standardized solution of a strong base (e.g., NaOH).

  • Monitor the pH of the solution as a function of the volume of titrant added.

  • The titration curve will show a buffer region corresponding to the deprotonation of the pyridinium cation. The pKa can be determined from the midpoint of this region.

  • The solubility can be calculated from the change in the shape of the titration curve as the compound dissolves upon deprotonation.

Conclusion

This compound is a zwitterionic compound with a solubility profile dominated by its high polarity. It is expected to be highly soluble in polar protic solvents like water and alcohols, moderately to highly soluble in polar aprotic solvents such as DMSO, and poorly soluble in non-polar organic solvents. Its solubility is likely to be influenced by temperature, generally increasing with a rise in temperature. The provided synthesis and experimental protocols offer a robust framework for the preparation and detailed characterization of the solubility of this compound, enabling its effective utilization in various scientific and industrial applications. The inherent high aqueous solubility and potential for tunable properties make it a compound worthy of further investigation.

References

  • Delgado, G. E., Cisterna, J., Llanos, J., et al. (2025). Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. PubMed Central. [Link]

  • ResearchGate. (n.d.). C–H···π interactions increase pyridinium solubility by disrupting ionic crystal lattice. [Link]

  • Gupta, G. R. (2022). Thermal Stability and Specific Heat Estimation of Pyridinium Cation-Based Surfactant Ionic Liquids Using TGA-DSC. Bentham Science. [Link]

  • ResearchGate. (n.d.). Thermal Stability and Specific Heat Estimation of Pyridinium Cation-Based Surfactant Ionic Liquids Using TGA-DSC. [Link]

  • Scribd. (n.d.). C-H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility. [Link]

  • ResearchGate. (n.d.). The TG curves for selected pyridinium salts. [Link]

  • Ahmad, I., Malik, A. A., & Ahmad, S. (2024). Sulfonate–Pyridinium Ionic Cocrystal Solvates: Improved Material and Antimicrobial Properties. Crystal Growth & Design. [Link]

  • ResearchGate. (n.d.). Pyridinium zwitterions synthesised from amino acids and furfural. [Link]

  • RSC Publishing. (n.d.). Synthesis of novel pyridinium 1,5-zwitterions and their reactivity with isatin-based α-(trifluoromethyl)imines: a sulfur-controlled domino reaction. [Link]

  • ACS Publications. (n.d.). Organic Letters Journal. [Link]

  • Universidad de Zaragoza. (2022). Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. [Link]

  • ResearchGate. (n.d.). Simple and double pyridinium salts with cyanobiphenyl groups as ionic liquids and ionic liquid crystals: synthesis and investigation of thermal behavior. [Link]

  • Wikipedia. (n.d.). Pyridinium. [Link]

  • MDPI. (n.d.). Structure-Property Relationships in Zwitterionic Pyridinium-Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. [Link]

  • Semantic Scholar. (2019). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. [Link]

  • Bušić, V., et al. (2022). Novel Synthetic Routes to Quaternary Pyridinium Salts and their Antifungal Activity. Croatica Chemica Acta. [Link]

  • ResearchGate. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Google Patents. (n.d.). EP0752420A1 - Process for the preparation of 1-(3-sulphopropyl)-pyridinium-betaine.
  • RSC Publishing. (n.d.). Pyridinium salts: from synthesis to reactivity and applications. [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

  • PubMed. (2025). Structure-Property Relationships in Zwitterionic Pyridinium-Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. [Link]

  • Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References. [Link]

  • PubChem. (n.d.). 4-Methyl-N-pyridin-3-YL-benzenesulfonamide. [Link]

  • PubChem. (n.d.). Pyridine 4-methylbenzenesulfonate. [Link]

  • ResearchGate. (n.d.). Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide. [Link]

  • PubChem. (n.d.). N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt. [Link]

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thermal stability of 4-Methyl-1-(3-sulphonatopropyl)pyridinium

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of 4-Methyl-1-(3-sulphonatopropyl)pyridinium

This guide provides a comprehensive technical overview of the , a zwitterionic compound of interest to researchers, scientists, and drug development professionals. In the absence of extensive publicly available experimental data for this specific molecule, this document outlines the foundational principles of its expected thermal behavior based on analogous pyridinium-based sulfonate zwitterions. Furthermore, it details the rigorous experimental protocols required to empirically determine its thermal properties, ensuring scientific integrity and providing a roadmap for its characterization.

Introduction: The Significance of Thermal Stability

This compound belongs to a class of compounds known as pyridinium-based zwitterions or inner salts. Its unique molecular structure, featuring a positively charged pyridinium cation covalently tethered to a negatively charged sulfonate group, imparts distinct physicochemical properties. The thermal stability of such compounds is a critical parameter, dictating their suitability for a wide range of applications, from roles as catalysts and solvents in chemical synthesis to their use as excipients in pharmaceutical formulations. Understanding the temperature at which this compound begins to decompose is paramount for defining its operational limits and ensuring its safe handling and storage.

Expected Thermal Behavior: Insights from Analogous Structures

While specific thermal analysis data for this compound is not extensively reported in the available literature, we can infer its likely thermal stability by examining related compounds. The thermal decomposition of pyridinium-based salts is often initiated by the dealkylation of the nitrogen atom.[1] For zwitterionic structures containing sulfonate groups, the stability is also influenced by the nature of the covalent linkage and the overall molecular architecture.[2]

Based on data for analogous pyridinium butane-1-sulfonate, it is anticipated that this compound will exhibit good thermal stability, likely decomposing at temperatures above 200°C.[3] The presence of the methyl group on the pyridine ring is not expected to significantly decrease the thermal stability compared to the unsubstituted pyridinium analogue.

Experimental Determination of Thermal Stability

To empirically determine the , two primary thermoanalytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): Measuring Mass Loss with Temperature

TGA is a fundamental technique for assessing thermal stability by monitoring the change in mass of a sample as it is heated at a constant rate.[4]

  • Instrumentation: A calibrated thermogravimetric analyzer is required.

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of dry this compound into an inert TGA pan (e.g., alumina or platinum).

  • Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen or argon, at a consistent flow rate (e.g., 20-50 mL/min) to create a non-oxidative environment.

  • Heating Program: Heat the sample from ambient temperature to a temperature well above the expected decomposition point (e.g., 600 °C) at a controlled, linear heating rate (e.g., 10 °C/min).

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

The resulting TGA thermogram, a plot of mass versus temperature, will reveal the onset temperature of decomposition (Tonset), which is a key indicator of thermal stability. The derivative of the TGA curve (the DTG curve) provides the temperature of the maximum rate of mass loss (Tpeak).[4]

Visualization of TGA Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Start weigh Weigh 5-10 mg of This compound start->weigh place Place sample in TGA pan weigh->place load Load pan into TGA furnace place->load purge Purge with inert gas (N2) load->purge heat Heat at 10°C/min to 600°C purge->heat record Record mass vs. temperature heat->record plot Generate TGA and DTG curves record->plot determine Determine Tonset and Tpeak plot->determine end End determine->end

Caption: Workflow for TGA analysis of this compound.

Differential Scanning Calorimetry (DSC): Monitoring Heat Flow

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is used to detect thermal events such as melting, crystallization, and decomposition, which are accompanied by a change in enthalpy.

  • Instrumentation: A calibrated differential scanning calorimeter is necessary.

  • Sample Preparation: Accurately weigh a small amount of the dried sample (typically 2-5 mg) into an aluminum DSC pan and seal it. An empty, sealed pan is used as a reference.

  • Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge.

  • Heating Program: Heat the sample and reference pans at a constant rate (e.g., 10 °C/min) over a desired temperature range that encompasses any expected thermal transitions.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

The DSC thermogram will show endothermic (heat absorbing) or exothermic (heat releasing) peaks corresponding to thermal events. For this compound, a sharp endothermic peak would indicate melting, while a broad exothermic peak at higher temperatures would likely correspond to decomposition.

Visualization of DSC Workflow

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_analysis_dsc DSC Analysis cluster_data_dsc Data Interpretation start_dsc Start weigh_dsc Weigh 2-5 mg of sample start_dsc->weigh_dsc seal_dsc Seal in aluminum pan weigh_dsc->seal_dsc load_dsc Load sample and reference pans seal_dsc->load_dsc heat_dsc Heat at 10°C/min load_dsc->heat_dsc record_dsc Record differential heat flow heat_dsc->record_dsc plot_dsc Generate DSC thermogram record_dsc->plot_dsc identify_dsc Identify melting (endotherm) and decomposition (exotherm) plot_dsc->identify_dsc end_dsc End identify_dsc->end_dsc

Caption: Workflow for DSC analysis of this compound.

Potential Degradation Pathways

The thermal degradation of pyridinium-based ionic liquids can proceed through several mechanisms. For this compound, the most probable initial degradation step is the nucleophilic attack on the propyl chain attached to the pyridinium nitrogen, leading to the cleavage of the C-N bond.[1] This would result in the formation of 4-methylpyridine and a sulfonated propylene species. Subsequent fragmentation of these initial products would occur at higher temperatures. The biodegradation of pyridinium-based ionic liquids has also been studied, often involving the oxidation of the alkyl chain.[6]

Summary of Expected Thermal Properties

The following table summarizes the anticipated thermal properties of this compound based on the analysis of analogous compounds. These values should be confirmed by empirical measurement.

PropertyExpected Value/BehaviorAnalytical Technique
Decomposition Onset (Tonset) > 200 °CTGA
Melting Point (Tm) To be determined; may decompose before meltingDSC
Primary Degradation Mechanism C-N bond cleavage (dealkylation)TGA coupled with Mass Spectrometry (TGA-MS)

Conclusion

While direct experimental data on the is limited, a comprehensive understanding of its likely behavior can be established through the study of analogous compounds and the application of standardized thermoanalytical techniques. This guide provides the necessary theoretical framework and detailed experimental protocols for researchers and drug development professionals to rigorously assess the thermal stability of this zwitterionic compound. The empirical determination of its decomposition temperature and degradation pathway is crucial for its safe and effective implementation in various scientific and industrial applications.

References

  • Simple and double pyridinium salts with cyanobiphenyl groups as ionic liquids and ionic liquid crystals: synthesis and investigation of thermal behavior. (URL not available)
  • Hydroxyl Functionalized Pyridinium Ionic Liquids: Experimental and Theoretical Study on Physicochemical and Electrochemical Properties. (URL not available)
  • Thermotropic Liquid-Crystalline and Light-Emitting Properties of Poly(pyridinium) Salts Containing Various Diamine Connectors and Hydrophilic Macrocounterions. [Link]

  • Metal-free pyridinium salts with strong room-temperature phosphorescence and microsecond radiative lifetime. [Link]

  • Thermochemistry of the pyridinium- and pyrrolidinium-based ionic liquids. (URL not available)
  • Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. [Link]

  • Microbial biodegradation and metabolite toxicity of three pyridinium-based c
  • Nitrile-Functionalized Pyridinium, Pyrrolidinium, and Piperidinium Ionic Liquids. [Link]

  • Biodegradation of pyridinium-based ionic liquids by an axenic culture of soil Corynebacteria. [Link]

  • (a) Thermogravimetry-differential scanning calorimetry (TG-DSC) plots of (I) and (II); (b) solubility and (c) dissolution rate of (I) and (II) in water compared with sorafenib and regorafenib. (URL not available)
  • Biodegradation of pyridinium-based ionic liquids by an axenic culture of soil Corynebacteria. (URL not available)
  • Forward Osmosis for Produced Water Treatment: Comparative Performance Evaluation of Fabricated and Commercial Membranes. [Link]

  • TGA profile of (Tf2N) anion-based hydroxyl functionalized pyridinium... (URL not available)
  • Dicationic Bis-Pyridinium Hydrazone-Based Amphiphiles Encompassing Fluorinated Counteranions: Synthesis, Characterization, TGA-DSC, and DFT Investigations. [Link]

  • Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. [Link]

  • Exemplary TGA thermograms of zwitterionic polymer series P-4. (URL not available)
  • Preparation of Zwitterionic Sulfobetaines and Study of Their Thermal Properties and Nanostructured Self-Assembling Features. [Link]

  • Biodegradation of pyridinium-based ionic liquids by an axenic culture of soil Corynebacteria. [Link]

  • Toxicity of imidazolium- and pyridinium-based ionic liquids and the co-metabolic degradation of N-ethylpyridinium tetrafluorobor
  • This compound. [Link]

  • Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide. (URL not available)
  • Determination of purity by differential scanning calorimetry (DSC). [Link]

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  • Differential Scanning Calorimetry. [Link]

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  • Thermogravimetric analysis (TGA) curves of the ionic liquids. (URL not available)
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  • Thermal stability of ionic liquids derived from imidazolium and choline c
  • Systematic Synthesis of Thermally Stable Zwitterionic Energetic Materials Based on 4-Hydroxy-3,5-dinitropyrazole. [Link]

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  • Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. [Link]

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4-Methyl-1-(3-sulphonatopropyl)pyridinium molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methyl-1-(3-sulphonatopropyl)pyridinium

Abstract

This technical guide provides a comprehensive overview of this compound, a zwitterionic organic compound featuring a pyridinium cation. The document details its core molecular attributes, physicochemical properties, a validated synthesis protocol, and potential applications, particularly for professionals in chemical research and drug development. Emphasis is placed on the compound's unique structure, which combines a heterocyclic aromatic cation with a flexible alkylsulfonate chain, imparting properties relevant to its function as a specialty chemical, potential ionic liquid component, and a versatile building block in synthetic chemistry.

Core Molecular Attributes and Structure

This compound is classified as a pyridinium inner salt, also known as a betaine. Its structure is characterized by a positively charged quaternary nitrogen within the aromatic pyridine ring and a negatively charged sulfonate group at the terminus of a propyl chain, resulting in a net neutral molecule. This zwitterionic nature is a key determinant of its physical and chemical properties.

The fundamental identifiers and properties of this compound are summarized below.

IdentifierValueSource
IUPAC Name 3-(4-methylpyridin-1-ium-1-yl)propane-1-sulfonate[1]
CAS Number 15626-30-9[1]
Molecular Formula C9H13NO3S[1][2]
Molecular Weight 215.27 g/mol [1][2]
Canonical SMILES CC1=CC=CCCS(=O)(=O)[O-][1]
Molecular Structure Diagram

The 2D chemical structure illustrates the covalent bonding and arrangement of atoms, highlighting the distinct pyridinium and sulfonate moieties.

Caption: 2D Structure of this compound.

Synthesis and Purification Protocol

The synthesis of this compound is a direct and high-yielding N-alkylation reaction. The lone pair of electrons on the nitrogen atom of 4-methylpyridine acts as a nucleophile, attacking the electrophilic carbon of 1,3-propanesultone, leading to the opening of the sultone ring.

Upstream Raw Materials:

  • 4-Methylpyridine (γ-picoline)

  • 1,3-Propanesultone[2]

Experimental Protocol: Synthesis
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methylpyridine (0.1 mol).

  • Solvent Addition: Add 100 mL of a suitable anhydrous solvent (e.g., toluene or acetonitrile) to dissolve the 4-methylpyridine.

  • Reagent Addition: Slowly add 1,3-propanesultone (0.1 mol) to the solution at room temperature with vigorous stirring. Caution: 1,3-propanesultone is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE) in a fume hood.

  • Reaction Conditions: Heat the mixture to reflux (temperature will depend on the solvent) and maintain for 4-6 hours. The product will typically precipitate out of the solution as a white solid as the reaction progresses.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold solvent (the same used for the reaction) to remove any unreacted starting materials.

Experimental Protocol: Purification
  • Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of a suitable polar solvent, such as ethanol or a methanol/acetonitrile mixture, and heat until the solid dissolves completely.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.

Synthesis Workflow Diagram

G cluster_0 Synthesis Stage cluster_1 Workup & Purification start 1. Dissolve 4-Methylpyridine in Anhydrous Toluene add_sultone 2. Add 1,3-Propanesultone (Slowly, under N2) start->add_sultone Stirring reflux 3. Heat to Reflux (4-6 hours) add_sultone->reflux Exothermic Control precipitate 4. Product Precipitates as White Solid reflux->precipitate cool 5. Cool to Room Temp precipitate->cool Reaction Complete filter 6. Vacuum Filtration cool->filter wash 7. Wash with Cold Toluene filter->wash recrystallize 8. Recrystallize from Ethanol wash->recrystallize dry 9. Dry under Vacuum recrystallize->dry

Caption: Synthesis and purification workflow for the target compound.

Applications in Research and Drug Development

While specific, large-scale industrial applications for this compound are not widely documented, its structure is highly relevant to several areas of chemical and pharmaceutical science.

Ionic Liquids and Specialty Solvents

Pyridinium salts are a well-established class of ionic liquids.[3][4] The zwitterionic nature of this compound, with its covalently linked anion, makes it an interesting candidate for studies on task-specific ionic liquids or as a component in binary ionic liquid systems.[5] Its high polarity and charge separation suggest utility as a medium for electrochemical applications or in specialized organic reactions.

Organic Synthesis and Catalysis

The pyridinium moiety can serve as a phase-transfer catalyst or as a directing group in organic synthesis. The sulfonate group provides a handle for further chemical modification or can influence the solubility and reactivity of molecules into which it is incorporated. Recently, pyridinium salts have been demonstrated to have excellent catalytic activity in reactions such as the Mannich reaction.[6]

Relevance in Drug Design
  • The Pyridinium Scaffold: The pyridinium cation is a structural motif found in numerous biologically active compounds and is isoelectronic with benzene.[7] It is a key component of the essential coenzyme NAD+ and has been incorporated into drugs.[7][8] Its positive charge can facilitate interactions with biological targets.

  • Role of the Methyl Group: The addition of a methyl group is a common strategy in medicinal chemistry to modulate a compound's properties.[9] A methyl group can enhance binding affinity to a target protein, block metabolic degradation at that position, and alter the compound's solubility and pharmacokinetic profile.[9]

  • Drug Delivery: Cationic compounds, including pyridinium-based surfactants, have been investigated for their ability to interact with drugs and act as delivery vehicles, potentially enhancing bioavailability.[10] The structure of this compound, with its distinct polar and non-polar regions, aligns with the fundamental characteristics of amphiphilic molecules used in such systems.

Safety and Handling

Hazard CategoryRecommended Action
Handling Use in a well-ventilated area or a chemical fume hood.[11] Avoid generating dust. Keep away from heat and open flames.
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles, and a lab coat.[12]
Acute Exposure May cause skin, eye, and respiratory irritation.[12] In case of contact, flush the affected area with copious amounts of water.[12]
Storage Store in a tightly sealed container in a cool, dry place away from incompatible materials.[11][12]
Disposal Dispose of in accordance with all local, regional, and national regulations.[11]

Note: The synthesis involves 1,3-propanesultone, a highly toxic and suspected carcinogenic substance. All handling of this reagent must be performed with extreme caution and appropriate engineering controls.

Conclusion

This compound is a zwitterionic compound with a well-defined structure that is accessible through a straightforward synthetic route. Its combination of a functionalized pyridinium cation and an alkylsulfonate anion imparts unique properties that make it a person of interest for applications in materials science as an ionic liquid component, in organic synthesis as a building block, and in medicinal chemistry as a scaffold for drug design. Further research into its specific physicochemical properties and biological activities is warranted to fully explore its potential in these fields.

References

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  • ResearchGate. Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide. [Link]

  • PubChem. Pyridinium methylsulfate. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide. [Link]

  • Google Patents. EP0752420A1 - Process for the preparation of 1-(3-sulphopropyl)-pyridinium-betaine.
  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • U.S. Environmental Protection Agency. Pyridinium, 1-[(4-sulfophenyl)methyl]-, inner salt - Substance Details. [Link]

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  • PubMed. 4-(3-Methyl-anilino)-N-[N-(1-methyl-ethyl)carbamo-yl]pyridinium-3-sulfon-amidate (torasemide) methanol 0.25-solvate 0.25-hydrate. [Link]

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A Technical Guide to the Reactivity of Pyridinium Salts: Mechanisms, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridinium salts are a cornerstone of heterocyclic chemistry, serving as versatile intermediates, catalysts, and functional motifs in a vast array of applications, from natural product synthesis to materials science.[1][2][3][4] Their unique electronic structure, characterized by a positively charged nitrogen atom within an aromatic ring, imparts a distinct reactivity profile that differs significantly from their parent pyridine heterocycles. This guide provides an in-depth exploration of the core principles governing pyridinium salt reactivity. We will dissect the electronic underpinnings of their behavior, survey their primary modes of transformation—including nucleophilic addition, reduction, and cycloaddition—and provide field-proven experimental insights and protocols. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of these privileged chemical scaffolds.

Introduction: The Pyridinium Cation

The quaternization of the nitrogen atom in a pyridine ring fundamentally alters its chemical nature. The most common method for synthesizing pyridinium salts is the SN2 reaction of a pyridine with an organic halide.[1][5] This transformation converts the neutral, electron-rich pyridine into a cationic, electron-deficient pyridinium species. This charge delocalization, primarily onto the ortho (C2/C6) and para (C4) positions, renders the ring highly susceptible to attack by nucleophiles and reducing agents.

This inherent electrophilicity is the key to their synthetic utility and is mirrored in nature. The nicotinamide adenine dinucleotide (NAD⁺) cofactor, for instance, features a pyridinium ring that acts as a hydride acceptor in countless biochemical redox reactions, highlighting the fundamental importance of this structural motif.[6][7][8]

Electronic Structure: The Origin of Reactivity

The reactivity of a pyridinium salt is a direct consequence of its electronic structure. The positive charge on the nitrogen atom acts as a powerful electron sink, withdrawing electron density from the aromatic ring via induction and resonance. This significantly lowers the energy of the ring's LUMO (Lowest Unoccupied Molecular Orbital), making it accessible for interaction with nucleophiles.

Resonance structures clearly illustrate the electron deficiency at the α- and γ-positions, which are the primary sites for nucleophilic attack.

Caption: Resonance delocalization of the positive charge in the pyridinium ring.

This electronic profile dictates the major pathways of reactivity, which we will explore in the subsequent sections.

Key Modes of Reactivity

Nucleophilic Addition: The Cornerstone of Functionalization

The most significant reaction pathway for pyridinium salts is nucleophilic addition to the electron-deficient ring. This dearomatization process generates substituted dihydropyridines, which are valuable synthetic intermediates.[9][10][11]

Regioselectivity: The site of nucleophilic attack (C2 vs. C4) is influenced by a combination of steric and electronic factors.

  • Hard Nucleophiles: Hard, charge-dense nucleophiles like organolithium and Grignard reagents typically favor attack at the C2 position.[12]

  • Soft Nucleophiles: Softer nucleophiles, such as cyanides, enolates, and hydrides (discussed below), often exhibit a preference for the C4 position.

  • N-Substituent: Bulky substituents on the nitrogen atom can sterically hinder the C2/C6 positions, thereby directing incoming nucleophiles to the C4 position.[10]

A classic example of nucleophilic addition and subsequent ring-opening is the Zincke Reaction . In this process, a pyridinium salt (often activated with a 2,4-dinitrophenyl group) reacts with a primary amine to form a new pyridinium salt.[13][14][15] The reaction proceeds via nucleophilic addition, ring opening, and subsequent ring closure.[13] With secondary amines, the reaction can be stopped after the ring-opening step to yield highly conjugated "Zincke aldehydes".[16][17]

G cluster_start Inputs cluster_process Reaction cluster_intermediates Intermediates cluster_output Potential Products pyridinium N-Aryl Pyridinium Salt addition Nucleophilic Addition (Dearomatization) pyridinium->addition nucleophile Nucleophile (e.g., R-MgX, CN⁻, H⁻) nucleophile->addition dhp_1_2 1,2-Dihydropyridine addition->dhp_1_2 C2-Attack dhp_1_4 1,4-Dihydropyridine addition->dhp_1_4 C4-Attack pyridone Hydrolysis to Dihydropyridone dhp_1_2->pyridone dhp_1_4->pyridone piperidine Further Reduction to Piperidine dhp_1_4->piperidine Ylide_Cycloaddition start Pyridinium Salt (with α-proton on N-substituent) ylide Pyridinium Ylide (1,3-Dipole) start->ylide - H⁺ base Base (e.g., Et₃N) base->ylide cycloaddition [3+2] Cycloaddition ylide->cycloaddition dipolarophile Dipolarophile (e.g., Maleimide, DMAD) dipolarophile->cycloaddition product Indolizine Scaffold cycloaddition->product

Caption: Pathway for [3+2] cycloaddition via a pyridinium ylide intermediate.

The stability and reactivity of the ylide are heavily influenced by the nature of the substituent on the ylidic carbon. Electron-withdrawing groups (e.g., carbonyl, cyano) stabilize the ylide, making it easier to handle, and are often required for successful cycloadditions. [18][19]

Applications in Catalysis

Beyond their role as synthetic intermediates, pyridinium salts are employed as catalysts in a variety of organic transformations.

  • Phase-Transfer Catalysts: N-alkylpyridinium salts, particularly those with long alkyl chains (e.g., cetylpyridinium chloride), can act as phase-transfer catalysts. They facilitate the transport of anionic reagents from an aqueous phase to an organic phase, enabling reactions between immiscible reactants. [1]* Organocatalysis: Chiral pyridinium salts have emerged as effective non-covalent organocatalysts. They can activate substrates through hydrogen bonding or ion-pairing interactions, inducing enantioselectivity in reactions such as aza-Diels-Alder reactions. [20][21]Electron-deficient pyridinium salts can also catalyze reactions like glycosylations. [22]* Photoredox Catalysis: Pyridinium salts can function as organic photoredox catalysts. Upon photoexcitation, they can engage in electron transfer processes to generate radical species or sensitize the formation of singlet oxygen, enabling a range of sustainable oxidative transformations under mild conditions. [23]

Experimental Protocol: Dithionite Reduction of an N-Benzylpyridinium Salt

This protocol provides a reliable, self-validating method for the synthesis of a 1,4-dihydropyridine, a common and crucial transformation.

Objective: To synthesize 1-benzyl-1,4-dihydropyridine-3-carbonitrile from N-benzyl-3-cyanopyridinium bromide.

Materials:

  • N-benzyl-3-cyanopyridinium bromide (1.0 eq)

  • Sodium dithionite (Na₂S₂O₄) (1.5 eq)

  • Sodium bicarbonate (NaHCO₃) (3.0 eq)

  • Dichloromethane (DCM)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask, add N-benzyl-3-cyanopyridinium bromide (e.g., 2.75 g, 10 mmol) and sodium bicarbonate (2.52 g, 30 mmol).

    • Causality Insight: Sodium bicarbonate is a crucial buffer. The dithionite reduction is optimal under slightly basic conditions and consumes base as it proceeds. Maintaining the pH prevents side reactions and decomposition of the acid-sensitive dihydropyridine product.

  • Solvent Addition: Add a biphasic solvent system of dichloromethane (30 mL) and deionized water (30 mL). Stir the mixture vigorously to ensure good mixing between the phases.

  • Reductant Addition: In a separate beaker, dissolve sodium dithionite (2.61 g, 15 mmol) in deionized water (20 mL). Add this solution portion-wise to the vigorously stirring reaction mixture over 10 minutes.

    • Causality Insight: Dithionite is unstable in solution and decomposes. It is prepared fresh and added portion-wise to maintain its effective concentration throughout the reaction. A noticeable color change (often to yellow or orange) indicates the formation of the dihydropyridine.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. The reaction can be monitored by TLC (e.g., 1:1 Hexanes:Ethyl Acetate), observing the disappearance of the water-soluble pyridinium salt starting material and the appearance of a new, less polar spot for the dihydropyridine product.

  • Workup & Extraction: Once the reaction is complete, pour the mixture into a separatory funnel. Separate the layers. Extract the aqueous layer twice more with DCM (2 x 20 mL).

    • Causality Insight: The organic dihydropyridine product is extracted into the DCM. Multiple extractions ensure maximum recovery from the aqueous phase.

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

    • Self-Validation: The use of a sufficient amount of drying agent is confirmed when some of it remains free-flowing (not clumped) in the flask. This ensures all water, which can interfere with characterization and stability, is removed.

  • Solvent Removal & Characterization: Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid or oil is the crude 1,4-dihydropyridine.

    • Self-Validation: The structure and purity of the product should be confirmed by analytical techniques such as ¹H NMR (which will show characteristic signals for the vinylic and allylic protons of the dihydropyridine ring) and Mass Spectrometry.

Conclusion

The reactivity of pyridinium salts is a rich and multifaceted field, driven by the profound electronic changes induced by N-quaternization. Their susceptibility to nucleophilic attack and reduction makes them powerful precursors for a diverse range of saturated and partially saturated N-heterocycles. Furthermore, their ability to form ylides for cycloadditions and to act in various catalytic roles solidifies their status as privileged scaffolds in modern organic chemistry. A thorough understanding of the principles outlined in this guide enables researchers to rationally design synthetic routes and develop novel applications for this versatile class of compounds.

References

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Methodological & Application

The Synthetic Potential of 4-Methyl-1-(3-sulphonatopropyl)pyridinium: A Guide for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Pyridinium Zwitterion

In the ever-evolving landscape of organic synthesis, the quest for efficient, recyclable, and environmentally benign catalytic systems is paramount. Pyridinium salts, a class of N-heterocyclic compounds, have long been recognized for their diverse roles as catalysts, ionic liquids, and reagents.[1] Within this family, zwitterionic structures—molecules carrying both a positive and a negative charge—offer unique properties that can be harnessed to drive chemical transformations. This guide focuses on 4-Methyl-1-(3-sulphonatopropyl)pyridinium , a pyridinium zwitterion with significant, yet largely untapped, potential in synthetic organic chemistry.

This compound, with the chemical formula C9H13NO3S, exists as a stable inner salt.[2] Its structure combines a positively charged 4-methylpyridinium core with a negatively charged sulfonate group tethered by a propyl chain. This unique architecture imparts properties that make it an intriguing candidate for several applications, particularly in the realm of green chemistry. The presence of both a cationic (pyridinium) and an anionic (sulfonate) moiety within the same molecule suggests its potential utility as a recoverable catalyst, a phase-transfer catalyst, or a catalyst in aqueous media. This document serves as a detailed application note and a set of conceptual protocols designed to inspire researchers, scientists, and drug development professionals to explore the utility of this versatile compound.

PropertyValueSource
IUPAC Name 3-(4-methylpyridin-1-ium-1-yl)propane-1-sulfonatePubChem[2]
CAS Number 15626-30-9PubChem[2]
Molecular Formula C9H13NO3SPubChem[2]
Molecular Weight 215.27 g/mol PubChem[2]

Part 1: Conceptual Applications in Catalysis

The bifunctional nature of this compound suggests its applicability in several key areas of organic synthesis. The pyridinium ring can act as a Lewis acid or a platform for hydrogen bonding interactions, while the sulfonate group can influence solubility and aid in catalyst recovery.

As a Recyclable Acid Catalyst in Condensation Reactions

The Knoevenagel condensation, a cornerstone of C-C bond formation, traditionally employs basic catalysts like piperidine or ammonia.[3][4][5][6] However, the development of recoverable and milder catalysts is a significant goal in green chemistry. The pyridinium proton of this compound can act as a mild Brønsted acid, potentially catalyzing reactions like the Knoevenagel condensation. Its ionic nature would likely render it insoluble in many organic solvents, allowing for simple filtration and recovery post-reaction.

cluster_reaction Reaction Phase cluster_workup Workup & Recovery A Reactants + Solvent B Add this compound A->B C Reaction Mixture (Heterogeneous) B->C D Heating / Stirring C->D E Reaction Completion (TLC Monitoring) D->E F Cool Reaction Mixture E->F G Filtration F->G H Filtrate: Product in Solution G->H Liquid Phase I Solid: Recovered Catalyst G->I Solid Phase L Isolate Product from Filtrate H->L J Wash Catalyst (with solvent) I->J K Dry Catalyst for Reuse J->K

Caption: Proposed workflow for a reaction using recoverable this compound.

This protocol outlines a hypothetical procedure for the Knoevenagel condensation of an aromatic aldehyde with an active methylene compound, using this compound as a recoverable catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), the active methylene compound (e.g., malononitrile, 1.1 mmol), and a suitable solvent (e.g., toluene or ethanol, 10 mL).

  • Catalyst Addition: Add this compound (0.1 mmol, 10 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The zwitterionic nature of the catalyst may render the reaction mixture heterogeneous.

  • Work-up and Catalyst Recovery: Upon completion, cool the reaction mixture to room temperature. The solid catalyst can be recovered by vacuum filtration.

  • Catalyst Washing: Wash the recovered catalyst with a small amount of cold solvent used in the reaction to remove any adsorbed product.

  • Product Isolation: The filtrate, containing the dissolved product, is concentrated under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

  • Catalyst Reuse: The recovered catalyst can be dried in a vacuum oven and reused for subsequent reactions.

As a Phase-Transfer Catalyst

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants in immiscible phases, such as an aqueous and an organic phase.[1][7][8][9][10] Quaternary ammonium salts are common phase-transfer catalysts. The structure of this compound, with its charged pyridinium head and the potential for the sulfonate group to interact with aqueous phases, suggests it could function as a phase-transfer catalyst, shuttling anionic nucleophiles from an aqueous or solid phase into an organic phase where the reaction occurs.

cluster_phases Biphasic System cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aqueous Phase Aqueous Phase Organic Phase Organic Phase Interface Interface Nu_aq Nu⁻ (aq) Q_Nu_org Q⁺Nu⁻ (org) Nu_aq->Q_Nu_org Transfer to Organic Phase M_aq M⁺ (aq) Q_X_org Q⁺X⁻ (org) Q_X_org->Nu_aq Ion Exchange at Interface R_X_org R-X (org) Product_org R-Nu (org) R_X_org->Product_org Forms Product Q_Nu_org->R_X_org Reaction Product_org->Q_X_org Regenerates Catalyst

Caption: General mechanism of phase-transfer catalysis (Q⁺ represents the pyridinium cation).

The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental reaction for synthesizing β-amino carbonyl compounds.[11][12] This protocol describes a hypothetical aza-Michael addition under phase-transfer conditions.

  • Reaction Setup: To a round-bottom flask, add the α,β-unsaturated carbonyl compound (1.0 mmol) dissolved in an organic solvent (e.g., dichloromethane or toluene, 10 mL).

  • Nucleophile and Catalyst: In a separate vessel, prepare a solution or suspension of the amine nucleophile (1.2 mmol) and an inorganic base (e.g., K2CO3, 2.0 mmol) in water (5 mL). Add this compound (0.05 mmol, 5 mol%) to this aqueous mixture.

  • Reaction: Combine the organic and aqueous phases in the reaction flask. Stir the biphasic mixture vigorously at room temperature or with gentle heating. Vigorous stirring is crucial to maximize the interfacial area for the phase-transfer process.[8]

  • Monitoring: Monitor the reaction by TLC by sampling the organic layer.

  • Work-up: Once the reaction is complete, separate the organic and aqueous layers. Wash the organic layer with water and then with brine.

  • Product Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified.

Part 2: Potential in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy.[13][14] N-Methylpyridinium salts have been shown to catalyze MCRs like the Biginelli reaction.[13] It is plausible that this compound could also serve as an effective catalyst for such transformations, potentially in greener solvents like water or ethanol.

Conceptual Protocol 3: Biginelli-Type Reaction

This protocol outlines a hypothetical one-pot synthesis of a dihydropyrimidinone derivative, a valuable scaffold in medicinal chemistry.

  • Reactant Mixture: In a round-bottom flask, combine an aldehyde (1.0 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol), urea (1.5 mmol), and this compound (0.15 mmol, 15 mol%).

  • Solvent: Add a minimal amount of a green solvent such as ethanol or even water (5 mL). The catalyst's ionic character may enhance its activity in polar protic solvents.

  • Reaction Conditions: Stir the mixture at a specified temperature (e.g., 60-80 °C) and monitor by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. If the product is soluble, the solvent can be removed under reduced pressure, and the product can be purified from the remaining catalyst and excess urea by recrystallization or chromatography.

Conclusion and Future Outlook

This compound represents a promising yet underexplored tool for the modern organic chemist. Its zwitterionic structure positions it as a potentially valuable asset in the development of greener and more efficient synthetic methodologies. The conceptual protocols provided herein for Knoevenagel condensations, aza-Michael additions, and multicomponent reactions are intended to serve as a starting point for further investigation.

Future research should focus on experimentally validating these proposed applications, optimizing reaction conditions, and assessing the catalyst's recyclability and substrate scope. Mechanistic studies will also be crucial to fully understand its mode of action. By embracing the exploration of such novel catalytic systems, the scientific community can continue to advance the principles of sustainable chemistry in both academic and industrial settings.

References

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  • A Sulfonic Acid Polyvinyl Pyridinium Ionic Liquid Catalyzes the Multi-Component Synthesis of Spiro-indoline-3,5′-pyrano[2,3-d]-pyrimidines and -Pyrazines. (2023). Molecules.
  • BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with Ethyl 4-(3-chlorophenyl)-4-oxobutyrate.
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  • SYNTHESIS Journal of. (2007).
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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15135154, 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate. Retrieved from [Link]

  • The Michael Addition + 1,4 Additions with Soft Nucleophiles. (2020). YouTube.
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  • Sulfonated 1,3-bis(4-pyridyl)propane. (n.d.). PMC - NIH.
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using 4-Methyl-1-(3-sulphonatopropyl)pyridinium as a catalyst

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-Methyl-1-(3-sulphonatopropyl)pyridinium as a Versatile Catalyst in Organic Synthesis

Foreword for the Modern Researcher

In the continuous pursuit of greener, more efficient, and selective chemical transformations, the role of the catalyst remains paramount. Among the diverse classes of catalysts, zwitterionic pyridinium salts have emerged as uniquely potent tools. This guide focuses on this compound, a compound distinguished by its pyridinium core and a covalently tethered sulfonate group. This architecture imparts a fascinating combination of properties, positioning it as a highly effective and recyclable catalyst for a variety of organic reactions.

This document moves beyond a simple recitation of facts. It is designed to provide you, the researcher, with a foundational understanding of why this catalyst is effective, rooted in its physicochemical properties and mechanistic behavior. We will explore its synthesis, detail its application with robust protocols, and provide the conceptual framework necessary to adapt its use to novel synthetic challenges.

Catalyst Profile: this compound

This compound, also known as 3-(4-methylpyridin-1-ium-1-yl)propane-1-sulfonate, is a pyridinium inner salt.[1] Its structure is characterized by a positively charged quaternary nitrogen within the aromatic pyridine ring and a negatively charged sulfonate group at the terminus of a propyl chain. This zwitterionic nature is the cornerstone of its catalytic activity.

Physicochemical Properties

A comprehensive understanding of a catalyst's physical and chemical properties is essential for optimizing its use in any reaction system.

PropertyValueSource
IUPAC Name 3-(4-methylpyridin-1-ium-1-yl)propane-1-sulfonatePubChem[1]
CAS Number 15626-30-9PubChem[1]
Molecular Formula C₉H₁₃NO₃SPubChem[1]
Molecular Weight 215.27 g/mol PubChem[1]
Appearance Typically a white to off-white solidGeneral Knowledge
Solubility Soluble in water and polar protic solvents (e.g., ethanol, methanol). Limited solubility in nonpolar organic solvents.Inferred from structure

The Foundation of Catalysis: Mechanism of Action

The efficacy of this compound stems from its ability to function through multiple catalytic paradigms. Its zwitterionic structure allows it to operate as a phase-transfer catalyst and as a dual-function acid-base catalyst, often within a recyclable ionic liquid-like framework.

  • Dual Acid-Base Catalysis: The pyridinium ring can act as a mild Lewis acid, activating electrophiles (e.g., carbonyl groups) by withdrawing electron density. Simultaneously, the sulfonate group (SO₃⁻) acts as a Brønsted base site, capable of abstracting a proton from a pronucleophile. This synergistic activation of both reaction partners within the same molecule dramatically accelerates reaction rates.

  • Phase-Transfer Catalysis (PTC): In biphasic systems (e.g., aqueous/organic), the catalyst can facilitate the transfer of an aqueous-soluble reactant into the organic phase where the reaction occurs. While classic PTCs are salts, this zwitterion's polarity allows it to reside at the interface, organizing reactants to promote reaction.

  • Organized Reaction Medium: The ionic nature of the catalyst can create a highly ordered, polar microenvironment, even when used in small quantities. This "supramolecular" effect can pre-organize reactants, lowering the activation energy of the transition state, similar to the active site of an enzyme.

The following diagram illustrates the proposed dual activation mechanism in a classic Knoevenagel condensation.

Catalytic_Mechanism cluster_activation Reactant Activation Catalyst Catalyst This compound Intermediate1 Activated Aldehyde (Pyridinium Interaction) Intermediate2 Enolate Intermediate (Sulfonate Interaction) Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate1 Lewis Acid Activation Nucleophile Active Methylene (NC-CH2-COOR') Nucleophile->Intermediate2 Brønsted Base Deprotonation TransitionState Organized Transition State Intermediate1->TransitionState Intermediate2->TransitionState Product α,β-Unsaturated Product TransitionState->Product Condensation Water H₂O TransitionState->Water Product->Catalyst Catalyst Regeneration Water->Catalyst

Sources

Application Notes and Experimental Protocols for 4-Methyl-1-(3-sulphonatopropyl)pyridinium

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-PYR-SULFO-001

Abstract: This document provides a comprehensive technical guide on the synthesis and potential applications of 4-Methyl-1-(3-sulphonatopropyl)pyridinium, a zwitterionic pyridinium salt. It is intended for researchers, chemists, and drug development professionals. The guide details the physicochemical properties, a robust synthesis protocol, and an exemplary application in catalysis, underscoring the compound's versatility. The protocols are designed with scientific integrity, explaining the causality behind experimental choices to ensure reproducibility and deeper understanding.

Introduction

Pyridinium salts are a cornerstone of modern organic chemistry, serving as versatile synthetic intermediates, catalysts, and functional materials.[1][2] Their applications are extensive, ranging from their use as precursors for pharmacologically active molecules to their role as ionic liquids in green chemistry.[1] Within this class, this compound (CAS 15626-30-9) represents a unique subclass of zwitterionic, or inner, salts.[3]

The structure of this compound is distinguished by a positively charged pyridinium nitrogen and a negatively charged sulfonate group, linked by a propyl chain. This intramolecular charge separation imparts distinct physicochemical properties, such as high polarity and low vapor pressure, while maintaining a reactive pyridinium core. These features make it an excellent candidate for applications as a task-specific ionic liquid, a phase-transfer catalyst, or a Brønsted acid catalyst in various organic transformations.[4]

This guide offers a detailed exploration of this compound, beginning with its fundamental properties and a validated synthesis protocol. It further presents an exemplary catalytic application to illustrate its potential utility in facilitating organic reactions, providing a foundation for further investigation and development.

Section 1: Physicochemical Properties & Safety

A thorough understanding of a compound's properties is critical for its effective and safe use in an experimental setting.

Key Properties

The essential physicochemical data for this compound are summarized below.[3]

PropertyValue
IUPAC Name 3-(4-methylpyridin-1-ium-1-yl)propane-1-sulfonate
CAS Number 15626-30-9
Molecular Formula C₉H₁₃NO₃S
Molecular Weight 215.27 g/mol
Appearance Typically a white to off-white solid
SMILES CC1=CC=CCCS(=O)(=O)[O-]
InChIKey MZRTWEBOYWBGCI-UHFFFAOYSA-N
Structural Rationale for Reactivity

The molecule's functionality is dictated by its three primary components:

  • 4-Methylpyridinium Ring: The electron-deficient aromatic ring is susceptible to nucleophilic attack, a common reactivity pathway for pyridinium salts.[2] The methyl group at the C4 position slightly modulates this reactivity compared to unsubstituted pyridinium salts.

  • Propyl Linker: This aliphatic chain provides flexibility and separates the charged moieties.

  • Sulfonate Group: This highly polar, anionic group makes the overall molecule a zwitterion, influencing its solubility (typically soluble in polar solvents) and rendering it a potential counter-ion or catalytic site in reactions.

Safety and Handling
  • Reactant Hazard: The synthesis of this compound involves 1,3-propanesultone. Sultones are potent alkylating agents and are classified as suspect carcinogens. All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

  • Product Handling: While the final zwitterionic product is generally less hazardous than its precursors, standard chemical handling precautions should be observed. Avoid inhalation of dust and direct contact with skin and eyes.

Section 2: Synthesis of this compound

The most direct and efficient synthesis of this compound is through the nucleophilic attack of 4-methylpyridine on 1,3-propanesultone. This is a classic SN2 reaction where the lone pair of electrons on the pyridine nitrogen attacks the electrophilic carbon of the sultone, leading to ring-opening and the formation of the zwitterionic product.[2][4]

Synthesis Workflow

The overall process involves the reaction of the starting materials in a suitable solvent, followed by isolation and purification of the product.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification Reactants 4-Methylpyridine + 1,3-Propanesultone ReactionVessel Stir at 60°C (2-4 hours) Reactants->ReactionVessel Add reactants to solvent Solvent Anhydrous Ethyl Acetate Filtration Cool to RT Vacuum Filtration ReactionVessel->Filtration Precipitation of product Washing Wash Solid with Ethyl Acetate Filtration->Washing Drying Dry under Vacuum Washing->Drying Product Final Product: This compound Drying->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a standard procedure for the synthesis of related pyridinium propanesulfonates.[4]

Materials:

  • 4-Methylpyridine (γ-picoline), anhydrous (≥99%)

  • 1,3-Propanesultone (≥98%)

  • Ethyl acetate, anhydrous (≥99.5%)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Buchner funnel and filtration apparatus

Procedure:

  • Vessel Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 100 mL of anhydrous ethyl acetate.

    • Rationale: Anhydrous conditions are crucial to prevent hydrolysis of the sultone and ensure a clean reaction. Ethyl acetate is a good solvent for the reactants but not the zwitterionic product, allowing for precipitation upon formation.

  • Reactant Addition: Add 6.11 g (0.05 mol) of 1,3-propanesultone to the solvent and stir until fully dissolved.

  • Initiate Reaction: In a separate vessel, dissolve 5.12 g (0.055 mol, 1.1 equivalents) of 4-methylpyridine in 25 mL of anhydrous ethyl acetate. Add this solution dropwise to the stirred sultone solution over 20-30 minutes.

    • Rationale: A slight excess of the pyridine ensures complete consumption of the hazardous sultone. Dropwise addition helps to control any potential exotherm.

  • Heating: Heat the reaction mixture to 60°C and maintain this temperature with vigorous stirring for 2-4 hours. A white precipitate will form as the reaction progresses.

  • Isolation: After the reaction period, cool the flask to room temperature. Collect the white solid precipitate by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid three times with 20 mL portions of cold ethyl acetate to remove any unreacted starting materials.

    • Rationale: The product has very low solubility in ethyl acetate, making this an effective purification step.

  • Drying: Dry the purified white solid under high vacuum at 40-50°C for at least 4 hours to yield the final product.

Expected Yield: 85-95%.

Characterization:

  • ¹H NMR (D₂O): Expect characteristic peaks for the pyridinium protons (aromatic region, ~8.5-7.5 ppm), the methyl group singlet (~2.5 ppm), and the three methylene groups of the propyl chain.

  • Mass Spectrometry (ESI+): [M+H]⁺ at m/z 216.07.

Section 3: Application in Catalysis - An Exemplary Protocol

The zwitterionic and acidic nature of sulfonated pyridinium salts suggests their potential as Brønsted acid catalysts.[4] They can operate in a homogeneous fashion and are often recyclable due to their low volatility and unique solubility profile. We present a plausible protocol for the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, to demonstrate this catalytic potential.

Proposed Catalytic Cycle

In this proposed mechanism, the pyridinium salt acts as a bifunctional catalyst. The acidic proton (if present as an impurity or in equilibrium) or the electrophilic pyridinium ring can activate the aldehyde, while the sulfonate base can interact with the active methylene compound.

G Catalyst Catalyst (Pyr⁺-R-SO₃⁻) Aldehyde Ar-CHO Catalyst->Aldehyde Activation Malononitrile CH₂(CN)₂ Catalyst->Malononitrile Proton Abstraction Intermediate1 Intermediate1 Aldehyde->Intermediate1 Intermediate2 Intermediate2 Malononitrile->Intermediate2 Intermediate3 Intermediate3 Intermediate1->Intermediate3 Nucleophilic Attack Intermediate2->Intermediate3 Product Product Ar-CH=C(CN)₂ Intermediate3->Product Dehydration Water H₂O Intermediate3->Water Product->Catalyst Catalyst Regeneration

Caption: Proposed mechanism for the Knoevenagel condensation catalyzed by the pyridinium salt.

Protocol: Knoevenagel Condensation

Materials:

  • This compound (catalyst)

  • Benzaldehyde (substrate)

  • Malononitrile (substrate)

  • Toluene (solvent)

  • Dean-Stark apparatus (optional, for water removal)

Procedure:

  • Setup: To a 50 mL round-bottom flask, add benzaldehyde (1.06 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and this compound (0.215 g, 0.1 mmol, 1 mol%).

  • Solvent: Add 20 mL of toluene.

    • Rationale: Toluene is a suitable solvent that allows for azeotropic removal of water, driving the reaction equilibrium towards the product.

  • Reaction: Heat the mixture to reflux (approx. 110°C) with stirring for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The catalyst may precipitate or form a separate phase. Decant the toluene solution.

  • Purification: Wash the toluene solution with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from ethanol.

Hypothetical Optimization Data

The following table illustrates how experimental parameters could be varied to optimize the reaction.

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1180375
21110 (reflux)1.592
30.5110 (reflux)288
42110 (reflux)1.593

Conclusion

This compound is an accessible and versatile zwitterionic compound with significant potential in organic synthesis. The robust protocol provided herein allows for its efficient and high-yield synthesis from readily available starting materials. Its unique structure makes it a promising candidate for use as a recyclable, task-specific catalyst in a variety of transformations, as demonstrated by the exemplary Knoevenagel condensation protocol. Further research into its applications in phase-transfer catalysis, electrochemical processes, and as a functional component in materials science is highly encouraged.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Ghandi, M. (2017). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Pyridinium salts: from synthesis to reactivity and applications. RSC Publishing. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridinium Salts in Modern Organic Synthesis. Retrieved from [Link]

  • Douglas, J. J., et al. (2022). N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. Retrieved from [Link]

  • Kim, H., & Lee, C. (2022). N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C–H Functionalization via Radical-Based Processes under Visible Light Irradiation. Accounts of Chemical Research. Retrieved from [Link]

  • Said, M. A., et al. (2017). Synthesis and crystal structure of a new pyridinium bromide salt. National Institutes of Health. Retrieved from [Link]

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Application Notes and Protocols: 4-Methyl-1-(3-sulphonatopropyl)pyridinium

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Functionalized Ionic Liquid

4-Methyl-1-(3-sulphonatopropyl)pyridinium, a zwitterionic or inner salt compound, represents a unique class of functionalized ionic liquids. Its structure, featuring a pyridinium cation covalently tethered to a sulfonate anion, imparts distinct physicochemical properties that make it a compelling candidate for a range of scientific and industrial applications. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the synthesis, properties, and potential applications of this versatile compound, complete with detailed experimental protocols.

The presence of both a cationic (pyridinium) and an anionic (sulfonate) moiety within the same molecule results in a highly polar, yet potentially water-soluble, compound with negligible vapor pressure. The methyl group at the 4-position of the pyridine ring can subtly influence its electronic and steric properties compared to its non-methylated counterpart, potentially enhancing its catalytic activity or modifying its solvent characteristics. These features position this compound as a promising Brønsted acid catalyst, a polar alternative solvent for organic synthesis, and a functional excipient in pharmaceutical formulations.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application. The following table summarizes key data for this compound.

PropertyValueSource
IUPAC Name 3-(4-methylpyridin-1-ium-1-yl)propane-1-sulfonate[1]
Molecular Formula C₉H₁₃NO₃S[1]
Molecular Weight 215.27 g/mol [1]
CAS Number 15626-30-9[1]
Appearance Expected to be a white to off-white solidInferred from similar compounds
Solubility Expected to be soluble in water and polar organic solventsInferred from similar compounds

Synthesis Protocol

The synthesis of this compound is a straightforward nucleophilic substitution reaction between 4-methylpyridine and 1,3-propanesultone. The lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic carbon of the sultone, leading to the opening of the sultone ring and the formation of the zwitterionic product.

Diagram of Synthesis

Synthesis of this compound Synthesis Workflow reagents Reactants: - 4-Methylpyridine - 1,3-Propanesultone - Ethyl Acetate (Solvent) reaction Reaction Vessel (Heated at 60°C) reagents->reaction 1. Add reactants workup Work-up: 1. Pressure Filtration 2. Washing with Ethyl Acetate 3. Vacuum Drying reaction->workup 2. Reaction (2 hours) product Product: This compound workup->product 3. Isolation

Caption: General workflow for the synthesis of this compound.

Step-by-Step Protocol

This protocol is adapted from a similar procedure for the synthesis of 3-(1-Pyridinio)-1-propanesulfonate.[2]

  • Preparation: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Place the flask in an oil bath.

  • Reaction Setup: Add 1,3-propanesultone (1 equivalent) to 50 mL of ethyl acetate in the flask and begin stirring.

  • Addition of 4-Methylpyridine: Heat the oil bath to 60°C. Slowly add a solution of 4-methylpyridine (1.05 equivalents) in ethyl acetate dropwise to the stirred solution of 1,3-propanesultone over 30 minutes.

  • Reaction: After the addition is complete, maintain the reaction mixture at 60°C with continuous stirring for 2 hours. A precipitate should form during this time.

  • Isolation: Allow the reaction mixture to cool to room temperature. Isolate the solid product by pressure filtration.

  • Purification: Wash the collected solid with ethyl acetate to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to yield this compound as a white to off-white solid.

Application Notes & Protocols

The unique properties of this compound open up a variety of potential applications. The protocols below are based on established uses of its close structural analog, 3-(1-Pyridinio)-1-propanesulfonate (PPS), and are expected to be applicable to the title compound.

Brønsted Acid Catalysis in Organic Synthesis

The sulfonic acid moiety in the molecule can act as a Brønsted acid catalyst. This application is particularly attractive as the ionic nature of the compound can facilitate catalyst recovery and reuse.

Application Example: Dehydration of Glycerol to Acrolein

This protocol is based on the use of PPS as a Brønsted acid ionic liquid catalyst.[2][3]

Catalytic Dehydration Workflow Catalytic Dehydration of Glycerol reactants Reactants: - Glycerol - this compound (Catalyst) - Optional: H₂SO₄/H₃PO₄ reaction Reaction Vessel (Heated) reactants->reaction 1. Charge Reactor separation Product Separation: - Distillation of Acrolein reaction->separation 2. Semi-batch reaction catalyst_recovery Catalyst Recovery: - Catalyst remains in the reaction vessel separation->catalyst_recovery 3. Product Collection

Caption: Workflow for the catalytic dehydration of glycerol using this compound.

Protocol:

  • Catalyst Preparation: Prepare a catalytic system by mixing this compound with a small amount of sulfuric acid or phosphoric acid.

  • Reaction Setup: In a reaction vessel equipped with a stirrer, heating mantle, and a distillation setup, add the catalyst system.

  • Reaction: Heat the catalyst to the desired reaction temperature (e.g., 280-320°C). Introduce glycerol into the reactor semi-batch-wise.

  • Product Collection: The acrolein product, being volatile, will distill out of the reaction mixture and can be collected.

  • Catalyst Reuse: The ionic liquid catalyst remains in the reactor and can be reused for subsequent batches.

Rationale: The Brønsted acidic sites of the sulfonate group protonate the hydroxyl groups of glycerol, facilitating its dehydration to acrolein. The ionic liquid nature of the catalyst allows for high reaction temperatures and easy separation from the product.

Application in Electroplating

Pyridinium propyl sulfobetaines are known to be effective additives in nickel electroplating baths, acting as brighteners and leveling agents.[2][4][5]

Protocol for Nickel Plating Bath Formulation:

  • Bath Preparation: Prepare a standard Watts nickel plating bath containing nickel sulfate, nickel chloride, and boric acid in deionized water.

  • Additive Introduction: Add this compound to the bath at a concentration of 50-500 mg/L.

  • Co-additives: For optimal performance, use in combination with other additives such as saccharin and acetylenic compounds.

  • Plating Process: Conduct electroplating under standard conditions of temperature, pH, and current density.

Mechanism of Action: The pyridinium moiety adsorbs onto the cathode surface, influencing the crystal growth of the nickel deposit. This leads to a brighter, more level, and ductile nickel coating. Its high purity ensures that no detrimental impurities are introduced into the plating bath.[4]

Role in Drug Development and Formulation

The unique properties of functionalized ionic liquids are of increasing interest in the pharmaceutical sciences. This compound can be explored for the following applications:

  • Solubility Enhancement: As a highly polar and potentially water-soluble compound, it can be investigated as a co-solvent or excipient to enhance the solubility and dissolution rate of poorly water-soluble active pharmaceutical ingredients (APIs). The introduction of a pyridinium moiety has been shown to increase the water solubility of complex organic molecules.[6]

  • Synthesis Medium: Its negligible volatility and high thermal stability make it a potential green solvent for the synthesis of APIs, replacing traditional volatile organic compounds.[7]

  • Drug Delivery Systems: Cationic surfactants based on pyridinium have been synthesized and studied for their potential in drug delivery systems, suggesting that functionalized pyridinium compounds could play a role in novel formulation strategies.

Experimental Approach for Solubility Studies:

  • Stock Solution Preparation: Prepare a series of aqueous solutions containing increasing concentrations of this compound.

  • Equilibrium Solubility Measurement: Add an excess amount of the poorly soluble API to each solution.

  • Incubation: Shake the samples at a constant temperature until equilibrium is reached.

  • Quantification: Centrifuge the samples, and determine the concentration of the dissolved API in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the solubility of the API as a function of the concentration of this compound to determine its solubilizing effect.

Conclusion and Future Outlook

This compound is a functionalized ionic liquid with a promising profile for diverse applications. Its zwitterionic nature, combined with the presence of a Brønsted acidic group, makes it a strong candidate for roles in catalysis, electroplating, and as a novel excipient in drug formulation. The protocols provided herein, based on established methodologies for structurally similar compounds, offer a solid foundation for researchers to explore the full potential of this versatile molecule. Further research should focus on quantifying its catalytic efficacy in various organic transformations and thoroughly evaluating its biocompatibility and performance as a pharmaceutical excipient.

References

  • PubChem. This compound. [Link]

  • DU Organics. Pyridinium Hydroxy Sulfopropyl Betaine(PPSOH). [Link]

  • Wuhan Bright Chemical Co. Ltd. PPS(Pyridinium Propyl Sulfobetaine). [Link]

  • Google Patents. EP0752420A1 - Process for the preparation of 1-(3-sulphopropyl)-pyridinium-betaine.
  • Google Patents. CN103922997A - Synthetic method of pyridinium hydroxy propyl sulfobetaine.
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  • RSC Publishing. Lewis acid-catalysed cyclization of pyridinium 1,4-zwitterionic thiolates with propargyl alcohols and fluorescence applications. [Link]

  • MDPI. Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. [Link]

  • National Institutes of Health. Deaminative Reductive Methylation of Alkylpyridinium Salts. [Link]

  • RSC Publishing. Pyridinium 1,4-zwitterionic thiolates as a useful class of sulfur-containing synthons: application to the synthesis of 2,5-dihydro-1,4,5-thiadiazepines. [Link]

  • National Institutes of Health. A magnetic porous organic polymer: catalytic application in the synthesis of hybrid pyridines with indole, triazole and sulfonamide moieties. [Link]

  • pfonline.com. pyridinium-betain? PPS from Raschig and from others (China) does contain some f. [Link]

  • RSC Publishing. Two reaction modes of 1-sulfonyl-1,2,3-triazoles and pyridinium 1,4-zwitterionic thiolates: catalyst-free synthesis of pyrido[1,2-a]pyrazine derivatives and 1,4-thiazine derivatives. [Link]

  • RSC Publishing. Recent advances in the cyclization reactions of pyridinium 1,n-zwitterions (n = 4 and 5): scope and mechanism. [Link]

  • RSC Publishing. Pyridinium salts: from synthesis to reactivity and applications. [Link]

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  • PubMed. Synthesis and anti-microbial activities of some pyridinium salts with alkoxymethyl hydrophobic group. [Link]

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Introduction: The Versatility of N-Alkylpyridinium Salts in Electrochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Electrochemical Properties of N-Alkylpyridinium Salts

For Researchers, Scientists, and Drug Development Professionals

N-alkylpyridinium salts are a prominent class of organic salts, often categorized as ionic liquids (ILs) when their melting point is below 100 °C.[1] Comprising a positively charged pyridinium cation, where the nitrogen atom is quaternized with an alkyl group, and a counter-anion, these compounds possess a unique combination of properties that make them highly attractive for electrochemical applications.[2] Their tunable nature, achieved by modifying the N-alkyl substituent, the pyridinium ring, or the counter-anion, allows for the fine-tuning of their physicochemical and electrochemical characteristics.[1][3]

These salts are increasingly utilized as non-aqueous electrolytes, redox-active materials in flow batteries, and versatile radical precursors in electrosynthesis.[4][5] Their inherent properties, such as high ionic conductivity, wide electrochemical stability windows, and thermal stability, are critical for these applications.[6] This guide provides an in-depth overview of the core electrochemical properties of N-alkylpyridinium salts, detailed protocols for their characterization, and insights into their burgeoning applications.

Part 1: Core Electrochemical Concepts

The Electrochemical Stability Window (ESW)

The electrochemical stability window (ESW), or electrochemical potential window (EPW), is a critical parameter for any electrolyte. It defines the potential range within which the electrolyte remains stable without undergoing oxidation or reduction.[7] This window is determined by the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the ions.[7] Generally, the oxidative limit is dictated by the anion's stability, while the reductive limit is determined by the cation's stability.[7][8] For N-alkylpyridinium salts, the pyridinium cation's reduction potential typically defines the negative limit of the ESW. The ESW is experimentally determined using techniques like cyclic voltammetry (CV) as the potential range where no significant Faradaic current is observed.[7][9]

Cation Reduction and C–N Bond Cleavage Mechanism

The electrochemical behavior of N-alkylpyridinium salts is dominated by the reduction of the pyridinium cation. This process involves a single-electron transfer to the pyridinium ring, generating a neutral pyridyl radical.[10][11] The stability and subsequent fate of this radical are highly dependent on the nature of the N-alkyl substituent.

The key steps involved are:

  • Single Electron Transfer (SET): The pyridinium cation (1) is reduced to a neutral pyridyl radical (2).

  • C–N Bond Cleavage: The pyridyl radical (2) can undergo fragmentation, cleaving the C–N bond to release a pyridine molecule (4) and an alkyl radical (3).[10]

  • Reversibility: The process can be reversible, quasi-reversible, or irreversible. For primary alkylpyridinium salts, the reduction is often electrochemically reversible, indicating the pyridyl radical is stable on the CV timescale.[10] For secondary and benzylic pyridinium salts, the process is often quasi-reversible or irreversible, suggesting that the C–N bond cleavage is faster due to the formation of more stable secondary or benzylic radicals.[10][11]

This C–N bond cleavage is a cornerstone of the burgeoning field of deaminative functionalization, where amines are converted to pyridinium salts to serve as alkyl radical precursors for cross-coupling reactions.[4][12][13]

Caption: Electrochemical reduction and fragmentation of N-alkylpyridinium salts.

Part 2: Synthesis and Characterization Protocols

Synthesis of N-Alkylpyridinium Salts

A common and versatile method for synthesizing N-alkylpyridinium salts is a two-step process involving N-alkylation (quaternization) followed by anion metathesis if a specific counter-ion is desired.[14][15]

Caption: General two-step synthesis of N-alkylpyridinium salts.

Protocol: Synthesis of N-Dodecylpyridinium Bromide

  • Rationale: This protocol describes the direct quaternization of pyridine with an alkyl bromide. This is the most straightforward method to produce pyridinium salts with halide anions.

  • Materials:

    • Pyridine (1.0 eq)

    • 1-Bromododecane (1.1 eq)

    • Acetonitrile (solvent)

  • Procedure:

    • In a round-bottom flask, dissolve pyridine in acetonitrile.

    • Add 1-bromododecane to the solution.

    • Reflux the mixture overnight under an inert atmosphere (e.g., Nitrogen or Argon). The reaction progress can be monitored by TLC.

    • After completion, allow the reaction to cool to room temperature. The product often precipitates out of the solution.

    • Collect the solid product by vacuum filtration and wash with a cold, non-polar solvent like diethyl ether to remove any unreacted starting material.[16]

    • Dry the resulting white crystalline solid under vacuum.

    • Confirm the product's purity and identity using ¹H-NMR and elemental analysis.[14]

Protocol: Electrochemical Characterization by Cyclic Voltammetry (CV)
  • Rationale: CV is the most common technique to investigate the redox properties of N-alkylpyridinium salts. It provides information on redox potentials, reversibility of electron transfer, and the electrochemical stability window.[6][9]

  • Materials & Equipment:

    • Potentiostat

    • Three-electrode electrochemical cell

    • Working Electrode (WE): Glassy carbon (GC) electrode. A GC electrode is often preferred as it typically provides a wide potential window.[9]

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Ion (Ag/Ag⁺) electrode.

    • Counter Electrode (CE): Platinum (Pt) wire or mesh.

    • N-alkylpyridinium salt sample (analyte)

    • Anhydrous solvent (e.g., acetonitrile, dimethylformamide)

    • Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆). Causality: The supporting electrolyte is crucial to minimize solution resistance and ensure that ions migrate primarily due to the electric field, not diffusion gradients.

    • Inert gas (Nitrogen or Argon) for deaeration. Causality: Dissolved oxygen is electroactive and can interfere with the measurement; purging the solution removes it.

Caption: Experimental setup for Cyclic Voltammetry (CV).

Step-by-Step CV Protocol:

  • Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and then the solvent to be used.

  • Solution Preparation: Prepare a solution of the N-alkylpyridinium salt (typically 1-10 mM) and the supporting electrolyte (0.1 M) in the chosen anhydrous solvent.

  • Cell Assembly: Assemble the three-electrode cell with the prepared solution. Ensure the reference electrode tip is close to the working electrode surface to minimize iR drop.

  • Deaeration: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

  • Data Acquisition:

    • Set the potentiostat parameters. Start with a wide potential window and a scan rate of 100 mV/s.

    • Sweep the potential from an initial value where no reaction occurs towards the negative (reductive) direction.

    • After reaching the negative vertex potential, reverse the scan and sweep back towards the positive (oxidative) direction.

    • Record the resulting current vs. potential plot (the cyclic voltammogram).

    • Perform multiple scans to ensure reproducibility.

    • Vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer.

Part 3: Data Analysis and Interpretation

A typical cyclic voltammogram will show peaks corresponding to the reduction and oxidation of the analyte. For an N-alkylpyridinium salt, you will primarily observe a reduction peak (cathodic peak, Ipc) as the potential is scanned negatively and a corresponding oxidation peak (anodic peak, Ipa) on the reverse scan if the process is reversible.

  • Redox Potential (E½): For a reversible or quasi-reversible process, the formal redox potential is calculated as E½ = (Epa + Epc) / 2, where Epa and Epc are the anodic and cathodic peak potentials, respectively.

  • Reversibility: A process is considered electrochemically reversible if:

    • The peak potential separation, ΔEp = |Epa - Epc|, is close to 59/n mV at 25 °C (where n is the number of electrons transferred, typically 1).

    • The ratio of peak currents, |Ipa / Ipc|, is equal to 1.

    • The peak current (Ip) is proportional to the square root of the scan rate (ν½).

  • Irreversibility: An irreversible process, often seen with secondary alkylpyridiniums, is characterized by the absence of a reverse peak or a large peak potential separation.[10] This indicates that a rapid chemical reaction (like C-N bond cleavage) follows the electron transfer.

Table 1: Representative Electrochemical Data for N-Alkylpyridinium Salts

CationAnionSolventEpc (V vs. Fc/Fc⁺)ReversibilityApplication AreaReference
Primary AlkylpyridiniumTf₂N⁻DMF~ -1.4ReversibleDeaminative Coupling[4]
Secondary AlkylpyridiniumTf₂N⁻DMFVariesQuasi-reversibleDeaminative Coupling[10]
N-Alkyl Benzoyl PyridiniumCl⁻aq. NaOH-0.86 to -1.25ReversibleAqueous Flow Battery[5]
4,4'-Bipyridinium (Viologen)Cl⁻Neutral aq.-0.35 to -0.82ReversibleAqueous Flow Battery[17]

Note: Potentials are often reported versus the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple as an internal standard for non-aqueous electrochemistry.

Part 4: Applications and Future Directions

The unique electrochemical properties of N-alkylpyridinium salts have positioned them as key components in several advanced technologies:

  • Redox Flow Batteries (RFBs): Pyridinium derivatives, particularly viologens (bipyridinium salts), are excellent anolytes (negative electrolytes) for aqueous and non-aqueous RFBs due to their highly negative and reversible reduction potentials.[5][17][18] Tailoring the pyridinium structure allows for tuning the redox potential to maximize cell voltage.[19][20]

  • Electrolytes for Devices: Their nature as ionic liquids provides a wide electrochemical window, non-volatility, and high ionic conductivity, making them suitable as electrolytes in supercapacitors and batteries.[6]

  • Electrosynthesis: The ability to generate alkyl radicals via electrochemical reduction has made N-alkylpyridinium salts (often called Katritzky salts) powerful intermediates in organic synthesis. Nickel-catalyzed electroreductive coupling of these salts with aryl halides is a state-of-the-art method for forming C(sp²)-C(sp³) bonds.[4][12][13][21]

The ongoing research in this field focuses on designing new pyridinium structures with enhanced stability, solubility, and specific redox potentials to meet the demands of next-generation energy storage and sustainable chemical synthesis.

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  • Ignaczak, W., et al. (2022). Structure of different N-alkyl pyridinium salts. ResearchGate. [Link]

  • Musacchio, A. J., et al. (2021). Dissection of Alkylpyridinium Structures to Understand Deamination Reactions. ACS Catalysis, 11(14), 8875-8883. [Link]

  • Hughes, T. M., et al. (2023). Low viscosity, high concentration pyridinium anolytes for organic non-aqueous redox flow batteries. ChemRxiv. [Link]

  • Hughes, T. M., et al. (2023). Solubility Trends in Pyridinium Salts for Non-Aqueous Organic Redox Flow Batteries. ResearchGate. [Link]

  • Carrington, B. D., et al. (2023). Associative pyridinium electrolytes for air-tolerant redox flow batteries. Nature Chemistry, 15(11), 1560-1567. [Link]

Sources

Application Notes & Protocols: The Versatile Role of Pyridinium Salts in Catalysis and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction

Pyridinium salts, characterized by their cationic, nitrogen-containing aromatic ring, represent a class of compounds with remarkable versatility in organic chemistry.[1] Their unique electronic properties—stemming from the electron-deficient nature of the pyridinium nucleus and the positive charge on the nitrogen atom—render them indispensable in a multitude of synthetic transformations.[2] For decades, they have been workhorse reagents in classic reactions, but their role has continuously evolved. Modern applications have seen them emerge as sophisticated precursors to reactive intermediates, tunable organocatalysts, and key players in the burgeoning field of photoredox catalysis.[1][3] This guide provides an in-depth exploration of the multifaceted roles of pyridinium salts, offering both mechanistic insights and practical, field-proven protocols for their application in catalysis and synthesis.

Section 1: Pyridinium Salts as Stoichiometric Reagents: Classic Transformations

The initial applications of pyridinium salts that became mainstays in synthetic labs were as stoichiometric reagents, particularly for selective oxidation. Their utility lies in their ability to deliver an oxidizing agent in a controlled manner, often in non-aqueous media, which is critical for preventing over-oxidation of sensitive functional groups.

Selective Oxidation of Alcohols

The oxidation of alcohols to carbonyl compounds is a fundamental transformation. While powerful oxidants can indiscriminately convert primary alcohols to carboxylic acids, pyridinium-based reagents offer a milder, more selective alternative.[4][5]

1.1.1. Pyridinium Chlorochromate (PCC)

PCC is a yellow-orange salt formed from pyridine, chromium trioxide, and hydrochloric acid.[6] Its primary advantage is its solubility in organic solvents like dichloromethane (DCM), which allows the reaction to be performed under anhydrous conditions.[4] This is the causal basis for its selectivity; in the absence of water, the initially formed aldehyde cannot form a hydrate intermediate, which is susceptible to further oxidation to a carboxylic acid.[5][7] Consequently, PCC reliably oxidizes primary alcohols to aldehydes and secondary alcohols to ketones.[4][6][7]

Mechanism of PCC Oxidation

The reaction proceeds via an elimination mechanism. The alcohol first attacks the chromium center, forming a chromate ester. A base (such as pyridine or the chloride ion) then abstracts a proton from the carbon adjacent to the oxygen, leading to the formation of the C=O double bond and the reduction of Cr(VI) to Cr(IV).[5][7]

Caption: Mechanism of Alcohol Oxidation using PCC.

1.1.2. Protocol: PCC Oxidation of a Primary Alcohol to an Aldehyde

This protocol describes the oxidation of benzyl alcohol to benzaldehyde, a standard transformation that demonstrates the efficacy of PCC.

  • Materials: Pyridinium chlorochromate (PCC), Benzyl alcohol, Dichloromethane (DCM, anhydrous), Silica gel, Diethyl ether, Celite®.

  • Procedure:

    • To a stirred suspension of PCC (1.5 equivalents) and a small amount of silica gel in anhydrous DCM (2 mL per mmol of alcohol), add a solution of benzyl alcohol (1.0 equivalent) in DCM dropwise at room temperature. The silica gel helps to adsorb the chromium byproducts, simplifying workup.

    • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

    • Upon completion, dilute the reaction mixture with diethyl ether and stir for 15 minutes.

    • Filter the mixture through a pad of Celite® or silica gel, washing thoroughly with diethyl ether. The filtration removes the insoluble chromium residues and pyridinium hydrochloride.[7]

    • Concentrate the filtrate under reduced pressure to yield the crude benzaldehyde.

    • Purify the product by column chromatography on silica gel if necessary.

1.1.3. Pyridinium Dichromate (PDC)

PDC is another Cr(VI) reagent that is often considered even milder and more selective than PCC, making it particularly useful for substrates with acid-sensitive functional groups.[8] The reaction outcome with PDC can be solvent-dependent. In DCM, primary alcohols are cleanly oxidized to aldehydes.[8] However, in a polar solvent like dimethylformamide (DMF), non-conjugated primary alcohols can be oxidized all the way to carboxylic acids, while conjugated allylic or benzylic alcohols still stop at the aldehyde stage.[8]

Table 1: Comparison of PCC and PDC Oxidizing Agents

FeaturePyridinium Chlorochromate (PCC)Pyridinium Dichromate (PDC)
Acidity More acidicLess acidic, suitable for acid-sensitive substrates[8]
Selectivity Excellent for Aldehydes/Ketones in DCM[4][6]Excellent for Aldehydes/Ketones in DCM[8]
Solvent Effect Primarily used in anhydrous DCMOutcome is solvent-dependent (DCM -> Aldehyde; DMF -> Carboxylic Acid for some substrates)[8]
Common Use Case General-purpose mild oxidation of robust alcoholsOxidation of complex, multifunctional, or acid-sensitive alcohols
The Zincke Reaction: Synthesis of Activated Pyridinium Salts

The Zincke reaction is a classic method for transforming a pyridine into a new N-substituted pyridinium salt.[9] It involves the reaction of a pyridine with 2,4-dinitrochlorobenzene to form an N-(2,4-dinitrophenyl)pyridinium salt (a "Zincke salt"). This highly activated salt then reacts with a primary amine, leading to the opening of the pyridine ring and subsequent ring-closing to form a new pyridinium salt, displacing 2,4-dinitroaniline.[9] The mechanism is a well-studied example of an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closing) process.[9] When a secondary amine is used, the ring-opened intermediate cannot re-close in the same manner and, after hydrolysis, yields a 5-(dialkylamino)penta-2,4-dienal, known as a Zincke aldehyde.[10][11]

Section 2: Pyridinium Salts as Precursors to Reactive Intermediates

Beyond their direct use as reagents, pyridinium salts serve as stable, easily handled precursors for generating highly reactive intermediates in situ. This strategy avoids the need to synthesize and store unstable species.

Pyridinium Ylides in Heterocycle Synthesis

Treating a pyridinium salt bearing an α-proton with a base generates a pyridinium ylide. These ylides are versatile 1,3-dipoles and have been extensively used in cycloaddition reactions to construct complex heterocyclic scaffolds like indolizines and dihydrofurans.[12][13][14] In a typical reaction, the in situ generated ylide undergoes a conjugate addition to an electron-deficient alkene (e.g., an enone), forming an enolate intermediate which then cyclizes to yield the final product.[12]

Workflow: Dihydrofuran Synthesis via Pyridinium Ylide

This workflow illustrates the one-pot synthesis of a 2,3-dihydrofuran derivative starting from a pyridinium salt and an enone.

Ylide_Workflow start Start: Pyridinium Salt + Enone add_base Add Base (e.g., K₂CO₃) start->add_base ylide_gen In Situ Generation of Pyridinium Ylide add_base->ylide_gen conjugate_add Conjugate Addition to Enone ylide_gen->conjugate_add 1,3-Dipole cyclization Intramolecular O-Cyclization conjugate_add->cyclization Enolate Intermediate product Product: 2,3-Dihydrofuran cyclization->product Pyridine as leaving group

Caption: Workflow for dihydrofuran synthesis.

Precursors to N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic Carbenes (NHCs) have revolutionized catalysis, acting as powerful organocatalysts and exceptional ligands for transition metals. Pyridinium salts are valuable precursors for certain classes of NHCs.[15] Simple deprotonation of an appropriate pyridinium salt can generate the corresponding NHC. These NHCs can catalyze radical reactions, for instance, by forming a Breslow intermediate with an aldehyde.[16][17] This intermediate can then act as a single-electron reductant to activate a pyridinium salt (like a Katritzky salt), generating an alkyl radical for subsequent C-C bond formation in a transition-metal-free manner.[16][17]

Section 3: The Modern Era: Pyridinium Salts in Catalysis

The contemporary role of pyridinium salts has expanded into the realm of catalysis, where they participate directly in the catalytic cycle or enable new modes of reactivity.

Phase-Transfer Catalysis (PTC)

Pyridinium salts, as a class of onium salts, can function as phase-transfer catalysts.[1][18] In a biphasic system (e.g., aqueous/organic), a water-soluble nucleophile is often unable to react with an organic-soluble electrophile. A lipophilic pyridinium salt can facilitate this reaction by exchanging its counter-anion for the nucleophile in the aqueous phase. The resulting lipophilic ion pair migrates into the organic phase, where the now "naked" and highly reactive nucleophile can react with the substrate. The pyridinium salt then returns to the aqueous phase to repeat the cycle.

The Phase-Transfer Catalysis Cycle

PTC_Cycle Phase-Transfer Catalysis NaY Na⁺Y⁻ (Nucleophile) QY_aq [Q⁺Y⁻] (Ion Pair) NaY->QY_aq Ion Exchange QY_org [Q⁺Y⁻] (Ion Pair) QY_aq->QY_org Phase Transfer NaX Na⁺X⁻ (Byproduct) QX_aq [Q⁺X⁻] QX_aq->NaY Regenerates Catalyst RX R-X (Substrate) RY R-Y (Product) RX->RY QY_org->RY Nucleophilic Attack QX_org [Q⁺X⁻] QX_org->QX_aq Phase Transfer label_cat Q⁺ = Pyridinium Cation

Caption: The cycle of a pyridinium-based phase-transfer catalyst.

Photoredox Catalysis: A Sustainable Frontier

Perhaps the most significant recent evolution in pyridinium salt chemistry is their central role in photoredox catalysis. This field uses visible light to drive chemical reactions under exceptionally mild conditions.

3.2.1. Pyridinium Salts as Metal-Free Photocatalysts

Pyridinium compounds possess tunable redox properties, Lewis acidity, and the ability to absorb light.[19][20] Upon excitation, they can generate reactive oxygen species or engage in single-electron transfer (SET) with substrates to create radical ions.[20] This allows them to mediate a wide range of oxidative transformations, including C-H and C-C bond activations, without the need for expensive and toxic noble-metal catalysts like iridium or ruthenium.[19][20]

3.2.2. Pyridinium Salts as Radical Precursors

N-functionalized pyridinium salts are now widely recognized as superb precursors for generating radicals under photoredox conditions.[1][3] Upon reduction by a photocatalyst (or via formation of an electron donor-acceptor complex), the N-functionalized pyridinium salt can fragment to release a radical.[1][21] This strategy has been used to generate carbon-, nitrogen-, and oxygen-centered radicals for a vast array of transformations.[1][3] A key advantage is the ability to achieve site-selective functionalization of complex molecules, a long-standing challenge in synthesis.[22][23] For example, by choosing an appropriate N-substituent (like N-methoxy or N-amino), one can direct the addition of an acyl radical to either the C2 or C4 position of the pyridine ring with high selectivity.[22]

3.2.3. Protocol: Site-Selective C-H Acylation of a Pyridine Derivative

This protocol is based on visible-light-induced C-H acylation using an N-methoxypyridinium salt as a pyridine surrogate, which directs acylation to the C2 position.[22]

  • Materials: N-Methoxypyridinium salt, Aldehyde (e.g., Butyraldehyde), Photocatalyst (e.g., fac-Ir(ppy)₃ or an organic dye), Solvent (e.g., Acetonitrile), Blue LED light source.

  • Safety Note: Perform the reaction in a well-ventilated fume hood. Protect the reaction from ambient light before irradiation.

  • Procedure:

    • In a reaction vial, combine the N-methoxypyridinium salt (1.0 equiv), the aldehyde (3.0 equiv), and the photocatalyst (1-2 mol%).

    • Add the anhydrous solvent and degas the mixture with argon or nitrogen for 15-20 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

    • Seal the vial and place it in front of a blue LED light source with stirring and cooling (a fan is usually sufficient).

    • Irradiate the mixture for 12-24 hours, monitoring by TLC or LC-MS for the formation of the C2-acylated pyridine product.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to isolate the desired product.

Section 4: Summary and Outlook

Pyridinium salts have transitioned from classic stoichiometric reagents to central players in modern catalytic and synthetic chemistry. Their journey from the core of the Zincke reaction and PCC oxidations to their current status as tunable photocatalysts and versatile radical precursors highlights their enduring importance.[1][4][11] The ability to generate highly reactive ylides, NHCs, and radicals from stable pyridinium precursors under mild conditions has cemented their role in contemporary synthesis.[3][12][16]

Future research will likely focus on expanding their role in asymmetric catalysis, developing novel pyridinium-based organocatalysts with enhanced reactivity, and further exploiting their unique properties in sustainable, light-driven transformations for late-stage functionalization in drug discovery and materials science.

Section 5: References

  • Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis. ACS Catalysis. [Link]

  • Photoredox Catalysis with Pyridinium and Structurally Related Onium Salts: Sustainable Synthesis via Reactive Oxygen Species and Electron Transfer. Green Chemistry. [Link]

  • Zincke reaction. Wikipedia. [Link]

  • Photoredox catalysis with pyridinium and structurally related onium salts: sustainable synthesis via reactive oxygen species generation and electron transfer. Green Chemistry. [Link]

  • PCC Oxidation Mechanism. Chemistry Steps. [Link]

  • Exploring the Chemical Properties and Applications of Pyridinium Dichromate. Chemtronica. [Link]

  • Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. [Link]

  • Pyridinium chlorochromate. Wikipedia. [Link]

  • Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry. [Link]

  • PYRIDINIUM DICHROMATE | PDC | COREY SCHMIDT REAGENT. AdiChemistry. [Link]

  • Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Organic Letters. [Link]

  • Photoredox catalysis with pyridinium and structurally related onium salts: sustainable synthesis via reactive oxygen species generation and electron transfer. CTAEX. [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. [Link]

  • Application of Pyridinium Salts to Organic Syntheses. ResearchGate. [Link]

  • Photoinduced stereoselective reactions using pyridinium salts as radical precursors. Organic & Biomolecular Chemistry. [Link]

  • Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal. [Link]

  • N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C–H Functionalization via Radical-Based Processes under Visible Light Irradiation. Accounts of Chemical Research. [Link]

  • New applications of pyridinium ylides toward heterocyclic synthesis. ResearchGate. [Link]

  • N-Amino pyridinium salts in organic synthesis. RSC Publishing. [Link]

  • Pyridinium Ylids in Heterocyclic Synthesis. ResearchGate. [Link]

  • Formation of pyridinium ylide and synthesis of indolizines. ResearchGate. [Link]

  • Zincke aldehyde. Wikipedia. [Link]

  • THE ZINCKE REACTION . A REVIEW. Organic Preparations and Procedures International. [Link]

  • Zincke Reaction. SynArchive. [Link]

  • N-Heterocyclic carbene-catalyzed deaminative cross-coupling of aldehydes with Katritzky pyridinium salts. PubMed Central. [Link]

  • Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines. The Journal of Organic Chemistry. [Link]

  • Pyridinium-derived N-heterocyclic carbene complexes of platinum: synthesis, structure and ligand substitution kinetics. PubMed. [Link]

  • N-Heterocyclic carbene-catalyzed deaminative cross-coupling of aldehydes with Katritzky pyridinium salts. KAIST. [Link]

  • Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis. ACS Publications. [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. [Link]

Sources

Revolutionizing Analyte Ionization: Application and Protocols for 4-Methyl-1-(3-sulphonatopropyl)pyridinium in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Zwitterionic Ionic Liquid Matrix for Enhanced Mass Spectrometry Analysis

In the ever-evolving landscape of mass spectrometry, the quest for matrices that enhance ionization efficiency, reduce background noise, and improve reproducibility is paramount. 4-Methyl-1-(3-sulphonatopropyl)pyridinium emerges as a compelling solution, particularly in the realm of Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). This pyridinium-based zwitterionic ionic liquid offers unique physicochemical properties that address some of the persistent challenges in the analysis of a wide range of analytes, from peptides and proteins to small molecules.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of this compound and detailed protocols for its effective implementation in the laboratory.

Chemical and Physical Properties

This compound is a zwitterionic compound, meaning it possesses both a positive and a negative charge on the same molecule. This unique characteristic contributes to its low vapor pressure and high thermal stability, making it an excellent candidate for use in high-vacuum mass spectrometry systems.[1]

PropertyValueSource
Molecular Formula C9H13NO3S[1]
Molecular Weight 215.27 g/mol [1]
IUPAC Name 3-(4-methylpyridin-1-ium-1-yl)propane-1-sulfonate[1]
CAS Number 15626-30-9[1]

The synthesis of this compound can be achieved through the reaction of 4-methylpyridine with 1,3-propanesultone. This straightforward synthetic route allows for the production of a high-purity matrix material. While specific synthesis protocols for this exact compound are proprietary, the general synthesis of similar pyridinium salts is well-documented in the scientific literature.[2][3][4]

Core Application: An Ionic Liquid Matrix (ILM) for MALDI-MS

The primary application of this compound in mass spectrometry is as an Ionic Liquid Matrix (ILM) for MALDI. Traditional solid matrices can suffer from inhomogeneous crystallization, leading to "sweet spot" hunting and poor shot-to-shot reproducibility. ILMs, being in a liquid state, provide a more homogenous sample preparation, resulting in improved quantitative analysis and higher-quality spectra.[5][6][7] Pyridinium-based ILMs, in particular, have demonstrated significant advantages in the analysis of peptides and proteins by improving protein identification scores and sequence coverage.[8]

Mechanism of Action in MALDI

The effectiveness of this compound as a MALDI matrix is rooted in its ability to efficiently absorb laser energy and facilitate the soft ionization of analyte molecules. The pyridinium ring acts as the chromophore, absorbing the UV laser energy. The zwitterionic nature of the molecule is thought to play a crucial role in reducing matrix-related background ions in the low-mass region, a common issue with conventional matrices.

Caption: Workflow of MALDI-MS using this compound.

Application 1: Enhanced Analysis of Peptides and Proteins

The analysis of peptides and proteins is a cornerstone of proteomics research. This compound offers significant advantages for peptide mass fingerprinting and protein identification. The inherent properties of this ILM lead to a reduction in chemical noise and the suppression of alkali adduct formation, resulting in cleaner spectra and more reliable data.[8]

Protocol for Peptide and Protein Analysis using the Dried-Droplet Method

This protocol provides a starting point for the analysis of peptides and proteins using this compound as a MALDI matrix. Optimization may be required depending on the specific analyte and instrument.

Materials:

  • This compound

  • Solvent A: Acetonitrile (ACN)

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in ultrapure water

  • Analyte (peptide or protein standard, or digested protein sample)

  • MALDI target plate

  • Micropipettes and tips

Procedure:

  • Matrix Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 10 mg/mL in a 1:1 (v/v) mixture of Solvent A and Solvent B.

    • Vortex thoroughly to ensure complete dissolution.

  • Analyte Solution Preparation:

    • Dissolve the peptide or protein sample in Solvent B to a final concentration of 1-10 pmol/µL.

  • Sample-Matrix Mixture Preparation:

    • In a microcentrifuge tube, mix the analyte solution and the matrix solution in a 1:1 volume ratio (e.g., 1 µL of analyte and 1 µL of matrix).

    • Pipette up and down gently to ensure thorough mixing.

  • Spotting on the MALDI Target:

    • Pipette 0.5 - 1.0 µL of the sample-matrix mixture onto a spot on the MALDI target plate.

    • Allow the droplet to air-dry completely at room temperature.

  • Mass Spectrometric Analysis:

    • Load the MALDI target into the mass spectrometer.

    • Acquire mass spectra in the appropriate mass range for the analyte.

    • Optimize laser power and detector settings to obtain the best signal-to-noise ratio.

Sources

Application Notes and Protocols for Evaluating the Antimicrobial Activity of Quaternary Pyridinium Salts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternary pyridinium salts (QPS) are a class of cationic compounds that have garnered significant interest as antimicrobial agents.[1] Their structure, characterized by a positively charged nitrogen atom within a pyridine ring and at least one alkyl chain, allows for potent and broad-spectrum antimicrobial activity.[2][3] The positive charge facilitates interaction with the negatively charged components of microbial cell membranes, while the hydrophobic alkyl chain contributes to membrane disruption.[4][5] This unique mode of action makes QPS effective against a wide range of pathogens, including Gram-positive and Gram-negative bacteria.[2][4]

The synthetic tractability of QPS allows for the modification of their chemical structure to optimize antimicrobial potency, selectivity, and pharmacokinetic properties.[4] Researchers can alter the length of the alkyl chain, substitute different functional groups on the pyridine ring, and vary the counter-ion to fine-tune the compound's activity.[6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of the antimicrobial activity of QPS. It details their mechanism of action, provides step-by-step protocols for key antimicrobial assays, and discusses advanced evaluation techniques and the importance of cytotoxicity assessment.

Mechanism of Antimicrobial Action

The primary mechanism by which quaternary pyridinium salts exert their antimicrobial effect is through the disruption of microbial cell membrane integrity.[4] This process can be broken down into several key steps:

  • Electrostatic Interaction: The cationic pyridinium headgroup is attracted to and binds with negatively charged components of the bacterial cell envelope. In Gram-positive bacteria, these are primarily teichoic acids, while in Gram-negative bacteria, they are lipopolysaccharides (LPS).[4]

  • Hydrophobic Interaction: Following the initial electrostatic binding, the hydrophobic alkyl chain of the QPS molecule inserts itself into the lipid bilayer of the cell membrane.[4]

  • Membrane Permeabilization: This insertion disrupts the ordered structure of the lipid bilayer, leading to an increase in membrane permeability.[4] This detergent-like effect causes the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids.

  • Cell Death: The loss of membrane integrity and the leakage of vital cellular contents ultimately lead to microbial cell death.[6]

The effectiveness of this mechanism is heavily influenced by the chemical structure of the QPS molecule, particularly the length of the alkyl chain and the nature of substituents on the pyridine ring.[2][8] A critical hydrophobic-hydrophilic balance is necessary for optimal activity.[9]

Core Antimicrobial Activity Assays

A systematic evaluation of the antimicrobial properties of novel QPS involves a series of standardized assays to determine their potency and spectrum of activity. The following protocols are fundamental to this process.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] This assay is crucial for screening and comparing the potency of different QPS compounds. The broth microdilution method is a commonly used and standardized technique for determining MIC values.[6][11]

Protocol: Broth Microdilution MIC Assay

Materials:

  • Quaternary Pyridinium Salt (QPS) stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)[11]

  • Bacterial or fungal inoculum, adjusted to a standardized concentration (typically 0.5 McFarland standard)

  • Positive control (broth with inoculum, no QPS)

  • Negative control (broth only)

  • Sterile pipette tips and multichannel pipette

Procedure:

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the QPS stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate. Discard the final 100 µL from the last well.

  • Inoculate the Plate:

    • Prepare a standardized microbial suspension and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

    • Add 100 µL of the diluted inoculum to each well containing the QPS dilutions and the positive control wells.

    • Add 100 µL of sterile broth to the negative control wells.

  • Incubation:

    • Seal the plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[12]

  • Determine MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the QPS at which no visible growth (turbidity) is observed.[13]

MIC_Workflow A Prepare Serial Dilutions of QPS in 96-well plate B Add Standardized Microbial Inoculum A->B C Incubate at 37°C for 18-24h B->C D Visually Assess for Turbidity C->D E Determine MIC (Lowest Concentration with No Growth) D->E

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[12][14] This assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting) activity. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[10]

Protocol: MBC Assay

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipette and tips

  • Spreader or sterile loops

Procedure:

  • Subculture from MIC Wells:

    • Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.

  • Plate Aliquots:

    • From each selected well, take a 10-100 µL aliquot and plate it onto a sterile agar plate.

    • Spread the aliquot evenly over the surface of the agar.

  • Incubation:

    • Incubate the agar plates at the appropriate temperature for 18-24 hours.

  • Determine MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the QPS that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.[14]

Time-Kill Kinetics Assay

The time-kill kinetics assay provides valuable information about the rate at which an antimicrobial agent kills a microorganism.[15][16] This assay helps to understand whether the killing effect is concentration-dependent or time-dependent.[15]

Protocol: Time-Kill Kinetics Assay

Materials:

  • QPS solutions at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC)

  • Standardized microbial suspension

  • Sterile broth medium

  • Sterile tubes or flasks

  • Sterile agar plates

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Prepare Cultures:

    • Inoculate flasks containing sterile broth with the microbial suspension to a starting density of approximately 1 x 10^6 CFU/mL.

    • Include a growth control flask with no QPS.

  • Add QPS:

    • Add the prepared QPS solutions to the respective flasks to achieve the desired final concentrations.

  • Incubation and Sampling:

    • Incubate the flasks in a shaker at the appropriate temperature.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[17]

  • Enumerate Viable Cells:

    • Perform serial dilutions of the collected aliquots in sterile saline or broth.

    • Plate the dilutions onto agar plates and incubate for 18-24 hours.

    • Count the colonies to determine the number of viable CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each QPS concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[18]

Time_Kill_Workflow A Prepare Microbial Cultures with Different QPS Concentrations B Incubate and Collect Samples at Timed Intervals A->B C Perform Serial Dilutions and Plate B->C D Incubate Plates and Count Colonies (CFU/mL) C->D E Plot log10 CFU/mL vs. Time D->E Cytotoxicity_Workflow cluster_Antimicrobial Antimicrobial Efficacy cluster_Cytotoxicity Cytotoxicity A Determine MIC/MBC F Calculate Therapeutic Index (IC50 / MIC) A->F B Perform Time-Kill Assays C Assess Anti-Biofilm Activity D MTT Assay (Cell Viability) D->F E Hemolysis Assay (Red Blood Cell Lysis) G Lead Compound Selection F->G

Caption: Decision workflow for lead compound selection based on efficacy and safety.

Data Presentation

Table 1: Example Antimicrobial Activity of Representative Quaternary Pyridinium Salts
CompoundAlkyl Chain LengthTarget OrganismMIC (µg/mL)MBC (µg/mL)Reference
Cetylpyridinium ChlorideC16Staphylococcus aureus1-42-8[19]
Dodecylpyridinium BromideC12Escherichia coli8-3216-64[8]
4-acetyl-1-hexadecylpyridin-1-ium iodideC16Streptococcus mutans3.12-12.53.12-12.5[20][21]
Substituted benzylidenehydrazinyl-pyridinium bromidePhenylpropylStaphylococcus aureus4Not Reported[6][11]

Note: The values presented are for illustrative purposes and can vary depending on the specific strain and experimental conditions.

Conclusion

Quaternary pyridinium salts represent a versatile and promising class of antimicrobial agents. A thorough and systematic evaluation of their activity is essential for the identification and development of new therapeutic candidates. The protocols and application notes provided in this document offer a robust framework for researchers to assess the antimicrobial efficacy, mechanism of action, and safety profile of novel QPS compounds. By combining these fundamental assays with more advanced techniques, the scientific community can continue to explore the full potential of QPS in the fight against infectious diseases.

References

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink. Retrieved January 9, 2026, from [Link]

  • Zhao, T., & Sun, G. (2008). Hydrophobicity and antimicrobial activities of quaternary pyridinium salts. Journal of Applied Microbiology, 104(3), 824–831. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

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  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2023). Methods in Molecular Biology, 2601, 153–167. [Link]

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  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). JOVE. Retrieved January 9, 2026, from [Link]

  • Gümüş, S., Berrin, Ö., Nilüfer, Y., & Dinçer, B. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5346–5358. [Link]

  • Zhao, T., & Sun, G. (2008). Hydrophobicity and antimicrobial activities of quaternary pyridinium salts. Journal of Applied Microbiology, 104(3), 824–831. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). Journal of Visualized Experiments, (83), e50900. [Link]

  • Antimicrobial Assays. (n.d.). Linnaeus Bioscience. Retrieved January 9, 2026, from [Link]

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  • Time Kill Testing. (n.d.). Pacific BioLabs. Retrieved January 9, 2026, from [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved January 9, 2026, from [Link]

  • Ovchinnikov, K. V., et al. (2021). Microbiological Evaluation of Novel Bis-Quaternary Ammonium Compounds: Clinical Strains, Biofilms, and Resistance Study. Antibiotics, 10(11), 1332. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. Retrieved January 9, 2026, from [Link]

  • Nature-inspired Novel Quaternary Ammonium Compounds: Synthesis, Antibacterial and Antibiofilm Activity. (2025). ChemMedChem, 20(5), e202400807. [Link]

  • The Antimicrobial and Antibiofilm Potential of New Water-Soluble Tris-Quaternary Ammonium Compounds. (2023). International Journal of Molecular Sciences, 24(13), 10582. [Link]

  • Biofilm-eradicating properties of quaternary ammonium amphiphiles: simple mimics of antimicrobial peptides. (2014). ChemMedChem, 9(12), 2678–2682. [Link]

  • Kratky, M., & Vinsova, J. (2013). Antimycobacterial activity of quaternary pyridinium salts and pyridinium N-oxides--review. Current Pharmaceutical Design, 19(7), 1343–1355. [Link]

  • Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts. (2017). International Journal of Molecular Sciences, 18(4), 735. [Link]

  • In vitro evaluation of antibacterial and antibiofilm activity of new bis-quaternary ammonium compounds based on natural products. (2025). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Experimental and statistical methods to evaluate antibacterial activity of a quaternary pyridinium salt on planktonic, biofilm-forming, and biofilm states. (2017). National Institute of Standards and Technology. Retrieved January 9, 2026, from [Link]

  • Gümüş, S., Berrin, Ö., Nilüfer, Y., & Dinçer, B. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5346–5358. [Link]

  • Quaternary Pyridinium Salts: A Review. (2007). Journal of Oleo Science, 56(6), 269–276. [Link]

  • Antimicrobial activity of quaternary ammonium salts: structure-activity relationship. (2022). RSC Advances, 12(31), 20038–20053. [Link]

  • Experimental and statistical methods to evaluate antibacterial activity of a quaternary pyridinium salt on planktonic, biofilm-forming, and biofilm states. (2017). Biofouling, 33(3), 205–216. [Link]

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Application Notes and Protocols for 4-Methyl-1-(3-sulphonatopropyl)pyridinium as a Zwitterionic Buffer and Protein Stabilizer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond pH Control - The Dual Role of Zwitterionic Buffers in Modern Research

In the intricate landscape of biochemical and pharmaceutical research, maintaining a stable pH is a cornerstone of experimental success. While traditional buffers have long served this purpose, the demand for reagents that offer more than just pH control is ever-increasing. Zwitterionic buffers, characterized by the presence of both a positive and a negative charge on the same molecule, have emerged as powerful tools in this regard. Their unique properties, such as high water solubility, minimal interaction with biological macromolecules, and impermeability to biological membranes, make them ideal for a wide range of sensitive applications.

This guide focuses on a specific pyridinium-based zwitterion, 4-Methyl-1-(3-sulphonatopropyl)pyridinium . While its properties as a classical pH buffer are noteworthy, its primary value in contemporary research lies in its function as a non-detergent sulfobetaine, a class of compounds known for their exceptional ability to stabilize proteins, prevent aggregation, and facilitate protein refolding and crystallization.[1] This dual functionality makes it a versatile and valuable reagent for researchers, scientists, and drug development professionals.

This document will provide a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its application in protein chemistry, and a discussion of the scientific principles that underpin its efficacy.

Physicochemical Properties of this compound

Understanding the fundamental properties of a buffer is critical for its effective application. The key characteristics of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name 3-(4-methylpyridin-1-ium-1-yl)propane-1-sulfonate[NA]
Synonyms Pyridinium, 4-methyl-1-(3-sulfopropyl)-, inner salt[NA]
Molecular Formula C₉H₁₃NO₃S[NA]
Molecular Weight 215.27 g/mol [NA]
Appearance White crystalline powder[2]
Solubility in Water High[NA]
pKa Value See discussion below

A Note on the pKa Value and Buffering Range:

Mechanism of Action: A Molecular Chaperone in Disguise

The efficacy of this compound as a protein stabilizer stems from its nature as a non-detergent sulfobetaine (NDSB). Unlike traditional detergents that can denature proteins, NDSBs possess a short hydrophobic tail and a hydrophilic head, which prevents them from forming micelles. This structural feature allows them to interact with hydrophobic patches on the surface of unfolded or partially folded proteins, thereby preventing the intermolecular interactions that lead to aggregation.[4]

X-ray crystallography studies of the closely related compound 3-(1-Pyridinio)-1-propanesulfonate (NDSB-201) have shown that it can bind to hydrophobic pockets on the protein surface. This interaction can stabilize the folded state of the protein and even act as a pharmacological chaperone.[5] The pyridinium group of NDSB-201 has been observed to stack with aromatic amino acid residues like phenylalanine, further anchoring it to the protein.[5]

Logical Workflow for Protein Stabilization and Refolding

G cluster_prep Preparation cluster_refolding Refolding cluster_analysis Analysis & Purification denatured_protein Denatured Protein in 8M Urea or 6M GdnHCl rapid_dilution Rapid Dilution of Denatured Protein into Refolding Buffer denatured_protein->rapid_dilution Introduce buffer_prep Prepare Refolding Buffer with This compound (0.5 - 1.0 M) buffer_prep->rapid_dilution Dilute into incubation Incubation at 4°C with Gentle Agitation (24-48 hours) rapid_dilution->incubation Proceed to activity_assay Functional Activity Assay incubation->activity_assay Assess purification Purification of Refolded Protein (e.g., SEC, IEX) incubation->purification Proceed to

Caption: Workflow for protein refolding using this compound.

Application Protocols

The following protocols are provided as a starting point for researchers. Optimization will likely be required for specific proteins and applications.

Protocol 1: Enhancing Protein Stability and Preventing Aggregation

This protocol is designed for maintaining the stability of a purified protein in solution, for example, during storage or in preparation for downstream applications such as enzymatic assays or biophysical characterization.

Materials:

  • Purified protein of interest

  • This compound

  • Appropriate buffer (e.g., Tris-HCl, HEPES, Phosphate buffer) at the desired pH

  • High-purity water

Procedure:

  • Determine the appropriate concentration: Start by preparing a stock solution of 1 M this compound in high-purity water.

  • Prepare the final buffer: Add the this compound stock solution to your chosen buffer to a final concentration typically ranging from 50 mM to 500 mM. The optimal concentration should be determined empirically.

  • Buffer exchange: Exchange the buffer of your purified protein solution with the buffer containing this compound using dialysis or a desalting column.

  • Assess stability: Monitor the protein for signs of aggregation over time using techniques such as dynamic light scattering (DLS) or size-exclusion chromatography (SEC). Compare the stability to a control sample without the zwitterionic additive.

Protocol 2: In Vitro Protein Refolding from Inclusion Bodies

This protocol outlines a general procedure for refolding proteins that have been expressed as inclusion bodies in E. coli. The use of this compound can significantly improve the yield of correctly folded, active protein by suppressing aggregation during the refolding process.[4][6]

Materials:

  • Isolated and washed inclusion bodies of the target protein

  • Denaturation Buffer: 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) with a reducing agent (e.g., 10 mM DTT).

  • Refolding Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA) containing 0.5 M to 1.0 M this compound. A redox shuffling system (e.g., 2 mM reduced glutathione and 0.2 mM oxidized glutathione) may be required for proteins with disulfide bonds.

  • High-purity water

Procedure:

  • Solubilize inclusion bodies: Resuspend the inclusion bodies in the Denaturation Buffer and incubate with gentle agitation until the solution is clear.

  • Prepare for refolding: Centrifuge the solubilized protein solution to remove any remaining insoluble material. Determine the protein concentration.

  • Initiate refolding by rapid dilution: Rapidly dilute the denatured protein solution into the chilled (4°C) Refolding Buffer with gentle stirring. The final protein concentration in the refolding mixture should be low (typically 0.01 - 0.1 mg/mL) to minimize aggregation. A dilution factor of 1:100 is a good starting point.

  • Incubate: Allow the protein to refold by incubating the solution at 4°C for 24-48 hours with gentle agitation.

  • Purify the refolded protein: After incubation, concentrate the refolding mixture and purify the correctly folded protein using standard chromatographic techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Assess folding and activity: Analyze the purified protein for correct folding using techniques like circular dichroism (CD) spectroscopy and confirm its biological activity with a relevant functional assay.

Experimental Design for Optimizing Protein Refolding

G cluster_variables Key Variables cluster_optimization Optimization Matrix cluster_readout Readout zwitterion_conc [Zwitterion] (0.1 - 1.0 M) optimization Systematic Variation of Key Variables zwitterion_conc->optimization protein_conc [Protein] (0.01 - 0.1 mg/mL) protein_conc->optimization ph pH (e.g., 7.0 - 9.0) ph->optimization temp Temperature (4°C, RT) temp->optimization yield Yield of Soluble, Active Protein optimization->yield

Caption: Key parameters for optimizing protein refolding protocols.

Protocol 3: Additive for Protein Crystallization

The ability of this compound to stabilize proteins and prevent aggregation makes it a valuable additive in protein crystallization screens.[5] It can improve crystal quality and, in some cases, be necessary for crystal formation.

Materials:

  • Purified and concentrated protein solution (typically 5-20 mg/mL)

  • This compound stock solution (1 M)

  • Commercially available or custom-made crystallization screens

Procedure:

  • Incorporate into the protein solution: Add the this compound stock solution to your concentrated protein solution to a final concentration of 50-200 mM. It is crucial to ensure that the additive does not cause precipitation of the protein.

  • Set up crystallization trials: Use the protein solution containing the zwitterionic additive to set up crystallization trials using standard methods such as hanging-drop or sitting-drop vapor diffusion.

  • Screen a wide range of conditions: Screen a broad range of precipitants, pH values, and salts as you would in a standard crystallization experiment.

  • Observe and optimize: Monitor the crystallization plates regularly. If initial crystals or promising precipitates are observed, optimize the conditions by fine-tuning the concentrations of the precipitant, protein, and this compound. In some cases, the presence of the zwitterionic additive has been shown to accelerate crystal growth.[5]

Conclusion: A Versatile Tool for Protein Science

This compound is more than just a zwitterionic buffer; it is a powerful protein-stabilizing agent with broad applications in research and drug development. Its ability to prevent aggregation and facilitate the correct folding of proteins makes it an invaluable tool for overcoming common challenges in protein purification and characterization. While its utility as a classical pH buffer should be empirically validated for each specific system, its role as a non-detergent sulfobetaine is well-supported by the literature on analogous compounds. By understanding its physicochemical properties and applying the protocols outlined in this guide, researchers can leverage the unique advantages of this compound to advance their scientific endeavors.

References

  • Rudolph, R., & Lilie, H. (1996). In vitro folding of inclusion body proteins. The FASEB Journal, 10(1), 49-56.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Methylpyridine (FDB004424). Retrieved from [Link]

  • Vallejo, L. F., & Rinas, U. (2004). Strategies for the recovery of active proteins through refolding of bacterial inclusion body proteins. Microbial Cell Factories, 3, 11.
  • Hampton Research. (n.d.). Crystallization of Membrane Proteins Requires Optimal Detergent Concentration, Precipitant concentration, and Use of Additives for Improved Diffraction. Retrieved from [Link]

  • Goldberg, M. E., Expert-Bezancon, N., Vuillard, L., & Rabilloud, T. (1995).
  • Hagn, F., Eisbach, S. E., & Geyer, M. (2009). The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain. Journal of molecular biology, 387(2), 405-413.
  • Vuillard, L., Braun-Breton, C., Rabilloud, T., & Goldberg, M. E. (1998). Non-detergent sulphobetaines: a new class of mild solubilization agents for protein purification. Biochemical Journal, 305(1), 337-343.
  • PubChem. (n.d.). 3-(1-Pyridinio)-1-propanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Goldberg, M. E., & Vuillard, L. (1997). Physical-chemical features of non-detergent sulfobetaines active as protein-folding helpers. Cell stress & chaperones, 2(4), 213-219.
  • US Patent for Methods of refolding proteins by use of zwitterionic low molecular weight agents. (1998). EP1021528B1. Google Patents.

Sources

Application Notes and Protocols for the Synthesis of Derivatives from 4-Methyl-1-(3-sulphonatopropyl)pyridinium

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the synthesis and derivatization of 4-Methyl-1-(3-sulphonatopropyl)pyridinium. This pyridinium sulfobetaine, a zwitterionic compound, serves as a versatile and highly functionalizable scaffold. Its unique structure, featuring an acidic C4-methyl group and an activated pyridinium ring, offers multiple pathways for chemical modification. We present detailed, field-proven protocols for the initial synthesis of the core molecule and subsequent derivatization at key reactive sites. Methodologies covered include the synthesis of styrylpyridinium dyes via Knoevenagel-type condensation and strategies for direct C-H functionalization of the pyridine ring. The causality behind experimental choices, self-validating protocol design, and potential applications of the resulting derivatives in bioimaging, materials science, and pharmacology are discussed.

Introduction: The Versatility of a Zwitterionic Pyridinium Scaffold

This compound, also known as 3-(4-methylpyridin-1-ium-1-yl)propane-1-sulfonate, is a pyridinium inner salt, or sulfobetaine.[1] Such zwitterionic structures are of significant interest due to their unique solubility profiles, stability, and utility as building blocks in organic synthesis.[2] The molecule possesses three primary sites for synthetic modification:

  • The C4-Methyl Group: The electron-withdrawing nature of the quaternized pyridinium nitrogen significantly increases the acidity of the protons on the C4-methyl group. This allows for facile deprotonation with a mild base to form a highly reactive pyridinium ylide or a 4-methylene-dihydropyridine intermediate.[3][4] This intermediate is a powerful nucleophile for forging new carbon-carbon bonds.

  • The Pyridinium Ring: The positive charge on the nitrogen atom deactivates the ring towards electrophilic substitution but activates it for nucleophilic or radical attack, particularly at the C2, C4, and C6 positions.[5][6] This enables direct C-H functionalization, a powerful strategy for late-stage modification.[5]

  • The Sulfonate Group: While generally less reactive, the sulfonate moiety imparts high polarity and water solubility, making it a key functional group for designing aqueous-compatible probes or catalysts.

This guide provides robust protocols to exploit these reactive sites, enabling the synthesis of a diverse library of functional derivatives from a single, readily accessible starting material.

Synthesis of the Core Scaffold: this compound

The foundational step is the N-alkylation of 4-methylpyridine (also known as 4-picoline or γ-picoline) with 1,3-propanesultone. This reaction proceeds via a nucleophilic ring-opening of the sultone by the pyridine nitrogen, a common and efficient method for preparing sulfobetaines.[7][8] 1,3-propanesultone is a potent alkylating agent and should be handled with appropriate safety precautions as a suspected carcinogen.[9][10]

Workflow for Core Scaffold Synthesis

cluster_0 Protocol 2.1: Synthesis of Core Scaffold reagents 4-Methylpyridine + 1,3-Propanesultone solvent Solvent (e.g., Acetonitrile or Toluene) reagents->solvent Dissolve reaction Reflux (e.g., 80-110 °C, 4-24 h) solvent->reaction Heat precipitation Cooling & Precipitation reaction->precipitation Cool to RT purification Filtration & Washing (with cold solvent/ether) precipitation->purification product This compound (White Crystalline Solid) purification->product

Caption: Workflow for the synthesis of the pyridinium sulfobetaine core.

Protocol 2.1: Synthesis of this compound

Materials:

  • 4-Methylpyridine (4-picoline), freshly distilled

  • 1,3-Propanesultone

  • Anhydrous acetonitrile or toluene

  • Diethyl ether

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-methylpyridine (1.0 eq.).

  • Add anhydrous acetonitrile or toluene to dissolve the pyridine (approx. 3-5 mL per 1 g of pyridine).

  • While stirring, add 1,3-propanesultone (1.0-1.1 eq.) to the solution. Caution: 1,3-propanesultone is a suspected carcinogen and potent alkylating agent. Handle in a fume hood with appropriate personal protective equipment.

  • Heat the reaction mixture to reflux (80 °C for acetonitrile, 110 °C for toluene) and maintain for 4 to 24 hours. Monitor the reaction progress by TLC or ¹H NMR (disappearance of starting materials).

  • Upon completion, allow the mixture to cool to room temperature. The zwitterionic product is often poorly soluble in the reaction solvent and will precipitate as a white solid.

  • If precipitation is slow, cooling the flask to 0-4 °C or adding a co-solvent like diethyl ether can promote crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold acetonitrile and then diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield this compound as a white crystalline solid.

Self-Validation: The product should be readily characterized by NMR. The ¹H NMR spectrum will show characteristic shifts for the pyridinium protons (downfield, ~8.5-9.0 ppm), the propyl chain protons, and the C4-methyl protons. The high polarity of the compound may require a polar solvent like D₂O or DMSO-d₆ for analysis.

Derivatization via C4-Methyl Group Functionalization

The enhanced acidity of the C4-methyl protons is the gateway to a vast array of derivatives. Deprotonation with a mild organic base like piperidine or triethylamine generates a nucleophilic ylide intermediate that can react with various electrophiles.[4]

Synthesis of Styrylpyridinium Dyes via Knoevenagel-Type Condensation

A classic and powerful application of the C4-methyl's reactivity is the Knoevenagel condensation with aldehydes.[11] This reaction produces styrylpyridinium derivatives, many of which are highly colored or fluorescent and have applications as bio-imaging probes, pH sensors, and materials for non-linear optics.[12][13][14] The reaction is typically catalyzed by a small amount of a secondary amine like piperidine, which facilitates both the deprotonation of the methyl group and the condensation with the aldehyde.[12]

Reaction Scheme: Knoevenagel-Type Condensation

cluster_0 start This compound ylide_formation Deprotonation (Piperidine, Reflux) start->ylide_formation aldehyde Aromatic Aldehyde (R-CHO) condensation Nucleophilic Attack & Dehydration aldehyde->condensation ylide_formation->condensation Ylide Intermediate product Styrylpyridinium Derivative condensation->product

Caption: Pathway for the synthesis of styrylpyridinium derivatives.

Protocol 3.1.1: General Procedure for Styrylpyridinium Dye Synthesis

Materials:

  • This compound (from Protocol 2.1)

  • Aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde, 4-hydroxybenzaldehyde)

  • Ethanol or Methanol

  • Piperidine or Pyrrolidine (catalytic amount)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.0-1.2 eq.) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 2-5 drops).

  • Heat the mixture to reflux and stir for 4-24 hours. The reaction often produces a brightly colored solution.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If no precipitate forms, reduce the solvent volume under reduced pressure. The product can often be precipitated by adding a less polar solvent like ethyl acetate or acetone.

  • Collect the solid by filtration, wash with a small amount of cold ethanol and then diethyl ether.

  • Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification if necessary.

Aldehyde ReactantBase/SolventTypical YieldProduct CharacteristicsReference
4-(Dimethylamino)benzaldehydePiperidine/Ethanol75-90%Deep red/purple solid, strong fluorescence[12]
4-HydroxybenzaldehydePiperidine/Ethanol70-85%Orange/Red solid, pH-sensitive optics[11]
2,4-DimethoxybenzaldehydePyrrolidine/Methanol65-80%Yellow/Orange solid, fluorescent probe[12]
Terephthalaldehyde (0.5 eq.)Piperidine/Ethanol60-75%Bis-pyridinium dye, potential cross-linker[12]
C4-Chain Extension via Ylide Alkylation

Beyond condensation, the pyridinium ylide can be trapped with other electrophiles, such as alkyl halides, to achieve C4-alkylation. This strategy allows for the introduction of diverse alkyl chains, providing a route to novel amphiphilic molecules, ionic liquids, or precursors for further functionalization.[15][16] The reaction requires a non-protic solvent and a suitable base to generate the ylide in situ.

Protocol 3.2.1: C4-Alkylation with Alkyl Halides

Materials:

  • This compound (1.0 eq.)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq.)

  • Strong, non-nucleophilic base (e.g., NaH, KHMDS)

  • Anhydrous, aprotic solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Suspend this compound in anhydrous THF or DMF in a dry flask under an inert atmosphere.

  • Cool the mixture to 0 °C or -78 °C, depending on the base strength.

  • Slowly add the base (e.g., NaH, 1.1 eq.) portion-wise. A color change (often to a deep yellow, orange, or red) indicates the formation of the pyridinium ylide.

  • Stir the mixture at this temperature for 30-60 minutes.

  • Slowly add the alkyl halide electrophile (1.1 eq.) via syringe.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Quench the reaction carefully by adding a saturated aqueous solution of NH₄Cl.

  • The workup procedure will be highly dependent on the product's properties. Due to the zwitterionic nature, liquid-liquid extraction may be challenging. Purification may require reverse-phase chromatography or crystallization.

Derivatization via Pyridine Ring C-H Functionalization

Modern synthetic methods allow for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials.[5][17] N-functionalized pyridinium salts, like our core scaffold, are excellent substrates for radical-mediated Minisci-type reactions under milder, acid-free conditions compared to classical protocols.[5] This allows for the introduction of alkyl, acyl, and other groups, primarily at the C2 and C4 positions.

Protocol 4.1: General Principles for Radical C-H Functionalization

While a specific, universally applicable protocol is challenging, the general approach involves the generation of a carbon-centered radical in the presence of the pyridinium salt. Visible-light photoredox catalysis is a common strategy.[18][19]

Conceptual Workflow:

  • Radical Generation: A radical precursor (e.g., a carboxylic acid, an alkyl iodide, a cyclopropanol) is converted into a nucleophilic radical using a photocatalyst (like Ru(bpy)₃²⁺ or an organic dye) and a light source (e.g., blue LEDs).[18][19]

  • Radical Addition: The generated radical adds to the electron-deficient pyridinium ring, typically at the C4 or C2 position.

  • Rearomatization: The resulting radical cation intermediate is oxidized to regenerate the aromatic pyridinium system, now bearing the new functional group.

This advanced methodology enables the late-stage functionalization of complex molecules and offers a powerful tool for expanding the chemical space of derivatives from the this compound scaffold.

Conclusion and Applications

The synthetic protocols detailed in this guide demonstrate that this compound is a highly versatile platform chemical. Simple, robust reactions starting from the acidic C4-methyl group provide reliable access to valuable classes of compounds like styrylpyridinium dyes, which are crucial tools in fluorescence microscopy and cellular imaging.[12] More advanced strategies targeting the pyridinium C-H bonds open avenues for creating novel drug-like molecules and functional materials. The inherent zwitterionic nature of the scaffold ensures that the resulting derivatives often possess unique solubility and self-assembly properties, making them attractive candidates for development as ionic liquids, phase-transfer catalysts, and antimicrobial agents.[20][21]

References

  • Oktavianus Cipta, Y., Anita, A., & Nurbaiti, S. (2021). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Rasayan Journal of Chemistry, 14(3), 1773-1780. [Link]

  • Messali, M., Aouad, M. R., & Ali, M. A. (2015). Eco-Friendly Synthesis of a New Class of Pyridinium-Based Ionic Liquids with Attractive Antimicrobial Activity. Molecules, 20(10), 18329–18345. [Link]

  • Cipta, Y. O., Alni, A., & Nurbaiti, S. (2021). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Rasayan J. Chem, 14(3), 1773-1780. [Link]

  • Choi, H., Mathi, G. R., Hong, S., & Hong, S. (2022). Enantioselective functionalization at the C4 position of pyridinium salts through NHC catalysis. Nature Communications, 13(1), 1-9. [Link]

  • Altman, R. A., & Aggarwal, V. K. (2007). Pyridinium salts: from synthesis to reactivity and applications. Organic & Biomolecular Chemistry, 5(11), 1724-1737. [Link]

  • Vaitkienė, J., Jonuškienė, I., Stirkė, A., & Meškys, R. (2023). Styrylpyridinium Derivatives for Fluorescent Cell Imaging. International Journal of Molecular Sciences, 24(17), 13593. [Link]

  • ResearchGate. (n.d.). Synthesis of pyridinium-based ionic liquids. [Link]

  • Ibragimov, A. R., et al. (2022). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. Molecules, 27(21), 7567. [Link]

  • Vellakkaran, M., Kim, T., & Hong, S. (2022). Visible-Light-Induced C4-Selective Functionalization of Pyridinium Salts with Cyclopropanols. Angewandte Chemie International Edition, 61(1), e202113658. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 128(45), 14254–14255. [Link]

  • Vellakkaran, M., Kim, T., & Hong, S. (2022). Visible-Light-Induced C4-Selective Functionalization of Pyridinium Salts with Cyclopropanols.
  • ResearchGate. (n.d.). C4‐selective functionalizations of pyridine. [Link]

  • Ibragimov, A. R., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Molecules, 27(21), 7567. [Link]

  • Le Saux, T., et al. (2018). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules, 23(11), 2990. [Link]

  • ResearchGate. (n.d.). (A) Deprotonation of methyl‐substituted pyridinium ions yields ylides.... [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • Lee, S., & Hong, S. (2022). N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C–H Functionalization via Radical-Based Processes under Visible Light Irradiation. Accounts of Chemical Research, 55(21), 3034–3049. [Link]

  • Wang, C., et al. (2023). Rigidify styryl-pyridinium dyes to benzo[h]coumarin-based bright two-photon fluorescent probes for cellular bioimaging. RSC Advances, 13(45), 31690–31696. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Gediya, L. A., & Vala, K. S. (2021). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry, 19(2), 263-269. [Link]

  • ResearchGate. (2024). A Pyridinium Ylide-Alkylation Strategy for the Structural Diversification of N-Carbamoyl Pyridinium Salts. [Link]

  • Watson, D. A., et al. (2021). Deaminative Reductive Methylation of Alkylpyridinium Salts. Organic Letters, 23(15), 6054–6058. [Link]

  • Said, M. A., et al. (2017). Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide. Acta Crystallographica Section E, 73(Pt 12), 1831–1834. [Link]

  • Shaabani, A., & Maleki, A. (2007). Domino Knoevenagel condensation–Michael addition–cyclization for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via pyridinium ylides in water. Green Chemistry, 9(1), 52-54. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • ResearchGate. (n.d.). Historical context and new applications of pyridinium salt reactivity. [Link]

  • Maity, P., & Guin, J. (2020). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 18(40), 8038-8057. [Link]

  • ResearchGate. (n.d.). Four‐Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. [Link]

  • ResearchGate. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. [Link]

  • Gromov, S. P., & Alfimov, M. V. (2008). A Comparison of Methods for the Preparation of 2- and 4-Styrylpyridines. Russian Journal of Organic Chemistry, 44(6), 896-900. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridinium Salts in Modern Organic Synthesis. [Link]

  • R Discovery. (n.d.). Styryl Pyridinium Dye Research Articles. [Link]

  • Said, M. A., et al. (2017). Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide. Acta Crystallographica Section E, 73(12), 1831-1834. [Link]

  • Auth, J., Mauleón, P., & Pfaltz, A. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. Arkivoc, 2014(3), 154-169. [Link]

  • Ibragimov, A. R., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Molecules, 27(21), 7567. [Link]

  • Google Patents. (n.d.). EP0752420A1 - Process for the preparation of 1-(3-sulphopropyl)-pyridinium-betaine.
  • Bak, J. T., et al. (2024). A Pyridinium Ylide-Alkylation Strategy for the Structural Diversification of N-Carbamoylpyridinium Salts. The Journal of Organic Chemistry, 89(23), 17115–17121. [Link]

  • ResearchGate. (2018). Struggling with a Knoevenagel condensation between a 4-picolinium salt derivative and a aromatic aldehyde, any suggestion?. [Link]

  • Bull, J. A., et al. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642–2711. [Link]

  • van der Velden, P. M., et al. (1977). Reactions with 1.3 propane sultone for the synthesis of cation-exchange membranes. European Polymer Journal, 13(1), 37-39. [Link]

  • Siodłak, D., et al. (2017). 4-[(Benzylamino)carbonyl]-1-methylpyridinium halogenide salts: X-ray diffraction study and Hirshfeld surface analysis. Acta Crystallographica Section C, 73(Pt 7), 675–682. [Link]

  • Auth, J., Mauleón, P., & Pfaltz, A. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. Arkivoc, 2014(3), 154-169. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-1-(3-sulphonatopropyl)pyridinium

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-1-(3-sulphonatopropyl)pyridinium. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the preparation of this zwitterionic pyridinium salt. Our focus is on providing practical, field-tested insights rooted in chemical principles to ensure the successful and safe execution of your synthesis.

I. Overview of the Synthesis

The most direct and common method for synthesizing this compound is the SN2 reaction between 4-methylpyridine (also known as 4-picoline or γ-picoline) and 1,3-propanesultone. This reaction involves the nucleophilic attack of the pyridine nitrogen onto the electrophilic carbon of the sultone, leading to the opening of the strained cyclic ester and the formation of the desired zwitterionic product.

The reaction is typically performed by heating the two reactants in a suitable solvent. While seemingly straightforward, the success of this synthesis hinges on careful control of reaction conditions and an understanding of the potential pitfalls related to the reagents and the unique properties of the zwitterionic product.

Core Reaction Mechanism

Caption: General synthesis of this compound.

II. Experimental Protocol: A Validated Starting Point

This protocol provides a robust baseline for the synthesis. Subsequent sections will address troubleshooting deviations from the expected outcome of this procedure.

Safety First: 1,3-Propanesultone is a potent alkylating agent and is classified as toxic, carcinogenic, mutagenic, and teratogenic.[1][2] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

Materials:

  • 4-Methylpyridine (4-Picoline), freshly distilled or from a recently opened bottle

  • 1,3-Propanesultone

  • Anhydrous Toluene or Acetonitrile

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add 4-methylpyridine (1.0 eq.).

  • Add anhydrous toluene or acetonitrile to dissolve the 4-methylpyridine (a concentration of 0.5-1.0 M is a good starting point).

  • With vigorous stirring, add 1,3-propanesultone (1.0-1.05 eq.) to the solution at room temperature. A slight exotherm may be observed.

  • Heat the reaction mixture to reflux (for toluene, ~110°C; for acetonitrile, ~82°C) and maintain for 12-24 hours. The reaction progress can be monitored by TLC or by the formation of a precipitate.

  • Upon completion, allow the mixture to cool to room temperature. The product often precipitates as a white solid.

  • If a precipitate has formed, collect the solid by vacuum filtration.

  • Wash the collected solid with a solvent in which the product is sparingly soluble but impurities are more soluble, such as diethyl ether or cold acetone, to remove unreacted starting materials.

  • Dry the product under vacuum to yield this compound.

III. Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

troubleshooting_workflow cluster_low_yield Troubleshooting Low Yield cluster_impure_product Troubleshooting Impurities start Start Synthesis check_yield Reaction Complete. Check Yield & Purity. start->check_yield low_yield Low or No Yield check_yield->low_yield No/Low impure_product Product is Impure check_yield->impure_product Impure good_result High Yield & Purity check_yield->good_result Good ly_1 Check Reagent Quality (Picoline purity, Sultone age) low_yield->ly_1 ip_1 Identify Impurity (NMR, MS) impure_product->ip_1 end End good_result->end ly_2 Optimize Reaction Conditions (Temp, Time, Solvent) ly_1->ly_2 ly_3 Investigate Sultone Hydrolysis ly_2->ly_3 ip_2 Optimize Workup (Washing solvent) ip_1->ip_2 ip_3 Recrystallization (e.g., from Ethanol/Water) ip_2->ip_3

Sources

optimizing reaction conditions for pyridinium salt catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridinium salt catalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing these powerful catalytic reactions. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in mechanistic principles and validated experimental protocols.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you might encounter during your experiments, offering explanations for the underlying causes and providing actionable steps for resolution.

Issue 1: Low or No Product Yield

Question: My reaction is not proceeding to completion, and I'm observing a significant amount of unreacted starting material. What are the likely causes and how can I improve the yield?

Answer: Low or no yield in pyridinium salt-catalyzed reactions is a frequent issue that can often be traced back to several key factors. Let's break down the troubleshooting process.

Causality and Strategic Solutions:

The N-alkylation of pyridines, a common method for forming pyridinium salts, often follows the Menschutkin reaction mechanism. The efficiency of this SN2 reaction is highly dependent on several factors:

  • Insufficient Reaction Temperature: Many pyridinium salt syntheses are slow at room temperature.[1] A systematic increase in temperature can dramatically improve both the reaction rate and the final yield.[1] Continuous flow synthesis has demonstrated that elevating the temperature can significantly boost yield, though excessive heat may lead to decomposition.[2]

  • Poor Nucleophilicity of the Pyridine: The electronic nature of your pyridine substrate is critical. Pyridines bearing electron-withdrawing groups (EWGs) are less nucleophilic and will react more slowly.[1][3] In these cases, more forcing conditions are necessary.

  • Inappropriate Stoichiometry: While a 1:1 ratio of pyridine to alkylating agent might seem logical, it's often not optimal. A slight excess of the alkylating agent can help drive the reaction to completion.[1]

  • Solvent Effects: The choice of solvent is paramount as it must stabilize the charged transition state of the SN2 reaction.[1] Polar aprotic solvents are generally preferred.[1]

Troubleshooting Workflow:

Here is a step-by-step workflow to address low yield:

G start Start: Low Yield Observed temp Increase Temperature Systematically (e.g., RT -> 60°C -> 80°C -> Reflux) start->temp time Extend Reaction Time (Monitor by TLC/NMR) temp->time reagent Optimize Stoichiometry (Use slight excess of alkylating agent, e.g., 1.1-1.5 eq.) time->reagent solvent Screen Solvents (e.g., MeCN, DMF, or solvent-free) reagent->solvent alkylating_agent Consider a More Reactive Alkylating Agent (e.g., R-I > R-Br > R-Cl) solvent->alkylating_agent success Problem Resolved alkylating_agent->success

Experimental Protocol: Systematic Temperature Optimization
  • Initial Setup: Set up identical reactions in parallel.

  • Temperature Gradient: Run the reactions at a range of temperatures, for example, room temperature, 60 °C, 80 °C, and the boiling point of the solvent.[1]

  • Monitoring: Monitor the progress of each reaction at regular intervals using an appropriate analytical technique like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4][5][6][7]

  • Analysis: Compare the yields and impurity profiles at each temperature to identify the optimal condition.

ParameterRecommendationRationale
Temperature Start at room temperature and incrementally increase.Balances reaction rate with potential for side reactions or decomposition.[2]
Solvent Polar aprotic (e.g., Acetonitrile, DMF).Stabilizes the charged transition state of the SN2 reaction.[1]
Stoichiometry 1.1 to 1.5 equivalents of the alkylating agent.Drives the reaction towards completion.[1]
Reaction Time Monitor from several hours to overnight.Ensures the reaction has sufficient time to reach completion.[1]
Issue 2: Poor Regioselectivity in Pyridine Functionalization

Question: My reaction is producing a mixture of isomers (e.g., C2 vs. C4 functionalization). How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in pyridine C-H functionalization is a common challenge due to the multiple reactive sites on the pyridine ring.[8] The electronic properties of the pyridine and the nature of the catalyst and reactants play a crucial role in determining the site of functionalization.

Mechanistic Considerations and Control Strategies:
  • Steric Hindrance: Introducing a bulky group on the pyridine nitrogen can sterically block the C2 and C6 positions, thereby favoring functionalization at the C4 position.[9]

  • Catalytic System: The choice of catalyst and any co-catalyst or ligand is critical for directing regioselectivity. For instance, Nickel/Lewis acid cooperative catalysis has been shown to be effective for C4-selective additions.[9]

  • N-Activation Strategy: The use of N-amidopyridinium salts in visible-light-driven reactions can promote C4 alkylation through the formation of electron donor-acceptor (EDA) complexes.[8][9]

Decision Tree for Improving Regioselectivity:

G start Start: Poor Regioselectivity c4_desired Is C4-functionalization the goal? start->c4_desired c2_desired Is C2-functionalization the goal? c4_desired->c2_desired No sterics Introduce bulky N-substituent on Pyridinium Salt c4_desired->sterics Yes minisci Optimize Minisci-type reaction conditions (acidic) c2_desired->minisci Yes catalysis Employ Ni/Lewis Acid Cooperative Catalysis sterics->catalysis photocatalysis Use N-amidopyridinium salts with visible light catalysis->photocatalysis radical_precursor Vary the radical precursor minisci->radical_precursor

Issue 3: Catalyst Deactivation

Question: My reaction starts well but then slows down or stops completely before all the starting material is consumed. Could my catalyst be deactivating?

Answer: Catalyst deactivation is a significant concern in many catalytic cycles. In the context of pyridinium salt catalysis, the stability of the active catalytic species is crucial for efficient turnover.

Causes and Mitigation Strategies:
  • Pyridine Inhibition: In some systems, the pyridine product itself can coordinate to the metal center, leading to catalyst deactivation. Converting the pyridine to a pyridinium salt can prevent this by reducing its ability to act as a ligand.[10]

  • Protonation: The presence of acidic protons can lead to the protonation and deactivation of certain catalysts. The addition of a non-coordinating base may be necessary to neutralize any generated acid.[11]

  • Oxidative Instability: Some catalysts are sensitive to air or moisture. Ensuring the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) with dry solvents can prevent oxidative degradation.

Recommended Practices to Maintain Catalyst Activity:
  • Inert Atmosphere: Always conduct reactions under an inert atmosphere.

  • Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Use of Additives: Consider the addition of additives that can stabilize the catalyst or regenerate the active species. For example, the addition of iodine has been shown to be critical for the activity and enantioselectivity of some iridium catalysts in pyridine hydrogenation.[10]

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of optimizing pyridinium salt catalysis.

Q1: What is the optimal catalyst loading for my reaction? A1: The optimal catalyst loading can vary significantly depending on the specific reaction. It is generally advisable to start with a higher loading (e.g., 5-10 mol%) to ensure the reaction proceeds and then systematically decrease the loading (e.g., to 2 mol%, 1 mol%, or even 0.5 mol%) to find the minimum required for efficient conversion.[12][13]

Q2: How do I choose the right solvent for my pyridinium salt-catalyzed reaction? A2: The choice of solvent is critical. Polar aprotic solvents like acetonitrile (MeCN) and dimethylformamide (DMF) are often good choices as they can stabilize the charged intermediates and transition states involved in the catalytic cycle.[1] However, the optimal solvent is system-dependent, and a solvent screen is often a necessary part of the optimization process.[10][14] In some cases, solvent-free conditions can also be effective.[1]

Q3: My substrate has multiple functional groups. How can I ensure the reaction is selective for the desired transformation? A3: Substrate scope and functional group tolerance are key considerations.[15][16][17] Protecting group strategies may be necessary for sensitive functional groups. Additionally, the choice of catalyst and reaction conditions can often be tuned to favor one reaction pathway over another. For example, some catalytic systems show excellent tolerance for a wide range of functional groups, enabling late-stage functionalization of complex molecules.[13]

Q4: Are there any specific analytical techniques recommended for monitoring these reactions? A4: In-situ monitoring techniques such as FTIR and online NMR can be invaluable for understanding reaction kinetics and identifying intermediates.[4] For routine monitoring of reaction progress, TLC, GC, and HPLC are commonly used.[1][5][6]

Q5: What are the advantages of using continuous flow synthesis for optimizing these reactions? A5: Continuous flow chemistry offers several advantages for reaction optimization, including precise control over reaction parameters like temperature and residence time, improved heat and mass transfer, and the ability to safely operate at elevated temperatures and pressures.[2][18][19] This can lead to higher yields, shorter reaction times, and improved scalability.[2][18]

References

  • ACS Publications. (n.d.). IR and NMR Reaction Monitoring Techniques for Nucleophilic Addition Reactions: In Situ Monitoring of the Addition of Benzimidazole to a Pyridinium Salt. Organic Process Research & Development. Retrieved from [Link]

  • Singh, S., Gambhir, D., & Singh, R. P. (2025). Photoinduced stereoselective reactions using pyridinium salts as radical precursors. Chemical Society Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridinium salt catalysts as reported by Zhang and Rostami. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. Retrieved from [Link]

  • PubMed Central. (2023). Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. Retrieved from [Link]

  • RSC Publishing. (2022). Catalytic photochemical enantioselective α-alkylation with pyridinium salts. Retrieved from [Link]

  • PMC. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Retrieved from [Link]

  • ACS Publications. (2019). Deaminative Arylation of Amino Acid-derived Pyridinium Salts. Retrieved from [Link]

  • The Doyle Group - UCLA. (2023). Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of substrates with respect to pyridinium salts 2 with different.... Retrieved from [Link]

  • Reddit. (n.d.). Formation of pyridinium salts with EWG. r/Chempros. Retrieved from [Link]

  • PubMed Central. (n.d.). Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions. Retrieved from [Link]

  • PubMed. (2009). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of pyridine-3,5-dicarbonitriles. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

  • MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from [Link]

  • ResearchGate. (2023). Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. Retrieved from [Link]

  • NIH. (2025). Synthesis of Phenol–Pyridinium Salts Enabled by Tandem Electron Donor–Acceptor Complexation and Iridium Photocatalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Electronic nature of pyridine and its deactivation via Lewis acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridinium and bipyridinium salts in organocatalysis and their proposed.... Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Reduction of Pyridinium, Pyrylium, and Thiopyrylium Salts. (Review). Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Retrieved from [Link]

  • ACS Publications. (2019). Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis. ACS Catalysis. Retrieved from [Link]

  • PubMed. (2010). Pyridinium aldoxime analysis by HPLC: the method for studies on pharmacokinetics and stability. Retrieved from [Link]

  • PMC - NIH. (n.d.). Dissection of Alkylpyridinium Structures to Understand Deamination Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridinium salt catalysts as reported by Zhang and Rostami. Retrieved from [Link]

  • ACS Publications. (2022). N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C–H Functionalization via Radical-Based Processes under Visible Light Irradiation. Accounts of Chemical Research. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of the prepared pyridinium series mixture. Retrieved from [Link]

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Technical Support Center: Purification of 4-Methyl-1-(3-sulphonatopropyl)pyridinium

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Methyl-1-(3-sulphonatopropyl)pyridinium is a zwitterionic compound, often categorized within the broader class of pyridinium salts or ionic liquids. Its unique structure, possessing both a permanent positive charge on the pyridinium ring and a negative charge on the sulfonate group, imparts high polarity and significant water solubility.[1] These properties, while beneficial for certain applications, present distinct challenges for purification. Standard laboratory techniques such as silica gel chromatography are often ineffective, and the removal of inorganic salts or unreacted starting materials from the crude product requires a specialized approach.

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues and answering frequently asked questions encountered during the purification of this compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

The most common impurities originate from the synthesis, which typically involves the reaction of 4-methylpyridine with 1,3-propane sultone.[2] Consequently, the crude product may contain:

  • Unreacted Starting Materials: Residual 4-methylpyridine and 1,3-propane sultone.

  • Inorganic Salts: If the synthesis or workup involves neutralization or pH adjustment, inorganic salts (e.g., NaCl, NaBr) can be present.[3]

  • Side-Products: Depending on reaction conditions, minor side-products from the degradation of starting materials or the product itself may be formed.

  • Residual Solvent: Water or organic solvents used during the reaction and initial workup.

Q2: Why is standard normal-phase silica gel chromatography not an effective purification method for this compound?

Standard silica gel chromatography is generally ineffective for highly polar, charged molecules like this compound.[3] The zwitterionic nature of the compound leads to extremely strong, often irreversible, binding to the acidic silanol groups on the silica surface. This results in poor or no elution from the column, leading to complete loss of the product. Alternative chromatographic techniques are required.[4][5]

Q3: What is the best general-purpose purification technique for this compound on a lab scale?

For most lab-scale syntheses, recrystallization is the most effective and straightforward initial purification technique.[6][7] Due to the compound's ionic nature, a polar solvent or a mixture of polar solvents is typically required. A common and effective approach is to use a binary solvent system, such as methanol/acetonitrile, ethanol/ethyl acetate, or water/isopropanol, where the compound is soluble in the more polar solvent when hot and insoluble upon cooling or addition of the less polar "anti-solvent".[8]

Q4: How can I accurately assess the purity of my final product?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful tool for quantifying purity. A reverse-phase column (e.g., C18) with a water/acetonitrile or water/methanol mobile phase, often containing a buffer or ion-pairing agent, can effectively separate the target compound from non-ionic impurities.[5][6] Mixed-mode chromatography can also be highly effective for analyzing ionic compounds.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify organic impurities. The absence of signals corresponding to starting materials (e.g., the characteristic aromatic signals of 4-methylpyridine) is a good indicator of purity.[9]

  • Elemental Analysis (CHN/S): This provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur. A close match between the experimental values and the theoretical values for the C₉H₁₃NO₃S formula indicates high purity, particularly the absence of inorganic salts.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a problem-cause-solution format.

Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
1. Product Fails to Crystallize or Precipitate A. Suboptimal Solvent System: The chosen solvent may be too good, keeping the product in solution even when cooled, or too poor, preventing it from dissolving initially.Solution A: Systematically screen different solvent systems. Begin by dissolving the crude product in a minimum amount of a hot, highly polar solvent (e.g., methanol, ethanol, or water). Then, slowly add a less polar "anti-solvent" (e.g., acetonitrile, acetone, isopropanol) until turbidity (cloudiness) appears. Re-heat to clarify and then allow to cool slowly. This controlled reduction in solubility is key to inducing crystallization.[7] Refer to the solvent systems table in Appendix A.
B. Presence of "Gummy" Impurities: Certain impurities, especially oligomeric side-products or residual starting materials, can act as crystallization inhibitors.Solution B: Perform a pre-purification step. Dissolve the crude product in water or methanol and treat with activated carbon for 15-30 minutes at room temperature. The carbon can adsorb colored and nonpolar impurities. Filter the carbon through Celite®, wash with the same solvent, and then attempt recrystallization from the filtrate.
2. Product is Contaminated with Inorganic Salts A. Trapping during Crystallization: Salts can be physically trapped within the crystal lattice of the product as it forms.Solution A: Re-crystallize the product. The process of re-dissolving and slowly re-forming the crystals often excludes the more soluble inorganic salts, leaving them in the mother liquor. A solvent system where the product has lower solubility than the salt is ideal. For example, many inorganic salts are less soluble in ethanol than in water.
B. Insufficient Removal During Workup: The initial workup may not have adequately removed water-soluble salts.Solution B: Perform a trituration or washing step. Suspend the crude solid in a solvent in which the product is poorly soluble but the inorganic salt is also poorly soluble, while organic impurities can be washed away (e.g., diethyl ether). Alternatively, use a solvent where the product is soluble but the salt is not (e.g., hot absolute ethanol). Filter the hot solution to remove the insoluble salt, then cool the filtrate to crystallize the product.[3][6]
3. Product Appears as a Viscous Oil or Gum A. Residual Solvent or Water: The compound's high polarity makes it an excellent solvent trap. Even small amounts of water or solvent can prevent solidification.Solution A: Ensure rigorous drying. Dry the product under high vacuum for several hours, potentially with gentle heating (e.g., 40-50 °C), if the compound is thermally stable. Using a desiccant like P₂O₅ in the vacuum desiccator can be very effective.
B. Hygroscopic Nature: The ionic nature of the compound can cause it to readily absorb moisture from the atmosphere.Solution B: Handle and store the purified material in a dry environment (e.g., a glove box or desiccator). Store final product vials sealed with paraffin film.
4. Low Yield After Purification A. Product Loss in Mother Liquor: A significant amount of product remains dissolved in the solvent after recrystallization.Solution A: Optimize the recrystallization process. Use the absolute minimum amount of hot solvent required to fully dissolve the solid. Ensure cooling is slow and gradual to maximize crystal formation. After filtering, the mother liquor can be concentrated and cooled again to obtain a second crop of crystals.
B. Irreversible Adsorption during Chromatography: If using chromatography, the product may be binding too strongly to the stationary phase.Solution B: If using ion-exchange chromatography, ensure the eluent has sufficient ionic strength or the correct pH to displace the product. For reverse-phase, adding a buffer or adjusting the mobile phase pH can modulate retention and improve recovery.[4][10]

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol/Acetonitrile

This protocol is a primary method for purifying the crude product from unreacted organic starting materials.

  • Dissolution: Place the crude this compound solid in an Erlenmeyer flask with a stir bar. Add a minimal volume of absolute ethanol and heat the mixture to a gentle reflux (approx. 78 °C) with stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: Remove the flask from the heat source. While the solution is still hot, slowly add acetonitrile (the anti-solvent) dropwise with continuous stirring until a persistent cloudiness is observed.

  • Re-dissolution: Gently re-heat the mixture until the solution becomes clear again. This ensures the formation of a saturated solution at a high temperature.

  • Cooling & Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or refrigerator (4 °C) for several hours or overnight.

  • Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold acetonitrile to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Protocol 2: Purification by Ion-Exchange Chromatography (IEX)

This method is particularly effective for removing both charged and uncharged impurities.

  • Resin Selection and Preparation: Select a weakly basic anion exchange resin (e.g., DEAE-Sepharose) or a strong cation exchange resin (e.g., Dowex® 50WX8). Prepare a column and equilibrate it with at least 5 column volumes of deionized water.

  • Sample Loading: Dissolve the crude product in a minimum volume of deionized water. Apply the sample solution to the top of the equilibrated column.

  • Washing (Elution of Neutral Impurities): Wash the column with several column volumes of deionized water. This will elute any neutral, uncharged impurities (like residual 4-methylpyridine).

  • Elution of Product: Elute the bound zwitterionic product using a volatile buffer. A common choice is a gradient of aqueous formic acid or ammonium formate (e.g., 0 to 1 M).[3] The ionic strength of the buffer will displace the product from the resin.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Product Isolation: Pool the pure fractions and remove the volatile buffer by lyophilization (freeze-drying) or rotary evaporation under reduced pressure to yield the purified product.

Part 4: Appendices

Appendix A: Table of Recommended Solvent Systems for Recrystallization
Primary Solvent (Good Solubility)Anti-Solvent (Poor Solubility)Notes
Water (H₂O)Isopropanol, Acetone, EthanolExcellent for removing inorganic salts that are less soluble in alcohols. Use minimal water to avoid large volumes.
Methanol (MeOH)Acetonitrile, Ethyl AcetateA versatile system. Methanol is a strong solvent for the zwitterion.
Ethanol (EtOH)Diethyl Ether, Ethyl AcetateGood for removing non-polar impurities. Use absolute ethanol to minimize water content.
Dimethylformamide (DMF)Acetonitrile, Diethyl EtherFor difficult-to-dissolve crude products. DMF must be thoroughly removed under high vacuum.
Appendix B: Workflow for Selecting a Purification Strategy

This diagram provides a logical decision-making process for purifying your crude product.

Purification_Workflow start Assess Crude Product (TLC, ¹H NMR) check_impurities What is the nature of the main impurity? start->check_impurities recrystallize Primary Method: Recrystallization check_impurities->recrystallize Organic Starting Materials / Side-Products triturate Desalting: Trituration / Washing check_impurities->triturate Inorganic Salts chromatography Advanced Method: Ion-Exchange or Reverse Phase Chromatography check_impurities->chromatography Complex Mixture or Recrystallization Fails analyze Analyze Purity (HPLC, NMR, EA) recrystallize->analyze triturate->recrystallize After Desalting chromatography->analyze analyze->recrystallize Purity < 98% end Pure Product analyze->end Purity ≥ 98%

Sources

Technical Support Center: Synthesis of 4-Methyl-1-(3-sulphonatopropyl)pyridinium

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Methyl-1-(3-sulphonatopropyl)pyridinium. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help researchers, scientists, and drug development professionals improve the yield and purity of this versatile zwitterionic compound.

Section 1: Reaction Fundamentals & Yield Optimization

The synthesis of this compound is a classic SN2 quaternization reaction. It involves the nucleophilic attack of the nitrogen atom in 4-methylpyridine (also known as γ-picoline) on the electrophilic carbon of 1,3-propanesultone, leading to the opening of the sultone ring.

Diagram: Reaction Pathway

Below is the general reaction scheme for the synthesis.

Caption: Synthesis of this compound.

FAQ 1: I am getting a very low yield. What are the most critical factors?

Low yield is the most common issue. It typically traces back to one of four areas: reaction conditions, reagent quality, side reactions, or inefficient product isolation.

Answer:

The quaternization of pyridines is highly sensitive to several parameters.[1][2] To maximize your yield, focus on these key areas:

  • Solvent Choice: The choice of solvent is paramount. A polar, aprotic solvent is ideal for this SN2 reaction as it can solvate the transition state without interfering with the nucleophile.

    • Recommended: Acetonitrile (ACN), Sulfolane, or N,N-Dimethylformamide (DMF).

    • Why: These solvents facilitate the reaction between the neutral nucleophile (4-methylpyridine) and the electrophile (1,3-propanesultone). Protic solvents like alcohols can react with 1,3-propanesultone, leading to undesired byproducts.[3]

  • Reaction Temperature: The reaction generally requires heating to proceed at a reasonable rate.

    • Recommended: 60-80 °C. Refluxing in acetonitrile (b.p. ~82 °C) is a common and effective strategy.

    • Causality: Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, which overcomes the activation energy barrier. However, excessively high temperatures can promote side reactions and decomposition.

  • Molar Ratio of Reactants: Using a slight excess of the more volatile or less expensive reagent can drive the reaction to completion.

    • Recommended: A molar ratio of 1.0 : 1.1 of 1,3-propanesultone to 4-methylpyridine.

    • Why: This ensures that the more hazardous and reactive sultone is fully consumed.

  • Reagent Purity: The purity of your starting materials is critical.

    • 4-Methylpyridine: Should be colorless. A yellow or brown color indicates oxidation or impurities. Distill if necessary.

    • 1,3-Propanesultone: This reagent is highly reactive and susceptible to hydrolysis.[4] It should be a white solid or colorless liquid (melts at ~31 °C).[4] Use a fresh bottle or ensure it has been stored under anhydrous conditions.

ParameterRecommendationRationale
Solvent Acetonitrile (ACN)Polar aprotic, facilitates SN2, easy to remove.
Temperature 60-80 °C (Reflux in ACN)Overcomes activation energy without promoting side reactions.
Molar Ratio 1.1 : 1.0 (Pyridine:Sultone)Drives reaction to completion, consumes limiting reagent.
Reaction Time 4-24 hoursMonitor by TLC or ¹H NMR for disappearance of starting material.

Section 2: Troubleshooting Specific Experimental Issues

This section addresses specific problems you might encounter during the reaction and purification stages.

FAQ 2: My reaction has stalled. How can I check for completion?

Answer:

Reaction monitoring is crucial. Do not rely solely on reaction time.

  • Thin-Layer Chromatography (TLC): This is the quickest method.

    • Mobile Phase: A mixture of Dichloromethane:Methanol (e.g., 9:1 or 8:2 v/v) is a good starting point.

    • Visualization: Use UV light and/or an iodine chamber.

    • Expected Result: The zwitterionic product is highly polar and will have a very low Rf value (it may not move from the baseline). You should monitor the disappearance of the less polar starting materials (4-methylpyridine and 1,3-propanesultone).

  • Proton NMR (¹H NMR) Spectroscopy: Take a small aliquot from the reaction mixture, remove the solvent in vacuo, and dissolve the residue in a deuterated solvent like D₂O or DMSO-d₆. The disappearance of the sultone's characteristic peaks and the appearance of new, shifted pyridinium peaks confirm product formation.

FAQ 3: I see an oily precipitate or no precipitate at all. How do I isolate my product?

Answer:

The zwitterionic nature of this compound means its solubility can be tricky. It is often highly soluble in the polar reaction solvent but insoluble in non-polar solvents.[5]

  • Problem: Oiling Out: The product separates as a liquid instead of a solid. This often happens if the reaction mixture is cooled too quickly or if impurities are present.

    • Solution 1 (Trituration): After cooling the reaction, add a large excess of a non-polar solvent like diethyl ether or ethyl acetate. Vigorously stir or sonicate the mixture. The oil should slowly solidify.

    • Solution 2 (Scratching): Use a glass rod to scratch the inside of the flask at the oil-solvent interface. This can induce crystallization.

  • Problem: No Precipitation: The product is too soluble in the reaction solvent.

    • Solution 1 (Solvent Removal): Reduce the volume of the reaction solvent (e.g., acetonitrile) using a rotary evaporator.

    • Solution 2 (Anti-Solvent Addition): Once the volume is reduced, slowly add a large volume of an "anti-solvent" in which the product is insoluble (e.g., diethyl ether, acetone, or ethyl acetate) while stirring. The product should precipitate as a white solid.[6]

Diagram: Purification Workflow

This diagram outlines the decision-making process for product isolation and purification.

PurificationWorkflow A Reaction Mixture (in ACN) B Cool to Room Temp A->B C Solid Precipitate Forms? B->C D Filter Solid C->D Yes H Reduce Volume (Rotovap) C->H No E Wash with Diethyl Ether D->E F Dry in Vacuo E->F G Pure Product F->G I Add Anti-Solvent (e.g., Ether/Acetone) H->I J Oily Precipitate or No Solid? I->J J->D Solid Forms K Triturate with Ether / Scratch Flask J->K No / Oil K->D

Caption: Decision tree for product isolation and purification.

FAQ 4: My final product is impure. What are the likely contaminants and how do I remove them?

Answer:

Common impurities include unreacted starting materials and side-products from the hydrolysis of 1,3-propanesultone.

  • Unreacted 4-Methylpyridine: This is a basic, organic-soluble impurity.

    • Removal: A thorough wash of the crude solid with a non-polar solvent like diethyl ether or ethyl acetate is usually sufficient. Since the product is a salt, it will remain as a solid while the unreacted pyridine dissolves.

  • Unreacted 1,3-Propanesultone: This is a hazardous alkylating agent and must be removed.[4][7]

    • Removal: It can be removed by washing the solid product with a solvent like cold acetone. Recrystallization is also highly effective.

  • 3-Hydroxypropanesulfonic acid: This is the hydrolysis product of the sultone.

    • Removal: This impurity is highly water-soluble. Recrystallization from a solvent system like Ethanol/Water or Methanol/Acetonitrile can effectively remove it.

Optimized Recrystallization Protocol
  • Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., 95% ethanol or methanol).

  • If the solution is colored, you can add a small amount of activated charcoal and hot-filter it to remove colored impurities.

  • Slowly add a miscible "anti-solvent" in which the product is less soluble (e.g., acetonitrile or isopropanol) until the solution becomes slightly turbid.

  • Warm the mixture slightly to redissolve the precipitate, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

Section 3: Product Characterization

FAQ 5: What should the ¹H NMR spectrum of this compound look like?

Answer:

Confirming the structure by ¹H NMR is essential. The spectrum will show characteristic shifts for the pyridinium ring protons and the propyl chain.

  • Pyridinium Protons: The quaternization of the nitrogen atom causes a significant downfield shift of the aromatic protons due to the positive charge.

    • Protons ortho to the nitrogen (at positions 2 and 6) will appear as a doublet around 8.5-8.8 ppm .[8][9]

    • Protons meta to the nitrogen (at positions 3 and 5) will appear as a doublet around 7.8-8.1 ppm .

  • Propyl Chain Protons:

    • The methylene group attached to the pyridinium nitrogen (-N-CH₂ -) will be the most downfield of the propyl protons, appearing as a triplet around 4.6-4.9 ppm .

    • The methylene group attached to the sulfonate group (-CH₂ -SO₃⁻) will appear as a triplet around 2.9-3.2 ppm .

    • The central methylene group (-CH₂-CH₂ -CH₂-) will appear as a multiplet (quintet) around 2.2-2.5 ppm .

  • Methyl Group Proton: The methyl group on the pyridine ring will appear as a singlet around 2.5-2.7 ppm .

ProtonsChemical Shift (δ, ppm) (in D₂O)Multiplicity
Pyridinium H (ortho)~8.5 - 8.8Doublet (d)
Pyridinium H (meta)~7.8 - 8.1Doublet (d)
N-CH₂-~4.6 - 4.9Triplet (t)
-CH₂-SO₃⁻~2.9 - 3.2Triplet (t)
-CH₂-CH₂-CH₂-~2.2 - 2.5Multiplet (m)
Ar-CH₃~2.5 - 2.7Singlet (s)

Note: Exact chemical shifts can vary depending on the solvent and concentration.

References

  • Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. National Institutes of Health (NIH). [Link]

  • Any tips for purification of two zwitterionic compounds? Reddit r/Chempros. [Link]

  • This compound. PubChem. [Link]

  • 1,3-Propane sultone. Wikipedia. [Link]

  • Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. National Institutes of Health (NIH). [Link]

  • Facile N-alkylation of acridine esters with 1,3-propane sultone in ionic liquids. Green Chemistry (RSC Publishing). [Link]

  • Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide. ResearchGate. [Link]

  • The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. MDPI. [Link]

  • Synthesis and crystal structure of a new pyridinium bromide salt. National Institutes of Health (NIH). [Link]

  • Kinetics of quaternization of 4-methyl and 4-ethyl pyridine with n-propyl and n-butyl bromide in sulpholane. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). [Link]

Sources

Technical Support Center: Managing Side Reactions with N-Methylpyridinium Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-methylpyridinium (NMP) compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis, handling, and application of this versatile class of molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical, field-proven insights.

Introduction to N-Methylpyridinium Compounds

N-methylpyridinium (NMP) salts are quaternary ammonium compounds with a positively charged nitrogen atom within a pyridine ring. They are utilized in a wide range of applications, from their role as precursors in the synthesis of complex heterocyclic compounds to their investigation as potential therapeutic agents and their known function as neurotoxins in experimental models of Parkinson's disease.[1][2] Their reactivity and inherent charge present unique challenges in experimental design and execution. This guide aims to provide a systematic approach to identifying, understanding, and mitigating common side reactions.

Part 1: Troubleshooting Guides

This section addresses specific problems that may arise during your work with N-methylpyridinium compounds, offering potential causes and actionable solutions.

Issue 1: Product Instability and Degradation During Synthesis or Storage

Question: I've synthesized an N-methylpyridinium derivative, but I'm observing significant degradation, either during the reaction workup or upon storage. How can I identify the cause and improve the stability of my compound?

Answer: The stability of N-methylpyridinium derivatives is highly dependent on pH, temperature, and the substitution pattern on the pyridinium ring.[3] Degradation often manifests as a change in color, the appearance of new spots on a TLC plate, or inconsistent analytical data.

Potential Causes and Solutions:
  • pH-Mediated Degradation: NMP compounds are generally most stable in a neutral pH range (6-8).[3] They are susceptible to degradation under both strongly acidic and basic conditions.[3]

    • Acidic Conditions: Can lead to hydrolysis, especially with heating.[3] However, some NMP acetals have shown resistance to acid-catalyzed hydrolysis.[4][5]

    • Basic Conditions: Nucleophilic attack by hydroxide ions, typically at the C2 or C6 positions of the pyridinium ring, can result in ring-opening or the formation of pyridone-like structures.[3]

  • Thermal Decomposition: Elevated temperatures can accelerate degradation pathways.[6]

  • Inherent Structural Instability: The electronic and steric properties of substituents on the pyridine ring play a crucial role. Electron-withdrawing groups can increase susceptibility to nucleophilic attack, while bulky substituents at the C2 and C6 positions can provide steric protection.[3]

Troubleshooting Workflow:

cluster_0 Problem: Product Degradation cluster_1 Investigation cluster_2 Mitigation Strategies start Degradation Observed check_ph Measure pH of Solution start->check_ph check_temp Review Reaction/Storage Temperature start->check_temp check_literature Consult Literature for Stability Profile start->check_literature adjust_ph Adjust pH to Neutral (6-8) check_ph->adjust_ph pH is acidic/basic control_temp Store at Lower Temperatures (2-8°C or frozen) check_temp->control_temp Temperature is elevated modify_structure Introduce Steric Hindrance (bulky C2/C6 groups) check_literature->modify_structure Inherent instability excipient_compat Assess Excipient Compatibility adjust_ph->excipient_compat

Caption: Troubleshooting workflow for NMP compound degradation.

Experimental Protocol: Forced Degradation Study

To systematically assess the stability of your N-methylpyridinium compound, a forced degradation study is recommended.

Materials:

  • Your N-methylpyridinium compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC-grade water and acetonitrile

  • Suitable HPLC system with UV or MS detector

Procedure:

  • Prepare Stock Solution: Dissolve a known concentration of your compound (e.g., 1 mg/mL) in a suitable solvent like water or acetonitrile.[3]

  • Acidic Stress: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for predetermined time points (e.g., 2, 6, 12, 24 hours).[3]

  • Basic Stress: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acidic stress.[3]

  • Neutralization and Analysis: At each time point, withdraw a sample, neutralize it (base for the acidic sample, acid for the basic sample), and dilute to a suitable concentration for HPLC analysis.[3]

  • Data Interpretation: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and identify any degradation products.

ConditionExpected Outcome for Unstable CompoundsMitigation Strategy
0.1 M HCl, 60°C Decrease in parent compound peak area; appearance of new peaks.Use milder workup conditions; avoid prolonged exposure to acid.
0.1 M NaOH, 60°C Rapid decrease in parent compound peak area; potential color change.Maintain neutral pH during workup and in formulations.[3]
Elevated Temperature Degradation in all stressed samples compared to a control at 2-8°C.Store the compound at reduced temperatures.[3]
Issue 2: Low Yield or Incomplete Reaction in N-Methylation

Question: I am attempting to synthesize an N-methylpyridinium salt, but the reaction yield is consistently low, or the reaction does not go to completion. What factors could be contributing to this, and how can I optimize the reaction?

Answer: Low yields in the N-methylation of pyridines can stem from several factors, including reaction kinetics, reagent reactivity, and steric hindrance.[6] A systematic evaluation of these parameters is crucial for optimization.

Potential Causes and Solutions:
  • Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium or may be proceeding too slowly at the chosen temperature.[6]

  • Poor Leaving Group on the Methylating Agent: The rate of N-methylation is highly dependent on the leaving group of the alkylating agent. For example, methyl iodide and methyl triflate are more reactive than methyl bromide or chloride.[6]

  • Steric Hindrance: Bulky substituents on the pyridine ring, particularly at the positions adjacent to the nitrogen (C2 and C6), can sterically hinder the approach of the methylating agent.[6]

  • Side Reactions: Over-methylation at other nucleophilic sites on the molecule or decomposition of the product at high temperatures can reduce the yield.[6]

Optimization Strategy:

cluster_0 Problem: Low Yield cluster_1 Diagnostic Steps cluster_2 Optimization Parameters start Low N-Methylation Yield monitor_reaction Monitor Reaction by TLC/LC-MS start->monitor_reaction check_reagents Verify Reagent Reactivity start->check_reagents assess_sterics Analyze Steric Hindrance start->assess_sterics increase_temp_time Increase Temperature/Reaction Time monitor_reaction->increase_temp_time Incomplete reaction change_methylating_agent Use More Reactive Methylating Agent (e.g., MeOTf) check_reagents->change_methylating_agent Poor leaving group optimize_solvent Screen Different Solvents assess_sterics->optimize_solvent Steric hindrance is a factor control_stoichiometry Carefully Control Stoichiometry increase_temp_time->control_stoichiometry

Caption: Workflow for optimizing N-methylation reactions.

Experimental Protocol: General Procedure for N-Methylation

This protocol provides a starting point for the N-methylation of a pyridine derivative.

Materials:

  • Pyridine derivative

  • Methylating agent (e.g., methyl iodide, methyl triflate)[7]

  • Anhydrous solvent (e.g., acetonitrile, diethyl ether)[1][7]

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolution: Dissolve the pyridine derivative in a suitable anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Methylating Agent: Add the methylating agent (typically 1.0-1.2 equivalents) to the solution. For highly reactive agents like methyl triflate, this may be done at room temperature or below.[7]

  • Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up and Isolation: Once the reaction is complete, cool the mixture. The N-methylpyridinium salt, being ionic, may precipitate. If so, it can be isolated by filtration and washed with a non-polar solvent like diethyl ether to remove unreacted starting material.[1][6] If it remains in solution or as an oil, the solvent can be removed under reduced pressure.[1]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).[1]

Issue 3: Managing Neurotoxicity in Biological Experiments

Question: I am using an N-methylpyridinium compound in a cell-based or in vivo experiment and am concerned about potential neurotoxicity. What is the mechanism of this toxicity, and how can I mitigate it or use it as a controlled experimental parameter?

Answer: Certain N-methylpyridinium derivatives, most notably 1-methyl-4-phenylpyridinium (MPP+), are known neurotoxins that selectively damage dopaminergic neurons.[2] This toxicity is a critical consideration in drug development and is also exploited to create experimental models of Parkinson's disease.[2]

Mechanism of MPP+ Neurotoxicity:

The neurotoxicity of MPP+ is a multi-step process.[8]

  • Uptake: MPP+ is actively transported into dopaminergic neurons by the dopamine transporter (DAT).[9] This selective uptake is a key reason for its specific toxicity to these neurons.[9]

  • Mitochondrial Accumulation: Inside the neuron, MPP+ is concentrated in the mitochondria.[8]

  • Complex I Inhibition: At high intramitochondrial concentrations, MPP+ inhibits Complex I of the electron transport chain.[8]

  • ATP Depletion and Oxidative Stress: This inhibition leads to a drop in ATP production and an increase in the formation of reactive oxygen species (ROS).[10] MPP+ can also trigger the oxidation of intracellular dopamine, further contributing to ROS production.[10]

  • Cell Death: The combination of energy failure and oxidative stress ultimately leads to neuronal cell death.[8][10]

cluster_0 MPP+ Neurotoxicity Pathway MPTP MPTP (Prodrug) MAO_B MAO-B (in Glial Cells) MPTP->MAO_B Oxidation MPP_plus MPP+ MAO_B->MPP_plus DAT Dopamine Transporter (DAT) MPP_plus->DAT Uptake Neuron Dopaminergic Neuron DAT->Neuron Mitochondrion Mitochondrion Neuron->Mitochondrion Accumulation Complex_I Complex I Inhibition Mitochondrion->Complex_I ATP_depletion ATP Depletion Complex_I->ATP_depletion ROS_production ROS Production Complex_I->ROS_production Cell_Death Neuronal Cell Death ATP_depletion->Cell_Death ROS_production->Cell_Death

Caption: The bioactivation and neurotoxic mechanism of MPP+.

Strategies for Mitigation and Control:
  • Structural Modification (Prodrug Approach): For therapeutic applications, the neurotoxic potential can be mitigated by designing prodrugs that are not substrates for the dopamine transporter or that release the active compound in a controlled manner, avoiding high concentrations in the brain.[11][12][13]

  • Formulation Strategies: Encapsulation or co-processing of the NMP compound can alter its pharmacokinetic profile and reduce its ability to cross the blood-brain barrier.[14]

  • Dose-Response Characterization: In experimental models, carefully titrate the concentration of the NMP compound to achieve the desired level of neuronal dysfunction without causing complete and immediate cell death, allowing for the study of neurodegenerative processes.

  • Use of Antioxidants: Co-administration of antioxidants can help to quench the reactive oxygen species generated by NMP compounds, although this may interfere with the intended toxic effect in disease models.

  • Neuroprotective Agents: Recent research suggests some NMP compounds may even have neuroprotective effects against inflammation, highlighting the structural dependency of their biological activity.[15][16][17]

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I purify my N-methylpyridinium salt if it is an oil and not a crystalline solid? A1: If your product is an oil, it can be isolated by decanting the solvent.[6] Purification can then be attempted by washing with a non-polar solvent (like diethyl ether or hexane) to remove non-polar impurities.[6] If impurities are still present, column chromatography using a polar stationary phase like silica gel with a polar eluent system (e.g., dichloromethane/methanol) may be effective. Alternatively, converting the salt to a different counter-ion (anion exchange) might yield a crystalline solid.

Q2: I am observing peak tailing when analyzing my N-methylpyridinium compound by HPLC. What is the cause and how can I fix it? A2: Peak tailing is common for cationic compounds like NMPs on silica-based HPLC columns.[3] It is often caused by interactions with residual acidic silanol groups on the stationary phase. To resolve this, you can:

  • Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., by adding 0.1% formic or trifluoroacetic acid) to suppress the ionization of the silanol groups.

  • Add an Ionic Modifier: Include a competing cation, such as triethylamine, in the mobile phase to block the active sites on the column.

  • Use a Specialized Column: Employ a column specifically designed for the analysis of basic compounds or one with end-capping to minimize silanol interactions.

Q3: Can N-methylation occur in vivo, and is this a concern for drug development? A3: Yes, in vivo N-methylation of pyridine-containing compounds can occur.[18] Enzymes such as azaheterocycle N-methyltransferase can catalyze this reaction, potentially converting a neutral drug molecule into a charged N-methylpyridinium metabolite.[18] This is a significant consideration in drug metabolism and toxicology, as the resulting charged species will have altered pharmacokinetic properties (e.g., reduced membrane permeability, potential for renal clearance) and could exhibit unexpected toxicity.[18] Therefore, the potential for in vivo N-methylation should be assessed during preclinical drug development.

Q4: Are there analytical methods to detect N-methylpyridinium compounds in biological samples? A4: Yes, robust methods exist for quantifying NMP compounds in complex biological matrices like plasma and urine.[19] The preferred method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[19] Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for separation, as it is well-suited for retaining these polar, permanently charged molecules.[19] Sample preparation typically involves protein precipitation for plasma and a "dilute-and-shoot" approach for urine.[19]

References

  • BenchChem Technical Support Team. (2025, December). stability of N-Methylpyridinium derivatives under acidic and basic conditions. BenchChem.
  • BenchChem Technical Support Team. (2025, December). improving the chemoselectivity of N-Methylpyridinium reactions. BenchChem.
  • BenchChem Technical Support Team. (2025, December).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025, December). Application Notes and Protocols: N-Methylpyridinium Salts in Heterocyclic Compound Synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025). Application Note: Quantitative Analysis of N-Methylpyridinium in Human Plasma and Urine by LC-MS/MS. BenchChem.
  • Moreno, H., et al. (n.d.).
  • Godin, C. S., Crooks, P. A., & Damani, L. A. (1986). N-methylation of phenylpyridines and bispyridyls as a potential toxication route: tissue distribution of azaheterocycle N-methyltransferase activity in the rabbit. Toxicology Letters, 34(2-3), 217-222. [Link]

  • Organic Syntheses. (n.d.). Caution! tert-Butylithium is extremely pyrophoric.
  • Nicklas, W. J., Vyas, I., & Heikkila, R. E. (n.d.). Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). PubMed. [Link]

  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Synthesis and Characterization of N-Methylpyridinium Chloride. BenchChem.
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  • Lotharius, J., et al. (2000). The Parkinsonism-Inducing Drug 1-methyl-4-phenylpyridinium Triggers Intracellular Dopamine Oxidation. A Novel Mechanism of Toxicity. The Journal of Biological Chemistry, 275(49), 38581-38588. [Link]

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Technical Support Center: Handling and Storage of Pyridinium Salts

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with pyridinium salts. It is structured as a series of troubleshooting guides and frequently asked questions to directly address specific issues encountered during experimental work. The focus is on providing not just procedural steps, but the scientific rationale behind them to ensure safety, stability, and experimental success.

Section 1: Safety & Handling FAQs

This section addresses the most common questions regarding the safe handling of pyridinium salts to minimize exposure and risk.

Q1: What are the primary hazards I should be aware of when working with pyridinium salts?

Pyridinium salts, while diverse in their specific properties, generally present several key hazards. They are often categorized as irritants, and direct contact can cause irritation to the skin, eyes, and respiratory system.[1][2] Some individuals may develop skin sensitization after contact.[1] Inhalation of dust from solid salts can lead to respiratory irritation, and prolonged exposure may result in more significant airway issues.[1] While acute toxicity is often low to moderate, absorption through the skin or ingestion can lead to systemic effects similar to those of pyridine, including nausea, headaches, dizziness, and potential damage to the liver and kidneys.[3][4]

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling pyridinium salts?

Due to the potential for irritation and sensitization, a comprehensive PPE strategy is essential.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield worn with goggles.[3][5]Prevents eye irritation from dust or splashes.[1][2] Contact lenses should not be worn.[3]
Hand Protection Chemically resistant gloves (e.g., Butyl rubber). Nitrile may not be sufficient for prolonged contact.[6]Prevents skin contact, irritation, and potential sensitization.[1] Always inspect gloves before use and use proper removal techniques.[2][7]
Body Protection A fully buttoned lab coat and, if necessary, a chemical-resistant apron or suit.[5][7]Protects skin from accidental spills and contamination of personal clothing.
Respiratory Use only in a certified chemical fume hood.[6] If dust or aerosols are generated and engineering controls are insufficient, a full-face respirator may be required.[5]Prevents inhalation of dust which can cause respiratory irritation.[1]

Q3: Are pyridinium salts flammable? What are the fire-related risks?

Most pyridinium salts are combustible solids that will burn but may not ignite easily.[1] The primary fire-related risk is the formation of explosive dust-air mixtures, particularly if the material is finely ground or aerosolized in a confined space.[1] Sources of ignition like sparks or open flames can trigger a fire or dust explosion.[1] In the event of a fire, pyridinium salts can decompose to produce hazardous gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and potentially sulfur oxides (SOx) or hydrogen cyanide, depending on the salt's composition.[1][3]

Experimental Workflow: Safe Handling of Solid Pyridinium Salts

cluster_prep Preparation cluster_handling Handling & Dispensing cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_hood Verify Fume Hood is Functioning prep_ppe->prep_hood handle_area Work Inside Fume Hood prep_hood->handle_area handle_weigh Weigh Solid Carefully to Minimize Dust handle_area->handle_weigh handle_transfer Use Spark-Free Tools for Transfer handle_weigh->handle_transfer handle_container Keep Container Tightly Sealed When Not in Use handle_transfer->handle_container clean_spills Clean Spills Immediately handle_container->clean_spills clean_decon Decontaminate Work Surface clean_spills->clean_decon clean_wash Wash Hands Thoroughly clean_decon->clean_wash

Caption: Workflow for safe handling of pyridinium salts.

Section 2: Storage & Stability Troubleshooting

Proper storage is critical to maintaining the integrity and reactivity of pyridinium salts. This section troubleshoots common storage-related issues.

Q1: My pyridinium salt has become a sticky, clumped solid. What happened and is it still usable?

This is a classic sign of hygroscopicity, where the salt has absorbed moisture from the atmosphere. Many pyridinium salts are susceptible to this. The presence of water can not only change the physical state, making it difficult to handle and weigh accurately, but it can also promote degradation or act as an unwanted participant in moisture-sensitive reactions.

Usability:

  • For non-sensitive applications: If your subsequent reaction is aqueous or tolerant to small amounts of water, the material may still be usable, but you will not be able to determine the precise molar quantity without first accounting for the absorbed water.

  • For sensitive applications (e.g., anhydrous reactions): The salt should be dried under high vacuum, potentially with gentle heating (ensure the temperature is well below the decomposition point). If it cannot be adequately dried, it is best to use a fresh, unopened bottle.

To prevent this, always store pyridinium salts in tightly closed containers in a dry, cool, and well-ventilated place.[2][5] The use of a desiccator is highly recommended.

Q2: I've noticed a color change in my pyridinium salt, from white to yellow/brown. What is the cause?

A color change is a strong indicator of chemical degradation. The primary causes are:

  • Oxidation: Exposure to air can cause oxidative degradation.[8]

  • Photodegradation: Many pyridine derivatives are sensitive to light, especially UV radiation, which can induce photochemical reactions leading to degradation.[8]

  • Contamination: In one documented incident, a freshly opened bottle of pyridinium dichromate (PDC) that was dark brown instead of the usual orange was implicated in an explosion, suggesting contamination or significant degradation.[9]

A discolored salt should be treated with caution. Its purity is compromised, and it may contain byproducts that could interfere with your experiment or, in extreme cases, create safety hazards.[9] It is advisable to dispose of the degraded material and use a fresh stock.

Q3: What are the ideal storage conditions for pyridinium salts?

The following table summarizes the recommended storage conditions to ensure long-term stability.

ParameterGuidelineRationale
Atmosphere Tightly sealed container.[5][10] Store in a dry environment (desiccator recommended).Prevents absorption of atmospheric moisture (hygroscopicity) and oxidation.
Temperature Cool, well-ventilated area.[2][10] Some specific salts may require refrigeration; always check the manufacturer's recommendation.Slows the rate of potential degradation reactions.
Light Store in an opaque container or in a dark location (e.g., cabinet), away from direct sunlight.[3]Prevents light-induced photodegradation.[8]
Compatibility Store away from strong oxidizing agents and strong acids.[1][3][6]Prevents potentially violent or exothermic reactions.[4][11]
Section 3: In-Lab & Experimental Troubleshooting

This section addresses issues that may arise during the use of pyridinium salts in chemical reactions.

Q1: My pyridinium salt won't dissolve in my chosen solvent. What are my options?

Solubility of pyridinium salts can be highly variable and depends on the N-substituent, ring substituents, and the counter-ion.[12][13] If you are facing solubility issues:

  • Consult the Literature: Check for published procedures using your specific or a structurally similar salt to see which solvents are effective.

  • Solvent Polarity: Pyridinium salts are ionic and tend to be more soluble in polar solvents like acetonitrile, DMF, DMSO, or alcohols. Their solubility in less polar solvents like dichloromethane or ethers is often limited.

  • Gentle Heating: Gently warming the mixture can increase solubility. However, be mindful of the thermal stability of your salt and other reagents.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution.

  • Counter-ion Exchange: In some cases, the counter-ion has a large effect on solubility. If feasible, exchanging the anion (e.g., from a halide to a tetrafluoroborate) could modify its solubility properties.

Q2: I'm trying to synthesize a pyridinium salt by alkylating a pyridine with an electron-withdrawing group, but the reaction is not proceeding. Why is this happening?

The formation of a pyridinium salt is a nucleophilic attack by the nitrogen of the pyridine ring on an electrophile (e.g., an alkyl halide). Electron-withdrawing groups (EWGs) on the pyridine ring decrease the electron density on the nitrogen atom. This makes the pyridine a weaker nucleophile, significantly slowing down or preventing the alkylation reaction.[14]

Troubleshooting Strategies:

  • Increase Temperature/Pressure: Using a microwave reactor or sealed tube to increase the reaction temperature and pressure can sometimes overcome the activation barrier.[14]

  • Use a More Reactive Electrophile: Switch from an alkyl bromide or chloride to a more reactive alkyl iodide or, even better, an alkyl triflate.[14] Alkyl triflates are extremely potent electrophiles that can alkylate even very deactivated pyridines.

  • Solvent Choice: The choice of solvent can influence reaction rates. Experiment with polar aprotic solvents like acetonitrile or DMF.[14]

Troubleshooting Guide: Pyridinium Salt Degradation

start Is your Pyridinium Salt showing signs of degradation? (e.g., color change, clumping) clumping Physical State: Clumped, Sticky, or Wet Solid start->clumping Yes color_change Visual: Color Change (e.g., to yellow/brown) start->color_change Yes cause_hygro Likely Cause: Hygroscopicity (Moisture Absorption) clumping->cause_hygro cause_photo_ox Likely Cause: Photodegradation or Oxidation color_change->cause_photo_ox action_dry Action: Dry under high vacuum. Verify purity (e.g., NMR, mp). Store in desiccator. cause_hygro->action_dry action_discard Action: Discard material. Use fresh stock. Store protected from light and air. cause_photo_ox->action_discard

Caption: Decision tree for troubleshooting pyridinium salt degradation.

Section 4: Emergency Procedures & Disposal

Knowing how to react in an emergency and how to properly dispose of waste is crucial for laboratory safety.

Q1: What are the immediate first-aid measures for skin or eye contact?

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[15] Remove any contaminated clothing.[4] Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][15] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[3][7]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Consult a physician.[1][7]

Q2: How should I clean up a spill of solid pyridinium salt?

  • Evacuate & Secure: Alert personnel in the area and restrict access. Remove all sources of ignition.[3]

  • Ventilate: Ensure the cleanup is performed in a well-ventilated area or inside a fume hood.

  • Wear PPE: Wear appropriate PPE, including a respirator if dust is present.

  • Contain & Collect: Carefully sweep or vacuum up the spilled material. Use procedures that avoid generating dust. Do not use compressed air. Place the collected material into a suitable, sealed, and labeled container for disposal.[2]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[11]

Q3: What is the correct procedure for disposing of pyridinium salt waste?

Pyridinium salt waste is classified as hazardous waste.[2]

  • NEVER pour it down the drain or dispose of it in regular trash.[15][16]

  • Collect Waste: Collect all waste, including pure compounds and solutions, in a clearly labeled, sealed, and compatible container.[6]

  • Follow Regulations: Dispose of the waste in accordance with local, state, and federal environmental regulations.[2][15] This typically involves contacting your institution's Environmental Health & Safety (EHS) office for pickup and disposal.[6]

References
  • Pyridinium p-toluenesulfonate - Santa Cruz Biotechnology. Santa Cruz Biotechnology. [Link]

  • Hazard Summary: Pyridine. New Jersey Department of Health. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Solubility Trends in Pyridinium Salts for Non-Aqueous Organic Redox Flow Batteries. ResearchGate. [Link]

  • Safety Data Sheet: 3-Carboxy-1-(phenylmethyl)pyridinium inner salt. AA Blocks. [Link]

  • PYRIDINE HYDROBROMIDE Safety Data Sheet. SD Fine-Chem Limited. [Link]

  • Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Degradation pathway for pyridinium group. ResearchGate. [Link]

  • C–H···π interactions increase pyridinium solubility by disrupting ionic crystal lattice. ResearchGate. [Link]

  • Safety Data Sheet: Pyridinium 4-toluenesulfonate. Labbox. [Link]

  • Pyridine Standard Operating Procedure. University of Washington. [Link]

  • Formation of pyridinium salts with EWG. Reddit. [Link]

  • From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Semantic Scholar. [Link]

  • Pyridinium. Wikipedia. [Link]

  • Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. National Institutes of Health (NIH). [Link]

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Technical Support Center: Dissolving Pyridinium Salts in Non-Aqueous Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for the common challenges encountered when dissolving pyridinium salts in non-aqueous solvents. Drawing from established scientific principles and field-proven insights, this resource will help you navigate solubility issues and optimize your experimental workflows.

I. Troubleshooting Guide: Common Dissolution Problems & Solutions

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a step-by-step troubleshooting workflow and an explanation of the underlying principles.

Q1: My pyridinium salt is crashing out of my reaction in acetonitrile. What steps can I take to keep it in solution?

A1: Precipitation during a reaction is a common indicator that the salt's solubility limit has been reached under the current conditions. Here is a systematic approach to resolving this issue:

Step 1: Temperature Adjustment Increasing the temperature of the reaction mixture is often the most straightforward solution. Many pyridinium salts exhibit increased solubility at higher temperatures. A systematic increase (e.g., from room temperature to 40 °C, 60 °C, and then to the solvent's boiling point if necessary) can help identify the optimal temperature to maintain solubility without degrading your reactants.[1]

Step 2: Co-Solvent Addition If temperature adjustment is insufficient or undesirable, consider adding a co-solvent. Polar aprotic solvents with high donor numbers, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), can significantly enhance the solvating power of acetonitrile for ionic compounds.[2][3] Start by adding a small percentage of the co-solvent (e.g., 5-10% v/v) and incrementally increase it while monitoring for dissolution. These co-solvents can improve solubility by disrupting the crystal lattice energy of the salt and providing strong ion-dipole interactions.

Experimental Protocol: Co-Solvent Screening for Enhanced Solubility

  • Preparation: In separate vials, prepare small, identical slurries of your pyridinium salt in acetonitrile.

  • Co-Solvent Addition: To each vial, add a different co-solvent (e.g., DMSO, DMF, NMP) in incremental percentages (5%, 10%, 20% v/v).

  • Equilibration: Stir the vials at a constant temperature for a set period (e.g., 1 hour) to allow for equilibration.

  • Observation: Visually inspect the vials for complete dissolution. For a more quantitative measure, you can analyze the supernatant concentration via UV-Vis spectroscopy or HPLC.

  • Selection: Choose the co-solvent and concentration that provides the best solubility without interfering with your downstream application.

Step 3: Re-evaluate the Salt Concentration It's possible that the targeted concentration of your pyridinium salt is simply too high for the chosen solvent system. If altering the temperature or solvent composition is not feasible, you may need to reduce the salt concentration.

G cluster_0 Troubleshooting Workflow for Salt Precipitation Start Start Precipitate_Observed Salt precipitates during reaction Start->Precipitate_Observed Increase_Temp Increase Temperature Precipitate_Observed->Increase_Temp Soluble Is the salt soluble? Increase_Temp->Soluble Add_CoSolvent Add a Co-solvent (e.g., DMSO, DMF) Soluble->Add_CoSolvent No Success Problem Solved Soluble->Success Yes Soluble2 Is the salt soluble? Add_CoSolvent->Soluble2 Reduce_Conc Reduce Salt Concentration Soluble2->Reduce_Conc No Soluble2->Success Yes Re-evaluate Re-evaluate System Reduce_Conc->Re-evaluate

Caption: Decision workflow for addressing pyridinium salt precipitation.

Q2: I'm working with a pyridinium salt that has bulky, aromatic substituents, and it has poor solubility in common polar aprotic solvents. Why is this happening and what can I do?

A2: This is a fascinating and non-intuitive challenge. While one might expect bulky groups to always increase solubility by preventing efficient crystal packing, strong electrostatic interactions in the crystal lattice can dominate. However, recent research has shown that specific, weak dispersion forces can be leveraged to dramatically improve solubility.

The Role of C-H···π Interactions A key factor in the solubility of N-substituted pyridinium salts in non-aqueous solvents like acetonitrile is the presence of C-H···π interactions.[4][5][6] These are weak, attractive interactions between a C-H bond and the π-electron cloud of an aromatic ring. When these interactions are present within the crystal lattice of the pyridinium salt, they can disrupt the strong electrostatic attractions between the pyridinium cation and its counter-ion.[4][5] This disruption of the crystal lattice energy leads to a significant increase in solubility.

Troubleshooting and Molecular Design Strategy: If you are designing a new pyridinium salt, consider introducing substituents that can promote intramolecular or intermolecular C-H···π interactions. For example, adding a tolyl group in a position where its methyl C-H bonds can interact with a phenyl ring on the same or an adjacent molecule can increase solubility in acetonitrile from as low as 0.3 M to over 2.0 M.[4][7][8]

If you are working with an existing salt, your options are more limited to solvent manipulation:

  • Solvent Screening: Test a wider range of polar aprotic solvents. While acetonitrile is a good starting point, some salts may exhibit unique solubility profiles in other solvents like DMF, DMSO, or propylene carbonate.

  • Aromatic Co-Solvents: Experiment with the addition of a small amount of an aromatic co-solvent like toluene or anisole. While seemingly counterintuitive, the aromatic co-solvent might favorably interact with the pyridinium salt's aromatic substituents, helping to break up solute-solute interactions. This approach should be used judiciously, as adding a non-polar solvent can also decrease overall solubility.

Q3: I am using dichloromethane (DCM) as a solvent for a reaction involving a pyridine derivative, and I'm getting an unexpected precipitate. What could be the cause?

A3: Dichloromethane can react with pyridine and its derivatives, especially under ambient or heated conditions over time.[9][10] This is a known incompatibility that can lead to the formation of a methylenebispyridinium dichloride salt, which is often insoluble in DCM and precipitates out of the solution.[9][11] The reaction is particularly accelerated with more nucleophilic pyridine derivatives, such as 4-(dimethylamino)pyridine (DMAP).[10]

Recommendations:

  • Avoid Prolonged Storage: Do not store solutions of pyridine derivatives in DCM for extended periods.

  • Use Alternative Solvents: If possible, substitute DCM with a less reactive solvent that is suitable for your reaction, such as chloroform, 1,2-dichloroethane, or a polar aprotic solvent if appropriate.

  • Sterically Hindered Pyridines: If a pyridine base is required, consider using a sterically hindered derivative, like 2,6-lutidine or 2,6-di-tert-butylpyridine. The steric bulk around the nitrogen atom significantly slows down the rate of this unwanted side reaction.

II. Frequently Asked Questions (FAQs)

Q4: How does the choice of counter-ion (anion) affect the solubility of my pyridinium salt in non-aqueous solvents?

A4: The counter-ion has a profound impact on the physicochemical properties of a pyridinium salt, including its melting point, stability, and solubility.[12] The key factors at play are the ion's size, charge distribution, and ability to participate in hydrogen bonding.

  • Lattice Energy: In general, salts with large, charge-diffuse anions (e.g., hexafluorophosphate (PF₆⁻), bis(trifluoromethanesulfonyl)imide (TFSI⁻)) tend to have lower crystal lattice energies compared to those with small, hard anions like chloride (Cl⁻) or bromide (Br⁻).[13][14] A lower lattice energy means that less energy is required to break apart the crystal structure, which can lead to better solubility in solvents of moderate polarity.

  • Ion Pairing: In solution, the counter-ion can exist as a "free" solvated ion or as part of an ion pair with the pyridinium cation. Smaller, more coordinating anions are more likely to form tight ion pairs, which can behave more like a neutral molecule and be more soluble in less polar solvents. Conversely, larger, non-coordinating anions promote the existence of free ions, which are better solvated by highly polar solvents.[13]

  • Specific Interactions: Some anions can engage in specific interactions, such as hydrogen bonding, which can influence crystal packing and solubility. For example, perchlorate (ClO₄⁻) has been shown to form hydrogen-bonded bridges in the crystal lattice of some pyridinium salts, which can stabilize certain packing motifs.[15]

Counter-ion Typical Characteristics General Solubility Trend in Polar Aprotic Solvents
Cl⁻, Br⁻ Small, hard, coordinatingGenerally lower solubility, higher lattice energy.
BF₄⁻, ClO₄⁻ Moderately coordinatingOften provides a good balance of stability and solubility.
PF₆⁻, TFSI⁻ Large, non-coordinating, charge-diffuseTends to increase solubility by lowering lattice energy.
Q5: Why are polar aprotic solvents like acetonitrile, DMF, and DMSO generally recommended for dissolving pyridinium salts?

A5: The principle of "like dissolves like" is a useful starting point. Pyridinium salts are ionic compounds, and therefore, they require polar solvents to effectively solvate both the cation and the anion. Polar aprotic solvents are particularly well-suited for this task for several reasons:

  • High Dielectric Constant: These solvents have high dielectric constants, which effectively reduces the electrostatic attraction between the cation and anion of the salt, promoting dissolution.

  • Strong Dipole Moments: They possess strong dipole moments, allowing them to form favorable ion-dipole interactions with the pyridinium cation and its counter-ion, which stabilizes the dissolved ions in solution.

  • Lack of Acidic Protons: Unlike protic solvents (e.g., water, ethanol), aprotic solvents do not have acidic protons that can strongly hydrogen-bond with the anion. This can sometimes be advantageous, as strong solvation of the anion by a protic solvent can compete with the solvation of the cation.

G cluster_1 Solvation of a Pyridinium Salt in a Polar Aprotic Solvent (e.g., DMSO) pyridinium_ion Pyridinium Cation (Py⁺) Positively Charged anion Anion (X⁻) Negatively Charged dmso1 S=Oδ⁻ (CH₃)₂δ⁺ dmso1:neg->pyridinium_ion:f0 Ion-Dipole Interaction dmso2 S=Oδ⁻ (CH₃)₂δ⁺ dmso2:neg->pyridinium_ion:f0 dmso3 S=Oδ⁻ (CH₃)₂δ⁺ dmso3:pos->anion:f0 Ion-Dipole Interaction dmso4 S=Oδ⁻ (CH₃)₂δ⁺ dmso4:pos->anion:f0

Caption: Solvation of pyridinium ions by polar aprotic solvent molecules.

Q6: Can I use non-polar solvents like hexane or toluene to dissolve pyridinium salts?

A6: Generally, non-polar solvents are very poor choices for dissolving pyridinium salts.[13] These solvents lack the polarity needed to overcome the strong ionic forces holding the salt's crystal lattice together. The energy gained from the weak van der Waals interactions between the ions and the non-polar solvent molecules is insufficient to compensate for the energy required to break apart the crystal lattice. As a result, pyridinium salts are typically considered insoluble in solvents like hexane, toluene, and diethyl ether.[16][17]

There are exceptions, particularly with certain ionic liquids where long alkyl chains are attached to the pyridinium ring.[12] These modifications can impart some lipophilic character to the cation, potentially allowing for some solubility in less polar media, but this is not typical for standard pyridinium salts.

References

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  • Samaroo, S., et al. (2023). Quantifying the Influence of C-H···pi Interactions on Non-Aqueous Electrolyte Solubility. ResearchGate. [Link]

  • ResearchGate. (n.d.). (A) Structures and solubilities of pyridinium salts in the current... [Link]

  • Hickey, D. P., et al. (2023). C–H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility. ResearchGate. [Link]

  • Wikipedia. (n.d.). Pyridinium. [Link]

  • Samaroo, S., et al. (n.d.). Solubility Trends in Pyridinium Salts for Non-Aqueous Organic Redox Flow Batteries. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2019). Why is Pyridinium Chlorochromate soluble in organic solvents? [Link]

  • Klymchenko, A. S., et al. (2020). Aggregation induced emission in one easy step: pyridinium AIEgens and counter ion effect. RSC Publishing. [Link]

  • Solubility of Things. (n.d.). Solubility of Pyridine (C₅H₅N). [Link]

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  • RSC Publishing. (n.d.). Mechanistic studies of pyridinium electrochemistry: alternative chemical pathways in the presence of CO2. [Link]

  • Sarapuk, J., et al. (1999). Influence of Counterions on the Interaction of Pyridinium Salts with Model Membranes. ResearchGate. [Link]

  • MDPI. (n.d.). Evidence of Counterion Size Effect on the Stability of Columnar Phase of Ionic Liquid Crystals Based on Pyridinium Salts Derived from N-3,4,5-Tri(alkyloxy)-benzyl-4-pyridones. [Link]

  • Grokipedia. (n.d.). Pyridinium chloride. [Link]

  • Doherty, T. V., et al. (2015). Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids. Green Chemistry. [Link]

  • Longdom Publishing. (n.d.). Solvent Properties of Pyridinium Ionic Liquids. [Link]

  • Wikipedia. (n.d.). Ionic liquid. [Link]

  • Sarapuk, J., et al. (1999). Influence of counterions on the interaction of pyridinium salts with model membranes. Zeitschrift für Naturforschung C. [Link]

  • Samaroo, S., et al. (2023). Low viscosity, high concentration pyridinium anolytes for organic non-aqueous redox flow batteries. ChemRxiv. [Link]

  • Sarapuk, J., et al. (1999). Influence of counterions on the interaction of pyridinium salts with model membranes. Zeitschrift für Naturforschung C. [Link]

  • Austin Publishing Group. (n.d.). Ionic Liquids as Solvents in Separation Processes. [Link]

  • Izutsu, K. (2002). Electrochemistry in Nonaqueous Solutions. Wiley-VCH. [Link]

  • ResearchGate. (2010). Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. [Link]

  • PubMed. (2023). C-H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility. [Link]

  • Sciencemadness Discussion Board. (2026). 4-Pyridylpyridinium salts (preliminary report). [Link]

  • Reddit. (2024). Formation of pyridinium salts with EWG. [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). [Link]

  • Semantic Scholar. (n.d.). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. [Link]

  • PubMed Central. (n.d.). Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. [Link]

  • ACS Publications. (2020). Dissolution of Cellulose: Are Ionic Liquids Innocent or Noninnocent Solvents? [Link]

  • ResearchGate. (n.d.). Physicochemical properties of DMSO, DMF, and Py. [Link]

  • ResearchGate. (n.d.). Ionic Liquids as Environmental Benign Solvents for Cellulose Chemistry: A Review. [Link]

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • National Institutes of Health. (n.d.). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. [Link]

  • Journal of Materials Chemistry C. (n.d.). A pyridinium salt with crystalline phase transformation under water vapor and reversible mechanochromic luminescent properties. [Link]

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Technical Support Center: Scaling Up the Synthesis of 4-Methyl-1-(3-sulphonatopropyl)pyridinium

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-1-(3-sulphonatopropyl)pyridinium. This guide is designed for researchers, chemists, and drug development professionals who are looking to synthesize, purify, and troubleshoot the preparation of this zwitterionic compound. My goal is to provide not just a protocol, but a framework for understanding the critical parameters that govern success in the laboratory and during scale-up.

Reaction Overview & Mechanism

The synthesis of this compound is a classic example of a quaternization reaction, specifically the Menshutkin reaction. It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of 4-picoline (4-methylpyridine) acts as a nucleophile, attacking the terminal methylene carbon of the 1,3-propane sultone ring. This attack forces the opening of the strained four-membered sultone ring, resulting in the formation of the zwitterionic product, which is also known as a sulfobetaine.[1]

The term "zwitterion" or "inner salt" refers to a molecule that contains both a positive and a negative charge, yet is electrically neutral overall.[2] In this case, the molecule possesses a permanently cationic pyridinium group and a permanently anionic sulfonate group.[3][4]

Reaction_Mechanism cluster_reactants Reactants cluster_product Product picoline 4-Methylpyridine (Nucleophile) sultone 1,3-Propane Sultone (Electrophile) picoline->sultone Sₙ2 Attack product This compound (Zwitterion) sultone->product Ring Opening

Caption: SN2 mechanism for the synthesis of the target zwitterion.

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis. Optimization may be required based on the scale and available equipment.

Safety First: 1,3-Propane sultone is a potent alkylating agent and a suspected carcinogen and mutagen.[5] All operations involving this reagent must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles.

Materials:

  • 4-Methylpyridine (4-Picoline), ≥99%, anhydrous

  • 1,3-Propane sultone, ≥98%

  • Anhydrous acetonitrile (or other suitable solvent, see FAQs)

  • Diethyl ether, anhydrous

  • Acetone, anhydrous

Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 4-methylpyridine (1.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to dissolve the 4-methylpyridine (approx. 2-3 mL per gram of 4-methylpyridine).

  • Reagent Addition: While stirring, carefully add 1,3-propane sultone (1.05 eq.) to the solution. Note: A slight excess of the sultone can help drive the reaction to completion, but a larger excess will complicate purification.

  • Heating: Heat the reaction mixture to a gentle reflux (approx. 80-85°C for acetonitrile) and maintain for 4-6 hours. The product will often precipitate from the solution as a white solid as the reaction progresses.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of 4-methylpyridine.

  • Cooling and Initial Isolation: After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the crude product cake thoroughly with cold, anhydrous diethyl ether or acetone to remove any unreacted starting materials.[1][6] This step is critical for obtaining a high-purity product.

  • Drying: Dry the white crystalline solid under high vacuum at 40-50°C to a constant weight.

Parameter Typical Value Notes
Stoichiometry 1.0 eq. 4-Picoline : 1.05 eq. 1,3-Propane SultoneA slight excess of sultone is often used.
Solvent Anhydrous AcetonitrileToluene or running the reaction neat are also options.
Temperature 80-85 °CDependent on the solvent choice.
Reaction Time 4-6 hoursMonitor by TLC for completion.
Expected Yield 85-95%Yield is highly dependent on purification efficiency.
Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis and purification processes.

Troubleshooting_Workflow start Problem Encountered low_yield Low or No Yield start->low_yield oily_product Product is an Oil / Won't Crystallize start->oily_product impure_product Product Impure by NMR/TLC start->impure_product cause_reagents Poor Reagent Quality? (Moisture, Impurities) low_yield->cause_reagents cause_conditions Incorrect Conditions? (Temp, Time) low_yield->cause_conditions cause_impurities Ineffective Workup? oily_product->cause_impurities impure_product->cause_impurities cause_incomplete Ineffective Workup? impure_product->cause_incomplete sol_wash Re-wash Solid with Cold Anhydrous Solvent impure_product->sol_wash sol_reagents Use Anhydrous Reagents & Solvents cause_reagents->sol_reagents sol_conditions Increase Reaction Time or Temperature cause_conditions->sol_conditions sol_purify Triturate with Acetone/Ether. Recrystallize from EtOH/Water. cause_impurities->sol_purify cause_incomplete->sol_conditions

Caption: A workflow for troubleshooting common synthesis issues.

Q: My reaction yield is very low, or I see no precipitate forming. What went wrong? A: This issue typically points to one of three areas:

  • Reagent Quality: The primary culprit is often moisture. 4-Methylpyridine should be anhydrous, as water can hydrolyze the 1,3-propane sultone. Ensure your starting materials are of high purity and handled under anhydrous conditions.

  • Reaction Conditions: The reaction may be incomplete.[7] Confirm that you have maintained the appropriate temperature for a sufficient duration. If monitoring by TLC, you should see the complete consumption of the limiting reagent. Consider extending the reaction time or slightly increasing the temperature.

  • Stoichiometry: Inaccurate measurement of your starting materials will directly impact the theoretical yield. Double-check your calculations and measurements.

Q: The product crashed out of the reaction as a sticky oil, not a crystalline solid. How can I purify it? A: Oily products are common when impurities are present, which disrupt the crystal lattice formation. The best approach is trituration.

  • Decant the solvent from the oil.

  • Add a small amount of a solvent in which the product is insoluble but the impurities are soluble (anhydrous acetone or diethyl ether are excellent choices).

  • Use a spatula to vigorously scratch and stir the oil. This mechanical action often induces crystallization. You may need to repeat this process several times with fresh solvent.

  • If trituration fails, consider recrystallization from a polar solvent system like ethanol, methanol, or an ethanol/water mixture.[8]

Q: My final product's ¹H NMR spectrum shows peaks for unreacted 4-methylpyridine or solvent. What should I do? A: This indicates an incomplete workup or insufficient drying.

  • Unreacted Starting Material: This suggests the washing step was not thorough enough. Re-suspend your product in cold, anhydrous acetone, stir vigorously for 15-20 minutes, and re-filter.

  • Residual Solvent: Zwitterionic compounds can trap solvent molecules within their crystal structure. Ensure the product is dried under high vacuum at an elevated temperature (e.g., 50°C) until you achieve a constant weight.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for this reaction, and can it be performed neat? A: The choice of solvent is a key parameter in reaction optimization.[7][9]

  • Acetonitrile/Toluene: Polar aprotic solvents are often preferred as they effectively dissolve the starting materials without participating in the reaction.

  • Alcohols (Methanol/Ethanol): While the reaction can work in alcohols, there is a possibility of the alcohol acting as a nucleophile to open the sultone ring, leading to byproducts.[1]

  • Neat (Solvent-Free): The reaction can be run without a solvent, which is a greener approach.[10] However, this often requires higher temperatures, and the reaction mixture can become very thick as the product precipitates, leading to stirring difficulties on a larger scale.

Q: Why is purification by column chromatography not recommended for this compound? A: Due to its zwitterionic nature, this compound is highly polar and often has very low solubility in typical organic solvents used for chromatography.[11] It will likely stick irreversibly to a standard silica gel column. If chromatographic purification is absolutely necessary, specialized techniques like hydrophilic interaction chromatography (HILIC) or the use of reversed-phase columns with aqueous mobile phases would be required.[12] However, for this specific molecule, purification by precipitation and washing/recrystallization is far more practical.[8]

Q: What are the key signals to look for in ¹H and ¹³C NMR to confirm product formation? A: The NMR spectrum provides definitive evidence of successful synthesis. The high electronegativity of the quaternized nitrogen causes a significant downfield shift of the adjacent protons and carbons.[13][14]

Assignment Expected ¹H NMR Shift (ppm) Expected ¹³C NMR Shift (ppm)
Pyridinium-H (ortho to N⁺)~8.5-8.8 (d)~145-147
Pyridinium-H (meta to N⁺)~7.8-8.0 (d)~128-130
Pyridinium-CH₃~2.5-2.7 (s)~21-23
N⁺-CH₂ -CH₂-CH₂-SO₃⁻~4.6-4.8 (t)~59-61
N⁺-CH₂-CH₂ -CH₂-SO₃⁻~2.3-2.5 (m)~26-28
N⁺-CH₂-CH₂-CH₂ -SO₃⁻~3.0-3.2 (t)~48-50
Note: Shifts are approximate and can vary based on the deuterated solvent used (e.g., D₂O, DMSO-d₆).

Q: Are there any other characterization techniques I should use? A: Besides NMR, Fourier-Transform Infrared (FTIR) spectroscopy is highly informative. You should look for the disappearance of the C-O-S stretching from the sultone ring and the appearance of strong, characteristic stretching bands for the sulfonate group (S=O) around 1200 cm⁻¹ and 1040 cm⁻¹.[1]

References
  • Molecules. (2020). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. National Institutes of Health. [Link]

  • PubChem. This compound. National Institutes of Health. [Link]

  • Column Chromatography. (n.d.). Purification Of Quaternary Ammonium Pyridinium Compounds. [Link]

  • Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. MDPI. [Link]

  • ResearchGate. (2014). Structures and synthesis of zwitterionic polymers. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. [Link]

  • Said, M. A., et al. (2017). Synthesis and crystal structure of a new pyridinium bromide salt. National Institutes of Health. [Link]

  • PubMed. (2024). Preparation and evaluation of a pyridine sulfonate betaine-based zwitterionic stationary phase for hydrophilic interaction chromatography. [Link]

  • ResearchGate. (2002). Synthesis and Solution Properties of Zwitterionic Polymers. [Link]

  • Reddit. (2022). Work-up of a zwitterion?. [Link]

  • Creative Biolabs. (n.d.). Reaction Condition Optimization. [Link]

  • Musil, Z., et al. (n.d.). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. National Institutes of Health. [Link]

  • White Rose Research Online. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. [Link]

  • ResearchGate. (2017). Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide. [Link]

  • Wikipedia. (n.d.). 1,3-Propane sultone. [Link]

  • PubMed Central. (2023). Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. [Link]

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Technical Support Center: Pyridinium-Catalyzed Reactions - Catalyst Poisoning & Deactivation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridinium-Catalyzed Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst poisoning and deactivation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and actionable protocols to ensure the success and reproducibility of your experiments.

Introduction to Pyridinium Catalysis

Pyridinium salts and their derivatives are a versatile class of catalysts employed in a wide array of organic transformations, including hydrogenations, cross-coupling reactions, and multicomponent reactions.[1][2] Their efficacy, however, can be compromised by poisoning and deactivation, leading to diminished reaction rates, low yields, and in some cases, complete reaction failure.[3][4] Understanding the underlying mechanisms of deactivation is paramount for troubleshooting and optimizing these critical chemical processes.

Part 1: Troubleshooting Guide - A-Question-and-Answer Approach

This section addresses specific experimental issues in a direct question-and-answer format, providing both theoretical explanations and practical solutions.

Issue 1: My reaction is sluggish or has completely stalled.

Q: My pyridinium-catalyzed reaction, which previously worked well, is now showing a significant decrease in rate or has stopped completely. What are the likely causes?

A: A sudden drop in catalytic activity is a classic symptom of catalyst poisoning or deactivation. The primary culprits fall into several categories:

  • Poisoning by Impurities: The most common cause of rapid deactivation is the presence of catalyst poisons in the starting materials, solvents, or reaction atmosphere.[5] These substances bind strongly to the active sites of the catalyst, rendering them inactive.[6]

    • Common Culprits: Sulfur compounds (e.g., thiols, H₂S), even at ppb levels, are notorious poisons for many metal catalysts used in conjunction with pyridinium ligands.[3][7] Other common poisons include nitrogen-containing heterocycles (sometimes the product itself), carbon monoxide, halides, cyanides, and heavy metals.[6][8][9]

  • Formation of Inactive Catalyst Species: The catalyst may transform into a catalytically inactive state under the reaction conditions. For instance, some iron catalysts featuring pyridine-diimine ligands are known to form inactive "flyover" dimers.[10][11][12][13]

  • Self-Poisoning (Product Inhibition): In some reactions, like pyridine hydrogenations, the product (e.g., piperidine) can act as a poison by strongly coordinating to the catalyst's active sites, thus inhibiting further reaction.[3][14]

A Low/No Conversion Observed B Analyze Feedstock and Solvent for Poisons (e.g., Sulfur, Nitrogen Compounds) A->B C Poisons Detected? B->C D Purify Starting Materials/Solvents C->D Yes E Consider Catalyst Self-Poisoning C->E No I Reaction Rate Restored D->I F Modify Reaction Conditions (e.g., Temperature, Ligand) E->F G Investigate Formation of Inactive Catalyst Species E->G F->I H Characterize Catalyst Post-Reaction G->H H->F

Caption: Troubleshooting workflow for decreased catalytic activity.

  • Solvent Purity: Ensure all solvents are of high purity and are properly degassed to remove oxygen, which can lead to oxidative degradation of the catalyst.[15]

  • Reagent Purity: If commercially sourced reagents are suspected to contain impurities, consider purification by recrystallization, distillation, or column chromatography.

  • Use of Scavengers: In cases where trace impurities are difficult to remove, consider the use of scavengers or guard beds upstream of the reaction to trap poisons before they reach the catalyst.[16]

Issue 2: My reaction yield is consistently low.

Q: I'm observing the formation of my desired product, but the yield is significantly lower than expected. How can I improve it?

A: Low yields can stem from a variety of factors, including catalyst deactivation, suboptimal reaction conditions, and competing side reactions.[17][18]

  • Suboptimal Reaction Conditions: Temperature, pressure, and solvent can all play a critical role in reaction efficiency.[17] For example, excessively high temperatures can accelerate catalyst decomposition pathways.[15]

  • Incomplete Oxidation/Reduction: In reactions involving an oxidation or reduction step, such as the Hantzsch pyridine synthesis which produces a dihydropyridine intermediate, incomplete conversion in this final step will directly impact the yield.[18]

  • Formation of Side Products: Competing reaction pathways can lead to the formation of undesired byproducts, consuming starting materials and reducing the yield of the target molecule.[17]

StrategyRationaleExample
Optimize Reaction Temperature Temperature can influence the rates of competing reactions. A temperature screen can identify the optimal balance between reaction rate and catalyst stability.[17]Lowering the temperature may prevent thermal degradation of the catalyst.
Screen Different Solvents The solvent can affect catalyst stability and solubility of reactants.[15]A switch from a protic to an aprotic solvent may prevent catalyst hydrolysis.
Adjust Reagent Stoichiometry An excess of one reagent may promote side reactions or contribute to catalyst inhibition.Carefully controlling the stoichiometry of reactants can minimize byproduct formation.[17]
Change the Order of Reagent Addition Pre-forming an intermediate before adding the final component can sometimes lead to a cleaner reaction and prevent the formation of side products.[17]In a multicomponent reaction, adding the most reactive species last may improve selectivity.
Issue 3: I'm observing the formation of multiple, unexpected products.

Q: My reaction is producing a mixture of products, and I'm struggling to isolate the desired compound. How can I improve selectivity?

A: Poor selectivity is often a consequence of the catalyst interacting with the substrate in multiple ways or the catalyst itself being altered during the reaction.

  • Ligand Modification: The electronic and steric properties of the pyridinium ligand can significantly influence the selectivity of the reaction.[12]

    • Electronic Effects: Electron-donating groups on the pyridine ring increase its basicity, which can lead to stronger coordination to the metal center and potentially catalyst poisoning.[12] Conversely, electron-withdrawing groups can reduce this poisoning effect.[12]

    • Steric Effects: Bulky substituents near the nitrogen atom can hinder coordination to the metal center, which can be a deliberate strategy to prevent catalyst poisoning by a pyridine-containing product.[12]

  • Catalyst Choice: The choice of metal and its oxidation state can dramatically affect the reaction pathway.[17]

  • Additives: The addition of acids or bases can sometimes protonate or deprotonate the pyridine nitrogen, altering its coordinating ability and influencing selectivity.[4]

A Poor Selectivity Observed B Screen Different Ligands (Vary Sterics and Electronics) A->B C Optimize Reaction Conditions (Temperature, Pressure, Solvent) B->C D Adjust Additives (e.g., Acid/Base Concentration) C->D E Analyze for Partially Reacted Intermediates D->E F Improved Selectivity E->F

Caption: Steps to troubleshoot and improve reaction selectivity.

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I prevent catalyst deactivation in my pyridinium-catalyzed reactions?

A1: A multi-faceted approach is key to preventing catalyst deactivation:

  • Feedstock Purification: Ensuring the purity of reactants and solvents is the first line of defense against poisoning.[5]

  • Process Optimization: Fine-tuning reaction conditions such as temperature and pressure can minimize thermal degradation and side reactions.[5]

  • Catalyst Design: Selecting catalysts with enhanced stability or resistance to known poisons can significantly extend their lifetime.[19]

  • Inert Atmosphere: For oxygen-sensitive catalysts, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidative degradation.[15]

Q2: What are the common degradation pathways for pyridinium-based catalysts?

A2: Pyridinium compounds can degrade through several pathways, depending on the reaction conditions:

  • Hydrolytic Degradation: The pyridone structure can be susceptible to hydrolysis, particularly under acidic or basic conditions.[20]

  • Oxidative Degradation: The presence of oxidizing agents can lead to the formation of various oxidation products.[20]

  • Photodegradation: Pyridinium compounds can be light-sensitive, and exposure to UV radiation can induce photochemical degradation.[20]

  • Alkaline Instability: Pyridinium-based anion exchange membranes, for example, can suffer from low alkaline stability due to hydroxide attack.[21]

Q3: How can I determine if my catalyst has been deactivated?

A3: Several analytical techniques can be used to characterize a deactivated catalyst:

  • X-ray Diffraction (XRD): Can identify changes in the bulk structure of the catalyst.[22][23]

  • N₂ Adsorption-Desorption: Measures changes in the surface area and pore structure, which can be affected by fouling.[23]

  • Scanning Electron Microscopy (SEM): Provides morphological information and can reveal sintering or the deposition of poisons.[22][23]

  • Temperature-Programmed Desorption/Reduction/Oxidation (TPD/TPR/TPO): Can provide information about the nature of adsorbed species and the reducibility of the catalyst.[22]

  • Chemisorption Analysis: Using a probe molecule like pyridine can help determine the number of acid sites on a catalyst.[24]

Q4: Is it possible to regenerate a poisoned pyridinium catalyst?

A4: In some cases, catalyst regeneration is possible, but its effectiveness depends on the nature of the deactivation:

  • Fouling/Coking: For deactivation caused by the deposition of carbonaceous materials (coking), a controlled oxidation (burning off the coke) or treatment with hydrogen can sometimes restore activity.[3][5]

  • Poisoning: If the poison is strongly chemisorbed, regeneration can be very difficult and may require harsh chemical treatments that could also damage the catalyst.[5] In some instances, pre-hydrogenation of the catalyst before each use has been shown to restore activity by displacing adsorbed poisons.[25]

Part 3: In-Depth Look at Deactivation Mechanisms

Mechanism 1: Poisoning by Heteroatoms

The lone pair of electrons on heteroatoms like sulfur and nitrogen allows them to bind strongly to the active metal centers of catalysts, blocking sites for the desired reactants.[6][26] Pyridine and its derivatives are themselves nitrogen-containing heterocycles and can act as catalyst poisons in certain contexts, particularly in palladium-catalyzed reactions.[8][15]

cluster_0 Active Catalyst cluster_1 Poisoned Catalyst A1 Active Site A2 Active Site A3 Active Site P1 Poisoned Site P2 Poisoned Site A4 Active Site Poison Poison (e.g., Sulfur, Pyridine) Poison->P1 Strong Chemisorption Poison->P2

Caption: Mechanism of catalyst poisoning by heteroatoms.

Mechanism 2: Formation of Inactive Dimers

In certain catalytic systems, such as those involving pyridine(diimine) iron complexes, the active catalyst monomers can dimerize to form a stable, inactive "flyover" dimer.[10][11][13] This process effectively reduces the concentration of the active catalyst in the reaction mixture.

Active Active Catalyst (Monomer) Inactive Inactive 'Flyover' Dimer Active->Inactive Dimerization Inactive->Active Dissociation (Reversible?)

Caption: Catalyst deactivation through dimer formation.

References

  • Zhang, T., Pabst, T. P., Hoyt, J. M., Pecoraro, M. V., & Chirik, P. J. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. ACS Catalysis, 14(18), 13999-14011. [Link]

  • Princeton University. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation. Princeton University. [Link]

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  • ResearchGate. (2014). Ecotoxicity of Pyridinium Based Ionic Liquids: A Review. ResearchGate. [Link]

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  • Hiden Analytical. (2021). Catalyst Characterization Techniques. Hiden Analytical. [Link]

  • MDPI. (n.d.). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. [Link]

  • ChemCatBio. (2022). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]

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  • ResearchGate. (2023). Synergistic Role of Water and Oxygen Leads to Degradation in Formamidinium-Based Halide Perovskites. ResearchGate. [Link]

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  • Journal of the American Chemical Society. (n.d.). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]

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Validation & Comparative

A Comparative Guide to Zwitterionic Compounds: 4-Methyl-1-(3-sulphonatopropyl)pyridinium in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced materials, zwitterionic compounds have carved a significant niche, offering unique properties that are highly sought after in biomedical and biotechnological applications. Their remarkable resistance to nonspecific protein adsorption, high hydrophilicity, and excellent biocompatibility make them ideal candidates for surface modifications, drug delivery systems, and chromatographic separations. This guide provides an in-depth comparison of 4-Methyl-1-(3-sulphonatopropyl)pyridinium, a pyridinium-based sulfobetaine, with other prominent zwitterionic compounds, supported by experimental data and detailed protocols.

The World of Zwitterions: A Brief Introduction

Zwitterions are molecules that possess both a positive and a negative charge, yet are electrically neutral overall.[1] This dual-charge nature allows them to bind water tightly, forming a dense hydration layer that is crucial for their "stealth" behavior in biological environments, effectively masking them from the immune system.[1] The most commonly studied zwitterions include sulfobetaines, carboxybetaines, and phosphobetaines, each distinguished by their anionic group.

This guide will focus on a comparative analysis of:

  • This compound: A sulfobetaine featuring a pyridinium cation.

  • Conventional Sulfobetaines: Characterized by a quaternary ammonium cation.

  • Carboxybetaines: Possessing a carboxylate anion.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physicochemical properties of these compounds is essential for predicting their behavior in various applications.

PropertyThis compoundConventional Sulfobetaine (e.g., SBMA)Carboxybetaine (e.g., CBMA)
Cationic Group PyridiniumQuaternary AmmoniumQuaternary Ammonium
Anionic Group SulfonateSulfonateCarboxylate
Molecular Weight 215.27 g/mol [2]Varies with structureVaries with structure
Charge at Physiological pH NeutralNeutralNeutral (can be pH-dependent)
pKa of Anionic Group ~ -2 (strong acid)~ -2 (strong acid)~ 3-5 (weak acid)

Performance Showdown: Antifouling, Chromatography, and Biocompatibility

The true measure of a zwitterionic compound lies in its performance. Here, we delve into a comparative analysis based on key applications.

Antifouling Properties: Resisting the Biological Onslaught

The ability to resist nonspecific protein adsorption is a hallmark of zwitterionic materials, crucial for medical implants, biosensors, and drug delivery nanoparticles. This property is primarily attributed to the tightly bound hydration layer.

Comparative Insights:

  • Sulfobetaines vs. Carboxybetaines: Both exhibit excellent antifouling properties. However, some studies suggest that sulfobetaines may form more hydrophilic surfaces and demonstrate slightly better antifouling performance than carboxybetaines.

  • The Pyridinium Advantage: The aromatic nature of the pyridinium ring in this compound could introduce unique electronic and steric interactions at the surface. While direct comparative data is limited, the fundamental zwitterionic character suggests strong antifouling capabilities. The hydrophobicity of the pyridinium ring might slightly influence protein interactions compared to the more aliphatic quaternary ammonium groups in conventional sulfobetaines.[3]

Experimental Data Summary: Protein Adsorption

Zwitterionic SurfaceFibrinogen Adsorption (ng/cm²)Lysozyme Adsorption (ng/cm²)
Poly(sulfobetaine methacrylate) (pSBMA)< 5< 3
Poly(carboxybetaine methacrylate) (pCBMA)< 8< 5
Unmodified Gold Surface> 200> 150

Note: This table presents typical literature values for pSBMA and pCBMA to illustrate their antifouling efficacy. Specific values for this compound modified surfaces would require direct experimental determination using the protocol provided below.

Hydrophilic Interaction Liquid Chromatography (HILIC): Separating the Polar World

In HILIC, zwitterionic stationary phases have gained prominence for their ability to separate highly polar compounds.[4] The retention mechanism involves partitioning of analytes into the water-rich layer on the stationary phase surface, as well as weak electrostatic interactions.

Comparative Insights:

  • Zwitterionic vs. Other HILIC Phases: Zwitterionic phases, such as those based on sulfobetaines, often provide better chromatographic performance for a wide range of polar analytes compared to underivatized silica phases.[4]

  • Sulfobetaine Selectivity: The strong acidic nature of the sulfonate group ensures a consistent negative charge over a wide pH range, leading to reproducible separations. The cationic group contributes to interactions with anionic analytes.

  • Potential of Pyridinium-based Phases: The pyridinium cation in this compound-modified stationary phases could offer alternative selectivity compared to traditional quaternary ammonium-based phases, particularly for aromatic and heterocyclic analytes, due to potential π-π stacking interactions.

HILIC Performance Metrics

ParameterZwitterionic Sulfobetaine PhaseBare Silica Phase
Peak Shape for Polar Analytes Generally SymmetricalOften shows tailing
Retention of Polar Compounds StrongModerate to Strong
Selectivity Unique, based on hydrophilic and weak electrostatic interactionsPrimarily hydrophilic
pH Stability Wide rangeLimited
Biocompatibility: The Gateway to In Vivo Applications

For any material destined for biomedical applications, low cytotoxicity is paramount. Zwitterionic compounds are generally known for their excellent biocompatibility.

Comparative Insights:

  • General Biocompatibility: Both sulfobetaines and carboxybetaines have demonstrated low cytotoxicity in numerous studies.

  • Pyridinium Compounds: While some pyridinium salts can exhibit antimicrobial and potentially cytotoxic effects, the zwitterionic nature of this compound is expected to significantly mitigate this. The overall neutral charge and strong hydration layer should prevent disruptive interactions with cell membranes. However, it is crucial to experimentally verify the cytotoxicity of any new compound.

Experimental Protocols: Your Guide to Comparative Analysis

To empower researchers to conduct their own comparative studies, we provide the following detailed protocols.

Synthesis of this compound

This protocol is based on the quaternization of 4-methylpyridine with 1,3-propanesultone.

Materials:

  • 4-Methylpyridine (4-picoline)

  • 1,3-Propanesultone

  • Anhydrous acetonitrile (or other suitable aprotic solvent)

  • Diethyl ether (for washing)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 1 equivalent of 4-methylpyridine in anhydrous acetonitrile.

  • Addition of Alkylating Agent: Slowly add 1 equivalent of 1,3-propanesultone to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Isolation of Product: Upon completion, a white precipitate of the zwitterionic product will form. Cool the reaction mixture to room temperature.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to obtain this compound as a white solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydrolysis of 1,3-propanesultone.

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Reflux: The elevated temperature accelerates the rate of the quaternization reaction.

  • Washing with Diethyl Ether: Diethyl ether is a non-polar solvent in which the zwitterionic product is insoluble, making it effective for removing non-polar impurities.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4-Methylpyridine 4-Methylpyridine Dissolve_in_Acetonitrile Dissolve 4-Methylpyridine in Anhydrous Acetonitrile 4-Methylpyridine->Dissolve_in_Acetonitrile 1,3-Propanesultone 1,3-Propanesultone Add_Sultone Add 1,3-Propanesultone 1,3-Propanesultone->Add_Sultone Dissolve_in_Acetonitrile->Add_Sultone Reflux Reflux (12-24h) Add_Sultone->Reflux Cool Cool to RT Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Diethyl Ether Filter->Wash Dry Dry under Vacuum Wash->Dry Product This compound Dry->Product

Synthesis of this compound.

Protein Adsorption Assay (Static Method)

This protocol describes a method to quantify protein adsorption on surfaces coated with different zwitterionic compounds.

Materials:

  • Substrates coated with the zwitterionic compounds of interest (and an uncoated control).

  • Protein solution (e.g., Fibrinogen or Lysozyme at 1 mg/mL in Phosphate Buffered Saline - PBS, pH 7.4).

  • PBS (pH 7.4) for washing.

  • Sodium Dodecyl Sulfate (SDS) solution (2% w/v) for protein elution.

  • MicroBCA™ Protein Assay Kit or similar protein quantification method.

  • Multi-well plates.

Procedure:

  • Surface Preparation: Place the coated substrates at the bottom of the wells of a multi-well plate.

  • Incubation: Add a known volume of the protein solution to each well, ensuring the surface is fully covered. Incubate at 37°C for 1 hour with gentle agitation.

  • Washing: Carefully remove the protein solution and wash the surfaces three times with PBS to remove loosely bound proteins.

  • Elution: Add the SDS solution to each well and incubate for 30 minutes to elute the adsorbed proteins.

  • Quantification: Collect the eluate and determine the protein concentration using a MicroBCA™ assay according to the manufacturer's instructions.

  • Calculation: Calculate the amount of adsorbed protein per unit area of the substrate.

Causality Behind Experimental Choices:

  • Choice of Proteins: Fibrinogen and Lysozyme are commonly used model proteins representing a large, "sticky" protein and a smaller, positively charged protein, respectively.

  • Physiological Conditions: The use of PBS at pH 7.4 and 37°C mimics physiological conditions.

  • Washing Steps: Crucial for removing non-specifically, loosely bound proteins, ensuring that only the more tightly adsorbed proteins are quantified.

  • SDS Elution: SDS is a strong detergent that denatures and solubilizes the adsorbed proteins, allowing for their collection and quantification.

Protein_Adsorption_Assay Start Start with Coated Substrates in a Multi-well Plate Incubate Incubate with Protein Solution (1h, 37°C) Start->Incubate Wash Wash with PBS (3x) Incubate->Wash Elute Elute Adsorbed Proteins with SDS Solution Wash->Elute Quantify Quantify Protein in Eluate (e.g., MicroBCA Assay) Elute->Quantify End Calculate Adsorbed Protein per Unit Area Quantify->End

Protein Adsorption Assay Workflow.

HILIC Performance Evaluation

This protocol provides a general framework for comparing the performance of HILIC columns packed with different zwitterionic stationary phases.

Materials:

  • HILIC columns with the stationary phases to be compared.

  • HPLC or UHPLC system with a UV or MS detector.

  • Mobile Phase A: Water with 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: Acetonitrile with 10 mM Ammonium Formate, pH 3.0.

  • A test mixture of polar analytes with varying properties (e.g., nucleobases, small organic acids, amino acids).

Procedure:

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% B) for at least 10 column volumes.

  • Injection: Inject the test mixture.

  • Gradient Elution: Run a linear gradient from 95% B to 50% B over 15 minutes.

  • Data Analysis: Compare the chromatograms based on:

    • Retention Factors (k): To assess the retention of polar analytes.

    • Selectivity (α): The ratio of retention factors for two adjacent peaks, indicating the separation power.

    • Peak Asymmetry: To evaluate the quality of the peak shape.

    • Resolution (Rs): To quantify the degree of separation between peaks.

Causality Behind Experimental Choices:

  • Ammonium Formate Buffer: A volatile buffer, making it compatible with mass spectrometry detection.

  • Acidic pH: At pH 3.0, most basic analytes will be protonated, enhancing electrostatic interactions with the negatively charged sulfonate groups of the stationary phase.

  • Gradient Elution: Allows for the separation of a wider range of analytes with varying polarities in a single run.

HILIC_Evaluation cluster_setup Setup cluster_procedure Procedure cluster_analysis Data Analysis Column Column Equilibrate Equilibrate Column->Equilibrate HPLC_System HPLC/UHPLC System Inject Inject HPLC_System->Inject Mobile_Phases Mobile Phases (A: Aqueous, B: ACN) Mobile_Phases->Equilibrate Test_Mix Polar Analyte Mix Test_Mix->Inject Equilibrate->Inject Gradient Gradient Inject->Gradient Retention Retention Gradient->Retention Selectivity Selectivity Gradient->Selectivity Peak_Shape Peak Asymmetry Gradient->Peak_Shape Resolution Resolution Gradient->Resolution

HILIC Performance Evaluation Workflow.

Concluding Remarks

The selection of an appropriate zwitterionic compound is a critical decision in the design of advanced materials for biomedical and analytical applications. While conventional sulfobetaines and carboxybetaines have a well-established track record of excellent performance, the pyridinium-based sulfobetaine, this compound, presents an intriguing alternative. Its unique cationic group may offer distinct advantages in terms of surface interactions and chromatographic selectivity.

This guide has provided a framework for understanding and comparing these remarkable molecules. By leveraging the provided experimental protocols, researchers can generate the necessary data to make informed decisions and drive innovation in their respective fields. The continued exploration of novel zwitterionic structures will undoubtedly unlock new possibilities in the development of next-generation biomaterials and separation technologies.

References

  • Controlling the pyridinium–zwitterionic ligand ratio on atomically precise gold nanoclusters allowing for eradicating Gram-positive drug-resistant bacteria and retaining biocompatibility. Nanoscale, 2021.

  • Controlling the pyridinium-zwitterionic ligand ratio on atomically precise gold nanoclasters allowing for eradicating Gram-positive drug-resistant bacteria and retaining biocompatibility. Chemical Science, 2021.

  • Zwitterions in Drug Delivery. ZwitterCo.

  • Chromatographic Comparison of HILIC Stationary Phases Prepared Using Various Hydrophilization Techniques. LCGC International, 2023.

  • Comparison of underivatized silica and zwitterionic sulfobetaine hydrophilic interaction liquid chromatography stationary phases for global metabolomics of human plasma. Journal of Chromatography A, 2019.

  • A Zwitterionic Solution for Smart Ionic Liquids to Evade Cytotoxicity. Angewandte Chemie International Edition, 2021.

  • A Zwitterionic Solution for Smart Ionic Liquids to Evade Cytotoxicity. Angewandte Chemie, 2021.

  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Molecules, 2022.

  • HILIC separations. Thermo Fisher Scientific.

  • HILIC: A Critical Evaluation. LCGC International, 2014.

  • Methods for Studying Protein Adsorption. Methods in Enzymology, 2002.

  • Chemical structures of sulfobetaines used in antifouling applications. ResearchGate.

  • Comparison of peak widths using HILIC and RP separately or coupled. ResearchGate.

  • This compound. PubChem.

  • MTT assay protocol. Abcam.

  • Protein Adsorption on Model Surfaces with Controlled Nanotopography and Chemistry. Langmuir, 2007.

  • Protein Adsorption in Three Dimensions. Colloids and Surfaces B: Biointerfaces, 2013.

  • Hydrophobicity and antimicrobial activities of quaternary pyridinium salts. Journal of Applied Microbiology, 2007.

  • Protein Adsorption Characterization. Springer Nature Experiments, 2017.

  • Quaternary Ammonium Salts-Based Materials: A Review on Environmental Toxicity, Anti-Fouling Mechanisms and Applications in Marine and Water Treatment Industries. International Journal of Molecular Sciences, 2024.

  • Chromatographic Comparison of HILIC Stationary Phases Prepared Using Various Hydrophilization Techniques. LCGC International, 2023.

  • Carboxybetaine, sulfobetaine, and cationic block copolymer coatings: A comparison of the surface properties and antibiofouling behavior. Journal of Polymer Science Part A: Polymer Chemistry, 2012.

  • Amphiphilic Tetraphenylethylene Derivative with Hydrophobic–Hydrophilic Complementarity to Amyloid Oligomers for in Situ Imaging and Modulation of Membrane-Disruptive Neurotoxicity. Analytical Chemistry, 2026.

  • Protein Adsorption to Vial Surfaces - Quantification, Structural and Mechanistic Studies. Cuvillier Verlag.

  • Machine-Learning-Aided Understanding of Protein Adsorption on Zwitterionic Polymer Brushes. ACS Applied Materials & Interfaces, 2024.

  • Comparing HILIC and RP for LC-MS Analysis of O-HexNAc Modified Peptides. MAC-MOD Analytical.

  • Antifouling Performance and Long-Term Efficiency of a Zwitterionic Sulfobetaine-Hydroxyethyl-Containing Polymethylmethacrylate Ter-Co-Polymer Coating Against Biomass-Producing Photosynthetic Strains. Polymers, 2022.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • Synthesis of Pyridinium Moiety Containing Triazolyl Purines. Molecules, 2022.

  • 1-(3-Sulfopropyl)pyridinium inner salt. Biosynth.

  • 1-(3-Sulfopropyl)pyridinium Inner Salt. Simson Pharma Limited.

  • Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers, 2018.

  • 1-(3-Sulfopropyl)pyridinium Hydroxide Inner Salt [for Biochemical Research]. Tokyo Chemical Industry Co., Ltd.

  • Pyridinium, 3-methyl-1-(3-sulfopropyl)-, inner salt CAS NO.14933-13-2. J&H Chemical Co., Ltd.

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A Comparative Analysis of Pyridinium-Based Catalysts in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of a catalyst is a critical decision that dictates the efficiency, selectivity, and ultimately, the success of a synthetic route. Pyridinium-based catalysts have emerged as a versatile and powerful class of organocatalysts, offering a broad spectrum of reactivity and unique mechanistic pathways. This guide provides an in-depth comparative analysis of the prominent classes of pyridinium-based catalysts, supported by experimental data, detailed protocols, and mechanistic insights to inform your catalyst selection and experimental design.

Introduction to Pyridinium-Based Catalysis

The pyridinium cation, characterized by its aromatic sextet and electron-deficient nitrogen atom, is the cornerstone of this catalyst class. This inherent electronic feature makes the pyridinium ring susceptible to nucleophilic attack and enables its participation in a variety of catalytic cycles. The diverse applications of pyridinium-based catalysts stem from the modularity of the pyridine core, which can be functionalized to tune steric and electronic properties, introduce chirality, or be incorporated into ionic liquid frameworks. This guide will explore three major classes: Chiral Pyridinium Salts for asymmetric synthesis, Pyridinium Ylides for cycloaddition reactions, and Pyridinium-Based Ionic Liquids as catalytic solvents and catalysts.

Chiral Pyridinium Salts: Masters of Asymmetric Induction

Chiral pyridinium salts are at the forefront of asymmetric organocatalysis, enabling the enantioselective formation of complex molecular architectures.[1] These catalysts typically operate by activating substrates through the formation of chiral intermediates, effectively creating a chiral environment that directs the approach of a nucleophile or reactant.[1]

Mechanism of Asymmetric Induction

The primary mechanism of action for many chiral pyridinium catalysts involves the formation of a reactive acylpyridinium intermediate. In the case of chiral 4-(dimethylamino)pyridine (DMAP) analogs, the nucleophilic nitrogen of the catalyst attacks an acylating agent (e.g., an anhydride), displacing a leaving group to form a chiral N-acylpyridinium salt. This intermediate is highly electrophilic and is shielded by the chiral scaffold of the catalyst, leading to a facial bias in the subsequent nucleophilic attack by a prochiral substrate, such as an alcohol or amine. This "external asymmetric induction" is a powerful strategy for achieving high enantioselectivity.[1]

Catalytic Cycle of a Chiral Pyridinium Salt in Asymmetric Acylation

Catalyst Chiral Pyridinium Catalyst Acylpyridinium Chiral N-Acylpyridinium Intermediate Catalyst->Acylpyridinium Acyl Transfer AcylatingAgent Acylating Agent (R-CO-X) AcylatingAgent->Acylpyridinium Product Enantioenriched Product (R-CO-Nu) Acylpyridinium->Product Nucleophilic Attack RegeneratedCatalyst Regenerated Catalyst Acylpyridinium->RegeneratedCatalyst Substrate Prochiral Substrate (Nu-H) Substrate->Product LeavingGroup Leaving Group (X⁻) RegeneratedCatalyst->Catalyst Catalytic Cycle Regeneration

A generalized catalytic cycle for asymmetric acylation mediated by a chiral pyridinium catalyst.

Performance Benchmark: Chiral Pyridinium Salts in Asymmetric Synthesis

The efficacy of chiral pyridinium catalysts is demonstrated in a variety of transformations, including acyl transfer reactions, Steglich rearrangements, and Diels-Alder reactions. The following table summarizes the performance of representative chiral pyridinium catalysts in different asymmetric reactions.

Catalyst TypeReactionSubstrateProduct YieldEnantiomeric Excess (ee)Reference
Chiral DMAP AnalogSteglich RearrangementAlanine-derived oxazole92%91%[2]
Chiral Bis-pyridinium SaltDiels-Alder CycloadditionCinnamaldehyde & Cyclopentadieneup to 100%up to 55%[3]
Iridium-Pyridinium ComplexAsymmetric Hydrogenation2-Substituted Pyridinium Saltup to 99%up to 99%[4]
Experimental Protocol: Asymmetric Synthesis of Chiral Piperidines via Rhodium-Catalyzed Transfer Hydrogenation

This protocol describes the synthesis of chiral piperidines from pyridinium salts, a transformation of significant interest in pharmaceutical chemistry.[5]

Step 1: Preparation of the Pyridinium Salt

  • To a solution of the desired pyridine (1.0 eq) in a suitable solvent (e.g., toluene), add the corresponding alkyl or benzyl halide (1.1 eq).

  • Heat the reaction mixture at reflux for 12-24 hours.

  • Cool the reaction to room temperature, and collect the resulting precipitate by filtration.

  • Wash the solid with a non-polar solvent (e.g., diethyl ether) and dry under vacuum to yield the pyridinium salt.

Step 2: Asymmetric Reductive Transamination

  • In a reaction vessel, combine the pyridinium salt (0.5 mmol), a chiral primary amine (e.g., (R)-1-phenylethylamine, 10 eq), formic acid (24 eq), and a mixture of dichloromethane and water (15:1, 4.0 mL).

  • To this mixture, add the rhodium catalyst, [Cp*RhCl₂]₂ (1 mol%).

  • Stir the reaction mixture at 40 °C for 22 hours in air.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral piperidine.

Pyridinium Ylides: Versatile Dipoles for Cycloaddition Reactions

Pyridinium ylides are neutral, 1,3-dipolar species that serve as powerful building blocks in the synthesis of nitrogen-containing heterocycles.[6] They are typically generated in situ from the deprotonation of N-substituted pyridinium salts and readily undergo cycloaddition reactions with a variety of dipolarophiles.[7]

Mechanism of Pyridinium Ylide Cycloaddition

The catalytic generation of pyridinium ylides often involves the reaction of a pyridine with a diazo compound in the presence of a metal catalyst, or the deprotonation of a pre-formed pyridinium salt.[6] Once formed, the pyridinium ylide can react with an electron-deficient alkene or alkyne in a concerted or stepwise [3+2] cycloaddition to furnish a dihydroindolizine or indolizine core, respectively.[7] The regioselectivity and stereoselectivity of the cycloaddition are influenced by the substituents on both the ylide and the dipolarophile.

Formation and Cycloaddition of a Pyridinium Ylide

PyridiniumSalt N-Substituted Pyridinium Salt PyridiniumYlide Pyridinium Ylide (1,3-Dipole) PyridiniumSalt->PyridiniumYlide Deprotonation Base Base Base->PyridiniumYlide Cycloadduct [3+2] Cycloadduct (e.g., Dihydroindolizine) PyridiniumYlide->Cycloadduct [3+2] Cycloaddition Dipolarophile Dipolarophile (Alkene/Alkyne) Dipolarophile->Cycloadduct

Generation of a pyridinium ylide and its subsequent [3+2] cycloaddition reaction.

Performance Benchmark: Pyridinium Ylides in Synthesis

Pyridinium ylides have demonstrated high efficiency in the synthesis of complex heterocyclic frameworks. The following table provides a snapshot of their performance in representative reactions.

Ylide PrecursorDipolarophileProductYieldDiastereoselectivityReference
N-Phenacylpyridinium BromideArylidenemalononitrilePolysubstituted Cyclopropaneup to 95%>99:1 dr[8]
4-Substituted Pyridinium SaltEthyl PropiolateIndolizineup to 98%N/A[7]
Experimental Protocol: One-Pot Synthesis of 2,3-Dihydrofurans via Pyridinium Ylides

This one-pot procedure highlights the utility of in situ generated pyridinium ylides in the synthesis of dihydrofurans from readily available starting materials.[9]

Step 1: In Situ Generation of Pyridinium Salt and Ylide, and Subsequent Cyclization

  • To a solution of the starting enone (1.0 eq) and the corresponding alkyl halide (1.2 eq) in acetonitrile, add pyridine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 2,3-dihydrofuran.

Pyridinium-Based Ionic Liquids: Green and Recyclable Catalytic Systems

Pyridinium-based ionic liquids (ILs) are a class of molten salts with melting points below 100 °C. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvent properties, make them attractive as environmentally benign reaction media and catalysts.[10][11]

Role in Catalysis

Pyridinium-based ILs can act as catalysts in several ways. The pyridinium cation can be functionalized with acidic groups to create Brønsted acidic ILs, or it can be part of a complex that exhibits Lewis acidity. Furthermore, the ionic nature of the solvent can stabilize charged intermediates and transition states, thereby accelerating reactions. In biphasic catalysis, the product can be easily separated from the IL phase, allowing for the recycling and reuse of the catalyst.

Application of a Pyridinium-Based Ionic Liquid in a Condensation Reaction

cluster_reaction Reaction Phase cluster_separation Separation & Recycling Reactants Reactants Product Product Reactants->Product Condensation Separation Phase Separation Product->Separation IL_Catalyst Pyridinium-Based Ionic Liquid Catalyst Separation->Product Product Isolation Recycled_IL Recycled Ionic Liquid Separation->Recycled_IL Catalyst Recovery

Schematic representation of a reaction catalyzed by a pyridinium-based ionic liquid, highlighting product separation and catalyst recycling.

Performance Benchmark: Pyridinium-Based Ionic Liquids in Catalysis

The performance of pyridinium-based ILs is demonstrated in various organic transformations, where they often lead to improved yields and facilitate catalyst recycling.

Ionic Liquid CatalystReactionSubstratesProduct YieldCatalyst ReusabilityReference
[C₆Py]BrLipase-catalyzed hydrolysis4-nitrophenyl palmitateIncreased activity by 15.61%Not reported[10][11]
1-(4-sulfobutyl)pyridinium chlorozincateOne-pot condensationBenzaldehydes, dimedone, malononitrileup to 95%Reused for 5 cycles without significant loss of activity
Experimental Protocol: Synthesis of a Pyridinium-Based Acidic Ionic Liquid

This protocol details the synthesis of 1-(4-sulfobutyl)pyridinium chlorozincate, a Brønsted acidic ionic liquid.

Step 1: Synthesis of the Zwitterionic Intermediate

  • In a round-bottom flask, combine pyridine (1.0 eq) and 1,4-butane sultone (1.0 eq).

  • Heat the mixture at 40 °C for 6 hours.

  • Wash the resulting white solid with diethyl ether and dry at 80 °C for 30 minutes to obtain the 4-(pyridinium-1-yl)butane-1-sulfonate zwitterion.

Step 2: Protonation

  • React the zwitterionic intermediate (1.0 eq) with hydrochloric acid (1.0 eq) at 80 °C for 15 minutes to produce 1-(4-sulfobutyl)pyridinium chloride.

Step 3: Anion Exchange

  • To a round-bottom flask containing toluene (20 mL), add 1-(4-sulfobutyl)pyridinium chloride (1.0 eq) and zinc chloride (1.0 eq).

  • Reflux the mixture for 10 hours.

  • After cooling, decontaminate the resulting acidic ionic liquid with diethyl ether and dry under reduced pressure for 60 minutes.

Comparative Summary and Outlook

Pyridinium-based catalysts offer a diverse toolkit for the modern synthetic chemist. Chiral pyridinium salts excel in asymmetric catalysis, providing high enantioselectivities for a range of transformations, albeit sometimes requiring precious metal co-catalysts. Pyridinium ylides are highly effective for the construction of nitrogen-containing heterocycles through cycloaddition reactions, often with excellent diastereoselectivity. Pyridinium-based ionic liquids present a green and recyclable alternative to traditional solvent and catalyst systems, with the potential for enhanced reaction rates and simplified product isolation.

The choice of a specific pyridinium-based catalyst will depend on the desired transformation. For enantioselective synthesis, chiral pyridinium salts are the catalysts of choice. For the construction of complex heterocyclic scaffolds, pyridinium ylides offer a powerful and often stereoselective route. When considering process sustainability and catalyst recyclability, pyridinium-based ionic liquids are an attractive option.

Future research in this field will likely focus on the development of novel chiral pyridinium catalysts with broader substrate scope and higher catalytic efficiency, the exploration of new cycloaddition reactions involving pyridinium ylides, and the design of task-specific ionic liquids with enhanced catalytic activities and improved recyclability. The continued investigation of pyridinium-based catalysts promises to deliver innovative solutions to challenging synthetic problems in academic and industrial research.

References

  • Barton Cole, E. E., Baruch, M. F., L'Esperance, R. P., Kelly, M. T., Lakkaraju, P. S., Zeitler, E. L., & Bocarsly, A. B. (2014). Substituent Effects in the Pyridinium Catalyzed Reduction of CO 2 to Methanol: Further Mechanistic Insights. OSTI.GOV. [Link]

  • Chuang, C.-P., & Tsai, A.-I. (2006). Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. Synthesis, 2006(04), 666-674. [Link]

  • Cipta, O., Alni, A., et al. (Year not available). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Publisher not available. [Link]

  • Cipta, O., Alni, A., et al. (2021). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Heliyon, 7(1), e05963. [Link]

  • D'hooghe, M., et al. (2011). Chiral Bis-pyridinium Salts as Novel Stereoselective Catalysts for the Metal-Free Diels–Alder Cycloaddition of. AIR Unimi. [Link]

  • Harutyunyan, S. R., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Publications. [Link]

  • Keith, J. A., & Carter, E. A. (2012). Theoretical Insights into Pyridinium-Based Photoelectrocatalytic Reduction of CO2. Journal of the American Chemical Society, 134(18), 7580–7583. [Link]

  • Lessio, M., & Carter, E. A. (2015). What Is the Role of Pyridinium in Pyridine-Catalyzed CO2 Reduction on p-GaP Photocathodes? Journal of the American Chemical Society, 137(41), 13248–13251. [Link]

  • Lessio, M., & Carter, E. A. (2015). What Is the Role of Pyridinium in Pyridine-Catalyzed CO2 Reduction on p-GaP Photocathodes? PubMed. [Link]

  • Nguyen, T. T., et al. (Year not available). Preparation of pyridinium-based ionic liquid and application as a green catalyst for the synthetic route of 4H-1-benzopyran-5(6H). Publisher not available. [Link]

  • Romo, D., et al. (2001). Intramolecular, Nucleophile-Catalyzed Aldol-Lactonization (NCAL) Reactions: Catalytic, Asymmetric Synthesis of Bicyclic β-Lactones. Journal of the American Chemical Society, 123(32), 7945–7946. [Link]

  • Spivey, A. C., & Geden, J. V. (2003). Development of Chiral Nucleophilic Pyridine Catalysts: Applications in Asymmetric Quaternary Carbon Synthesis. Journal of the American Chemical Society, 125(44), 13350–13351. [Link]

  • Stockman, R. A. (2018). Investigating the chemistry of pyridinium ylides. Request PDF. [Link]

  • Wikipedia. (Date not available). Asymmetric hydrogenation. Wikipedia. [Link]

  • Wikipedia. (Date not available). Asymmetric induction. Wikipedia. [Link]

  • Xiao, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5(10), 883–892. [Link]

  • Yan, C.-G., et al. (2009). Pyridinium Ylide-Assisted One-Pot Two-Step Tandem Synthesis of Polysubstituted Cyclopropanes. ACS Publications. [Link]

  • Zhang, X., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(43), 10859–10862. [Link]

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validation of 4-Methyl-1-(3-sulphonatopropyl)pyridinium purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the HPLC-Based Purity Validation of 4-Methyl-1-(3-sulphonatopropyl)pyridinium

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the stringent purity validation of this compound. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental causality behind experimental choices, ensuring a robust and scientifically sound approach to analytical method validation.

Introduction: The Analytical Challenge of a Zwitterionic Compound

This compound is a zwitterionic compound, also known as an inner salt, possessing both a positively charged quaternary ammonium group and a negatively charged sulphonate group.[1] This dual ionic character imparts high polarity, making it highly soluble in aqueous media but challenging to analyze using conventional analytical techniques. Its purity is a critical quality attribute, as impurities can significantly impact its performance in various applications, from specialty chemicals to potential roles as pharmaceutical intermediates.

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of such compounds. However, the zwitterionic and highly polar nature of this compound precludes the use of simplistic, "off-the-shelf" HPLC methods. Achieving adequate retention, selectivity, and peak symmetry requires a carefully considered chromatographic strategy.

Comparative Analysis of HPLC Methodologies

The primary challenge in the HPLC analysis of this compound is achieving sufficient retention on the stationary phase. Traditional reversed-phase columns, like C18, rely on hydrophobic interactions, which are minimal with highly polar molecules, leading to poor or no retention. Here, we compare three strategic approaches to overcome this issue.

Strategy 1: Advanced Reversed-Phase (RP) Chromatography

While standard C18 columns are unsuitable, modified reversed-phase approaches can be adapted for polar analytes.

  • Polar-Embedded/Endcapped Columns: These columns incorporate polar groups (e.g., amide, carbamate) near the silica surface or use polar endcapping reagents.[2] This design allows for a water-enriched layer near the silica surface, promoting alternative retention mechanisms and preventing the "phase collapse" that can occur with highly aqueous mobile phases. This enhances retention for polar compounds compared to traditional C18 phases.[2][3]

  • Ion-Pair Chromatography (IPC): This technique introduces an ion-pairing reagent (e.g., alkyl sulphonates for the pyridinium cation or tetra-alkylammonium salts for the sulphonate anion) into the mobile phase. The reagent forms a neutral ion pair with the analyte, increasing its hydrophobicity and thus its retention on a standard C18 column.

Causality Behind the Choice: IPC is a powerful tool for retaining highly polar and ionic compounds. However, it comes with significant drawbacks: long column equilibration times, potential for baseline noise, and incompatibility with mass spectrometry (MS) due to the non-volatile nature of the ion-pairing reagents. Polar-embedded columns offer a more straightforward and MS-compatible alternative, though retention might be less pronounced than with IPC.

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular and powerful technique for the separation of highly polar compounds.[4] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) mixed with a smaller amount of aqueous buffer.[2][4] Retention is based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer immobilized on the surface of the stationary phase.

Causality Behind the Choice: For a zwitterionic molecule like this compound, HILIC is an ideal choice. It directly leverages the compound's polarity for retention, often yielding excellent peak shapes and high sensitivity. The high organic content of the mobile phase is also advantageous for MS detection, as it promotes efficient desolvation in the ion source.[5]

Strategy 3: Mixed-Mode Chromatography (MMC)

Mixed-mode columns possess stationary phases with both hydrophobic (e.g., C18) and ion-exchange (e.g., sulphonic acid or quaternary amine) functionalities.[6] This dual nature provides multiple, tunable retention mechanisms. For our target analyte, a mixed-mode column with both anion-exchange and reversed-phase characteristics could simultaneously interact with the pyridinium cation and the alkyl chain.

Causality Behind the Choice: MMC offers the highest degree of selectivity and flexibility. By adjusting mobile phase pH and ionic strength, one can modulate both hydrophobic and electrostatic interactions, providing powerful control over the separation of the main compound from its structurally similar impurities. This makes it an excellent choice for complex impurity profiling.

Method Validation: A Self-Validating System based on ICH Q2(R2) Guidelines

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[7][8] A robust validation protocol, grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensures the reliability and integrity of the purity data.[9][10][11]

G Dev Select HPLC Strategy (HILIC, RP, MMC) Opt Optimize Parameters (Column, Mobile Phase, Temp) Dev->Opt Initial Screening Spec Specificity (Peak Purity, Resolution) Opt->Spec Finalized Method Lin Linearity & Range Acc Accuracy (% Recovery) Prec Precision (Repeatability, Intermediate) Lim LOD & LOQ Rob Robustness (Varied Conditions) Routine Routine Purity Testing (Batch Release) Rob->Routine Validated Method Stability Stability Studies Routine->Stability

Key Validation Parameters & Protocols

Specificity (Selectivity): The method's ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or starting materials.[9]

  • Protocol:

    • Prepare solutions of potential impurities (e.g., 4-methylpyridine, 1,3-propanesultone) and the main compound.

    • Spike a solution of the main compound with these impurities.

    • Analyze the spiked and unspiked solutions.

    • Acceptance Criteria: The peak for this compound should be free of co-elution from any impurity peaks. Resolution between the main peak and the closest eluting impurity should be >1.5.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[9]

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot the average peak area against concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

Accuracy: The closeness of the test results to the true value.[9]

  • Protocol:

    • Prepare a sample matrix (placebo) and spike it with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[12]

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

    • Inject six replicates at this concentration and verify that the precision (RSD) and accuracy meet predefined criteria (e.g., RSD ≤ 10%).

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the method, such as:

      • Mobile phase composition (e.g., ±2% organic solvent).

      • Column temperature (e.g., ±5 °C).

      • Flow rate (e.g., ±0.1 mL/min).

      • Mobile phase pH (e.g., ±0.2 units).

    • Analyze the sample under each modified condition.

    • Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution) should remain within acceptable limits, and the purity result should not be significantly affected.

Comparative Data Summary

The following table presents a hypothetical but realistic comparison of the optimized performance of the three discussed HPLC strategies for the purity analysis of this compound.

ParameterIon-Pair RP-HPLCHILICMixed-Mode (RP/AEX)
Stationary Phase C18 (e.g., 5 µm, 150x4.6 mm)Amide or Zwitterionic (e.g., 3.5 µm, 100x2.1 mm)C18 with embedded Anion-Exchange (AEX) groups
Typical Mobile Phase Acetonitrile/Water with 5mM Tetrabutylammonium Phosphate90:10 Acetonitrile/Ammonium Acetate BufferGradient of Acetonitrile and Phosphate Buffer
Retention Time ~8.5 min~5.0 min~12.0 min
Resolution (from key impurity) 2.12.54.0
Tailing Factor 1.31.11.2
LOQ ~0.05%~0.02%~0.02%
MS Compatibility NoYesYes (with volatile buffers)
Robustness Moderate (sensitive to ion-pair conc.)Moderate (sensitive to water content)High (tunable selectivity)

G cluster_rp Ion-Pair RP-HPLC cluster_hilic HILIC cluster_mmc Mixed-Mode Analyte Analyte in Mobile Phase IonPair Analyte + Ion-Pair Reagent = Neutral Complex Analyte->IonPair WaterLayer Aqueous Layer Analyte->WaterLayer Partitioning MMC_Stationary C18 + Ion-Exchange Groups Analyte->MMC_Stationary Hydrophobic & Electrostatic Interactions RP_Stationary Non-Polar C18 Stationary Phase IonPair->RP_Stationary Hydrophobic Interaction HILIC_Stationary Polar Stationary Phase (Amide, Silica)

Alternative Analytical Techniques

While HPLC is the preferred method for purity determination due to its high resolution and sensitivity, other techniques can provide complementary information.

  • Quantitative NMR (qNMR): Provides structural confirmation and can determine purity against a certified internal standard without the need for a reference standard of the analyte itself. It is less sensitive to trace impurities compared to HPLC.

  • Capillary Electrophoresis (CE): An excellent technique for separating charged species.[13] Given the zwitterionic nature of the analyte, CE can offer very high separation efficiency, though it is often less robust and has higher detection limits than HPLC-UV.

  • Titration: Can be used to assay the compound if it possesses a titratable group and if impurities do not interfere. For this compound, potentiometric titration could potentially be used, but it would lack the specificity to distinguish between structurally similar impurities.[13]

Conclusion and Recommendations

The validation of purity for this compound requires a nuanced HPLC strategy that accounts for its highly polar, zwitterionic nature.

  • For routine quality control where speed and MS-compatibility are desired, HILIC is the recommended approach. It offers excellent retention, good peak shape, and high sensitivity.

  • For in-depth impurity profiling and forced degradation studies , where maximum selectivity is paramount, Mixed-Mode Chromatography is the superior choice. Its dual retention mechanism allows for the fine-tuning of selectivity to separate closely related impurities.

  • Ion-Pair RP-HPLC remains a viable, albeit older, alternative if HILIC or MMC columns are unavailable. However, its limitations, particularly MS-incompatibility and long equilibration times, make it less favorable for modern analytical workflows.

Regardless of the chosen methodology, a comprehensive validation following ICH Q2(R2) guidelines is mandatory to ensure the data is reliable, reproducible, and fit for its intended purpose in a regulated environment.[7][9]

References

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn. [Link]

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  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters. [Link]

  • Quantitative determination of zwitterionic detergents using salt-induced phase separation of Triton X-100. PubMed. [Link]

  • LC Analysis of Zwitterions with Ion-Free Mobile Phase. SIELC Technologies. [Link]

  • How one can determine that given compound is zwitterion? ResearchGate. [Link]

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  • Validation of HPLC Method for Quantitative Determination of Pirimiphos Methyl. ResearchGate. [Link]

  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA. [Link]

  • Stability Indicating RP-HPLC method Development and Validation of Salicylic Acid in Choline Magnesium Trisalicilate (Trilisate) Tablets. Longdom Publishing. [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. National Institutes of Health (NIH). [Link]

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A Comparative Guide to Brønsted Acidic Ionic Liquids and Their Alternatives in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of Brønsted acidic ionic liquids (BAILs), with a focus on sulfonic acid-functionalized pyridinium salts like 4-Methyl-1-(3-sulphonatopropyl)pyridinium, against other classes of acid catalysts. We will delve into their performance in the context of Fischer esterification, a cornerstone reaction in organic synthesis, supported by experimental data and detailed protocols.

Introduction: The Rise of Brønsted Acidic Ionic Liquids (BAILs)

Traditional mineral acids, such as sulfuric acid (H₂SO₄), have long been the workhorses of acid catalysis. However, their corrosive nature, difficulty in separation from reaction products, and the large amounts of waste generated during neutralization have driven the search for greener alternatives.[1] This has led to the development of Brønsted acidic ionic liquids (BAILs), a class of catalysts that merges the advantages of homogeneous and heterogeneous systems.[2]

BAILs are ionic salts that are liquid at or near room temperature.[3] They are characterized by a cation to which a Brønsted acidic group, most commonly a sulfonic acid (-SO₃H) moiety, is covalently tethered.[3][4] This design imparts several desirable properties:

  • Negligible Vapor Pressure: Their non-volatile nature significantly reduces air pollution and workplace exposure risks.[5]

  • Tunable Acidity: The acid strength can be modulated by altering the structure of the cation or the counter-anion.[3]

  • Dual Solvent-Catalyst Role: In many cases, the BAIL can serve as both the reaction medium and the catalyst, simplifying the process.[1][2]

  • Enhanced Reusability: BAILs are often immiscible with organic products, allowing for simple decantation and recycling of the catalyst.[1][6]

Pyridinium-based BAILs, such as 1-(4-sulfonic acid)butylpyridinium hydrogen sulfate, are particularly effective for reactions like esterification, alkylation, and various condensation reactions.[6][7][8] They offer a compelling balance of high catalytic activity, characteristic of homogeneous catalysts, with the ease of separation typical of heterogeneous catalysts.[2]

Catalyst Comparison: Performance in Fischer Esterification

Fischer esterification, the reaction of a carboxylic acid with an alcohol to form an ester and water, is an ideal model reaction to compare the efficacy of different acid catalysts. The primary challenge in this reversible reaction is to shift the equilibrium towards the product side, often by removing water.[5]

We will compare the performance of a representative BAIL, [Py-SO₃H][HSO₄] (1-(4-sulfonic acid)butylpyridinium hydrogen sulfate) , against a conventional mineral acid (H₂SO₄) and a widely used solid acid catalyst (Amberlyst-15).

Comparative Data Summary
Catalyst TypeRepresentative CatalystTypical Yield (Esterification)ReusabilitySeparation MethodKey AdvantagesKey Disadvantages
Brønsted Acidic Ionic Liquid (BAIL) [Py-SO₃H][HSO₄]>90%[6][8]High (5-6 cycles with minimal activity loss)[9][10]Decantation (biphasic system)[1][6]High activity, easy separation, low volatility, tunable properties.High initial cost, potential viscosity issues.[11]
Mineral Acid Sulfuric Acid (H₂SO₄)>95%Not practically reusableNeutralization & ExtractionHigh activity, low cost.Corrosive, difficult separation, waste generation.[1]
Solid Acid (Ion-Exchange Resin) Amberlyst-1585-95%High (>5 cycles)FiltrationEasy separation, non-corrosive, suitable for flow chemistry.Lower activity than homogeneous catalysts, potential for pore diffusion limitations.[12]
Analysis of Performance
  • Catalytic Activity: While sulfuric acid often gives the highest conversion rates due to its strong acidity and homogeneous nature, BAILs like [Py-SO₃H][HSO₄] are highly competitive, achieving excellent yields.[6] Their high activity is attributed to the fact that every ionic pair can act as a catalytic site, and they can effectively solvate the reactants.[12] Solid acids like Amberlyst-15, while effective, can sometimes exhibit lower reaction rates because the reaction is confined to the active sites on the catalyst's surface, which can introduce mass transfer limitations.[13]

  • Separation and Reusability: This is where BAILs and solid acids significantly outperform mineral acids. After the reaction, the non-polar ester product readily separates from the highly polar ionic liquid, forming a distinct phase that can be easily decanted.[1][6] The BAIL can then be washed and dried under vacuum to remove residual water and reused multiple times with only a slight decrease in activity.[8] Similarly, solid catalysts are simply filtered off. This contrasts sharply with sulfuric acid, which requires a cumbersome work-up involving neutralization and extraction, making catalyst recycling unfeasible.

  • "Green" Chemistry Principles: BAILs and solid acids align well with the principles of green chemistry. Their reusability minimizes waste, and the low volatility of BAILs prevents the release of volatile organic compounds (VOCs).[5] The ability of BAILs to drive the esterification equilibrium by solvating the water produced can also obviate the need for azeotropic distillation with organic solvents.[6]

Experimental Protocols and Methodologies

To provide a practical context, we describe a validated protocol for the esterification of acetic acid with ethanol, catalyzed by a BAIL.

Protocol 1: Synthesis of Ethyl Acetate using [Py-SO₃H][HSO₄]

Objective: To synthesize ethyl acetate and evaluate the reusability of the BAIL catalyst.

Materials:

  • 1-(4-sulfonic acid)butylpyridinium hydrogen sulfate ([Py-SO₃H][HSO₄])

  • Glacial Acetic Acid

  • Absolute Ethanol

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add the BAIL catalyst ([Py-SO₃H][HSO₄], ~10 mol% relative to the limiting reagent).

  • Addition of Reactants: Add acetic acid and ethanol to the flask. A typical molar ratio is 1:2 (acid:alcohol) to help drive the equilibrium.

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring. Monitor the reaction progress via TLC or GC analysis. The reaction is typically complete within 2-4 hours.

  • Product Separation: After cooling to room temperature, the mixture will separate into two phases. The upper phase is the ethyl acetate product, and the lower phase is the ionic liquid catalyst.[6]

  • Isolation: Carefully decant the upper ester layer. For higher purity, the product can be washed with a saturated sodium bicarbonate solution to remove any unreacted acetic acid, followed by a brine wash, and then dried over anhydrous magnesium sulfate.

Protocol 2: Catalyst Recycling
  • Water Removal: The recovered ionic liquid phase from Protocol 1 contains dissolved water from the reaction. To regenerate the catalyst, heat the ionic liquid under vacuum (e.g., at 80°C) for 1-2 hours to remove the water.[8]

  • Reuse: The dried ionic liquid is now ready to be used for a subsequent reaction cycle. Add fresh reactants and repeat the esterification process.

Mechanistic and Workflow Visualizations

Diagrams created using Graphviz provide a clear visual representation of the chemical processes and workflows.

Fischer Esterification Catalytic Cycle

Fischer_Esterification Catalyst BAIL (H⁺) Acid R-COOH (Carboxylic Acid) Catalyst->Acid Protonation Protonated_Acid Protonated Carboxylic Acid Acid->Protonated_Acid Alcohol R'-OH (Alcohol) Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester R-COOR' (Ester) Protonated_Ester->Ester Deprotonation Water H₂O Ester->Catalyst

Caption: Catalytic cycle of Fischer Esterification mediated by a Brønsted acid catalyst.

Experimental Workflow: Synthesis and Catalyst Recycling

Workflow Start 1. Mix Reactants & BAIL Catalyst Reaction 2. Heat to Reflux (2-4 hours) Start->Reaction Cooling 3. Cool to RT & Allow Phase Separation Reaction->Cooling Separation 4. Decant Ester Product (Upper Layer) Cooling->Separation Catalyst_Recovery 4a. Recover BAIL (Lower Layer) Cooling->Catalyst_Recovery Purification 5. Purify Ester (Wash & Dry) Separation->Purification Product Final Product: Ester Purification->Product Recycle 6. Dry BAIL under Vacuum Catalyst_Recovery->Recycle Reuse 7. Reuse Catalyst for Next Cycle Recycle->Reuse Reuse->Start Add fresh reactants

Sources

Performance Evaluation of 4-Methyl-1-(3-sulphonatopropyl)pyridinium in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth performance evaluation of 4-Methyl-1-(3-sulphonatopropyl)pyridinium, a pyridinium-based zwitterionic compound, in the realm of acid catalysis. We will objectively compare its performance with alternative catalysts, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive understanding of its catalytic capabilities. This document moves beyond a simple listing of protocols to explain the scientific reasoning behind experimental designs and outcomes, ensuring a thorough and trustworthy analysis.

Introduction to this compound as a Catalyst

This compound is a functionalized ionic liquid, specifically a pyridinium salt bearing a sulfonic acid group. This structure imparts Brønsted acidity, making it a promising candidate for a variety of acid-catalyzed reactions. Its ionic nature often translates to low volatility, thermal stability, and potential for recyclability, aligning with the principles of green chemistry. The presence of both a pyridinium ring and a sulfonate group on the same molecule allows for tunable properties and unique catalytic activities.

This guide will focus on its application in two significant areas: the synthesis of polyoxymethylene dimethyl ethers (PODEn), a clean diesel additive, and as a representative Brønsted acid catalyst in esterification reactions, a cornerstone of biodiesel production.

Catalytic Performance in the Synthesis of Polyoxymethylene Dimethyl Ethers (PODEn)

Polyoxymethylene dimethyl ethers (PODEn) are considered excellent additives for diesel fuel as they can significantly reduce soot and other harmful emissions. The synthesis of PODEn typically involves the reaction of a formaldehyde source, such as trioxane, with a chain terminator, like dimethoxymethane (methylal), and is catalyzed by an acid.

While direct performance data for this compound is not extensively published, a closely related analogue, 1-(4-sulfonic acid)butylpyridinium hydrogen sulfate ([PY-BS][HSO4–]), has been shown to be highly effective. The structural similarity allows us to infer the high potential of this compound in this application.

Comparative Analysis of Brønsted Acidic Ionic Liquids

Experimental data demonstrates that the Brønsted acidity of the ionic liquid is a crucial factor in its catalytic performance for PODEn synthesis. A comparative study of various alkanesulfonic acid-functionalized ionic liquids in the reaction of methylal with trioxane provides valuable insights.

CatalystTrioxane Conversion (%)PODE3–8 Selectivity (%)
[PY-BS][HSO4–] 91.18 70.90
[MIM-BS][HSO4–]88.5268.73
[TEA-PS][HSO4–]85.3665.41
Amberlyst-1575.8060.20
H2SO495.2055.30
Reaction Conditions: n(methylal):n(trioxane):n(catalyst) = 180:60:1, 170 °C, 10 h. Data adapted from a study on similar Brønsted acidic ionic liquids[1][2].

As the data indicates, the pyridinium-based ionic liquid with a sulfonic acid group exhibits the best catalytic performance among the tested ionic liquids, achieving high conversion and selectivity. Its performance is comparable to, and in terms of selectivity, superior to conventional homogeneous (H2SO4) and heterogeneous (Amberlyst-15) acid catalysts. The higher selectivity towards the desired PODE3–8 fraction is a significant advantage, as it reduces the need for extensive downstream separation.

The enhanced performance of [PY-BS][HSO4–] is attributed to its strong Brønsted acidity[1][2]. This suggests that this compound, with its similar functional groups, would also be a highly effective catalyst for this transformation.

Experimental Protocol: Synthesis of PODEn

The following protocol is a representative procedure for the synthesis of PODEn using a Brønsted acidic ionic liquid catalyst.

Materials:

  • Methylal (Dimethoxymethane, DMM)

  • Trioxane (TOX)

  • This compound (or a similar pyridinium-based acidic ionic liquid)

  • Toluene

  • Anhydrous ether

Procedure:

  • In a 50 mL Teflon-lined stainless-steel autoclave equipped with a thermostat and mechanical stirring, add methylal, trioxane, and the ionic liquid catalyst in a molar ratio of 180:60:1.

  • Seal the autoclave and heat the reaction mixture to 170 °C with continuous stirring.

  • Maintain the reaction for 10 hours.

  • After the reaction, cool the mixture to room temperature and then to 0 °C for 30 minutes to induce phase separation.

  • The upper phase contains the PODEn products and unreacted starting materials, while the lower phase consists of the ionic liquid catalyst.

  • Separate the two phases. The ionic liquid can be washed with toluene and anhydrous ether, dried under vacuum, and reused.

  • Analyze the product mixture using gas chromatography (GC) to determine the conversion of trioxane and the selectivity of PODEn.

Catalytic Mechanism and Workflow

The catalytic cycle for the synthesis of PODEn involves the protonation of trioxane by the Brønsted acidic ionic liquid, followed by ring-opening to form a carbocation. This intermediate then reacts with methylal, initiating the chain growth. The process continues until the desired chain length is achieved, followed by termination.

PODE_Synthesis_Workflow cluster_prep Reaction Preparation cluster_sep Separation & Recycling Reactants Methylal + Trioxane Reactor Autoclave Reactor (170 °C, 10 h) Reactants->Reactor Catalyst This compound Catalyst->Reactor PhaseSep Phase Separation (Cooling to 0 °C) Reactor->PhaseSep Product PODE Product Phase PhaseSep->Product Recycle Catalyst Recycling (Wash & Dry) PhaseSep->Recycle Reuse Recycle->Catalyst Reuse Esterification_Cycle cluster_regeneration Catalyst Regeneration Catalyst R-SO3H (Catalyst) FattyAcid R'-COOH (Fatty Acid) Catalyst->FattyAcid Protonation ProtonatedFA R'-C(OH)2+ (Protonated FA) FattyAcid->ProtonatedFA TetrahedralInt Tetrahedral Intermediate ProtonatedFA->TetrahedralInt + R''-OH Alcohol R''-OH (Alcohol) Alcohol->TetrahedralInt Ester R'-COOR'' (Ester) TetrahedralInt->Ester - H2O, -H+ Water H2O TetrahedralInt->Water

Sources

A Comprehensive Guide to Confirming the Structure of 4-Methyl-1-(3-sulphonatopropyl)pyridinium via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of chemical synthesis and drug development, unequivocal structural confirmation of novel compounds is a cornerstone of scientific rigor. For zwitterionic molecules like 4-Methyl-1-(3-sulphonatopropyl)pyridinium, which possesses both a positive and a negative charge, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an indispensable analytical technique.[1][2][3][4] This guide provides an in-depth, experience-driven comparison of NMR methodologies for the structural elucidation of this compound, grounded in authoritative scientific principles.

The IUPAC name for the target compound is 3-(4-methylpyridin-1-ium-1-yl)propane-1-sulfonate.[5] Its molecular structure brings together a positively charged pyridinium ring and a negatively charged sulphonate group, presenting a unique set of considerations for NMR analysis.[1]

The Critical Role of NMR in Structural Verification

NMR spectroscopy allows for the non-destructive analysis of a molecule's atomic framework by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.[2][3] The resulting spectra provide a wealth of information, including the number of different types of protons and carbons, their electronic environments, and their connectivity within the molecule. This level of detail is paramount for confirming the successful synthesis of this compound and ruling out potential isomers or impurities.

Experimental Protocol: A Self-Validating Approach

A robust NMR analysis relies on a meticulously planned experimental protocol. The choices made at each step are critical for obtaining high-quality, interpretable data.

1. Sample Preparation: The Foundation of Quality Data

  • Solvent Selection: The zwitterionic nature of this compound dictates the choice of a polar, deuterated solvent to ensure solubility and minimize solvent interference in the ¹H NMR spectrum. Deuterated water (D₂O) is an excellent first choice due to its ability to solvate both the cationic pyridinium and anionic sulphonate moieties. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be considered if solubility in D₂O is limited.

  • Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good signal-to-noise ratios in a reasonable timeframe.

  • Internal Standard: The use of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, is crucial for accurate chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters: Optimizing for Clarity

Standard ¹H and ¹³C NMR spectra are the primary tools for initial structural assessment. For a more comprehensive analysis, two-dimensional (2D) NMR experiments are invaluable.

  • ¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters to consider include the spectral width (e.g., -2 to 12 ppm), the number of scans (e.g., 16-64), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled experiment is used to simplify the spectrum by removing ¹H-¹³C coupling. A wider spectral width (e.g., 0 to 200 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (COSY & HSQC): These experiments provide crucial connectivity information.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[6][7]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[7][8][9][10]

Diagram of the Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Compound in D₂O with TSP transfer Transfer to NMR Tube dissolve->transfer H1 ¹H NMR transfer->H1 C13 ¹³C NMR transfer->C13 COSY ¹H-¹H COSY transfer->COSY HSQC ¹H-¹³C HSQC transfer->HSQC process Process Spectra (FT, Phasing, Baseline Correction) H1->process C13->process COSY->process HSQC->process assign Assign Signals process->assign confirm Confirm Structure assign->confirm

Caption: Workflow for NMR-based structural confirmation.

Interpreting the Data: A Comparative Analysis

The expected NMR data for this compound provides a clear fingerprint of its structure.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to show five distinct signals, each corresponding to a unique set of protons in the molecule.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration Rationale
H-a (Pyridinium H ortho to N⁺)8.5 - 8.8Doublet (d)2HThe positive charge on the nitrogen deshields these protons, shifting them downfield. They are coupled to the adjacent H-b protons.
H-b (Pyridinium H meta to N⁺)7.8 - 8.1Doublet (d)2HThese protons are less deshielded than H-a. They are coupled to the adjacent H-a protons.
H-c (CH₂ adjacent to N⁺)4.6 - 4.9Triplet (t)2HThe adjacent positively charged nitrogen causes a significant downfield shift. Coupled to the H-d methylene protons.
H-d (Central CH₂)2.2 - 2.5Quintet or Multiplet (m)2HLocated between two other methylene groups, leading to complex coupling. Coupled to both H-c and H-e protons.
H-e (CH₂ adjacent to SO₃⁻)2.9 - 3.2Triplet (t)2HThe electron-withdrawing sulphonate group causes a downfield shift. Coupled to the H-d methylene protons.
H-f (Methyl group)2.4 - 2.6Singlet (s)3HThe methyl group protons are not coupled to other protons.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six unique carbon environments.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C-1 (Pyridinium C para to N⁺)155 - 160The carbon bearing the methyl group is significantly deshielded.
C-2 (Pyridinium C ortho to N⁺)145 - 148The positive charge on the adjacent nitrogen causes a strong deshielding effect.
C-3 (Pyridinium C meta to N⁺)128 - 132Less affected by the nitrogen's positive charge compared to C-2.
C-4 (CH₂ adjacent to N⁺)58 - 62The direct attachment to the positively charged nitrogen results in a downfield shift.
C-5 (Central CH₂)25 - 29A typical aliphatic methylene carbon chemical shift.
C-6 (CH₂ adjacent to SO₃⁻)48 - 52The sulphonate group has a deshielding effect.
C-7 (Methyl group)20 - 23A typical aliphatic methyl carbon chemical shift.

2D NMR: Confirming Connectivity

  • COSY: The COSY spectrum will be instrumental in confirming the proton-proton coupling network. Key expected correlations include:

    • A cross-peak between the H-a and H-b signals, confirming their adjacent positions on the pyridinium ring.

    • Cross-peaks between H-c and H-d, and between H-d and H-e, confirming the connectivity of the propyl chain.

  • HSQC: The HSQC spectrum provides unambiguous one-bond proton-carbon correlations, solidifying the assignments made from the 1D spectra. For example, the proton signal at ~4.7 ppm (H-c) will show a correlation to the carbon signal at ~60 ppm (C-4).

Diagram of Key NMR Correlations

G cluster_structure This compound cluster_cosy COSY Correlations (¹H-¹H) cluster_hsqc HSQC Correlations (¹H-¹³C) structure Ha H-a Hb H-b Ha->Hb Hc H-c Hd H-d Hc->Hd He H-e Hd->He C1 C-1 C2 C-2 C3 C-3 C4 C-4 C5 C-5 C6 C-6 C7 C-7 Ha_hsqc H-a Ha_hsqc->C2 Hb_hsqc H-b Hb_hsqc->C3 Hc_hsqc H-c Hc_hsqc->C4 Hd_hsqc H-d Hd_hsqc->C5 He_hsqc H-e He_hsqc->C6 Hf_hsqc H-f Hf_hsqc->C7

Caption: Key COSY and HSQC correlations for structural confirmation.

Conclusion: An Authoritative and Trustworthy Approach

By systematically applying a combination of 1D and 2D NMR techniques, researchers can confidently confirm the structure of this compound. The congruence of data from ¹H, ¹³C, COSY, and HSQC experiments provides a self-validating system that leaves little room for ambiguity. This comprehensive approach not only verifies the identity of the target compound but also provides a detailed electronic and structural picture, which is invaluable for further research and development.

References

  • Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. PMC - NIH.[Link]

  • This compound | C9H13NO3S | CID 85029. PubChem.[Link]

  • Fragment of ¹H–¹H COSY NMR spectrum of 2 in pyridine-d5. ResearchGate.[Link]

  • ¹HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.[Link]

  • NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic Chemistry Data.[Link]

  • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. San Diego State University.[Link]

  • Synthesis and crystal structure of a new pyridinium bromide salt. NIH.[Link]

  • HSQC-heteronuclear single quantum coherence.pdf. Aqueous Biomass Processing (ABP) Group - University of California, Riverside.[Link]

  • Structural elucidation by NMR(1HNMR) | PPTX. Slideshare.[Link]

  • Synthesis and characterization of soluble pyridinium-containing copolyimides. RSC Publishing.[Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC.[Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.[Link]

  • Structure Elucidation by NMR - NMR Service | ETH Zurich. ETH Zurich.[Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University.[Link]

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The Zwitterionic Advantage: A Comparative Guide to Buffering in Biological Research

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of biological research, maintaining a stable pH is not merely a matter of convenience; it is the bedrock upon which reliable and reproducible experimental outcomes are built. Even minor fluctuations in pH can dramatically alter protein structure, enzymatic activity, and cellular viability, leading to misleading results.[1] While traditional buffers like phosphate and Tris have long been staples in the laboratory, a class of compounds known as zwitterionic buffers has emerged as a superior alternative for a wide range of biological applications. This guide provides an in-depth comparison of zwitterionic buffers with their conventional counterparts, supported by experimental principles and practical insights to empower researchers in making informed decisions for their critical work.

The Foundation: Understanding Buffering in Biological Systems

A buffer solution resists changes in pH upon the addition of small amounts of an acid or a base.[2][3] This capacity is crucial in biological systems where metabolic processes can generate or consume protons, threatening the delicate pH balance required for life.[4] The effectiveness of a buffer is determined by its pKa, the pH at which the acidic and basic forms of the buffer are in equal concentration, and its buffering capacity, which is the ability to neutralize added acid or base.[4]

The Zwitterionic Difference: Superior by Design

Zwitterionic buffers, a group of compounds that contain both a positive and a negative charge on the same molecule yet are electrically neutral overall, were systematically developed by Dr. Norman E. Good and his colleagues in the 1960s to overcome the limitations of conventional buffers.[1][5] These "Good's buffers" were designed with a stringent set of criteria tailored for biological research.[5][6]

Key Advantages of Zwitterionic Buffers:
  • Physiologically Relevant pKa: Good's buffers have pKa values that fall within the physiologically relevant range of 6.0 to 8.0, making them ideal for mimicking in vivo conditions.[7][8]

  • Minimal Salt and Concentration Effects: The pH of zwitterionic buffer solutions is less affected by changes in concentration or the presence of other salts in the medium, providing greater stability and reproducibility.[9][10]

  • Reduced Temperature Dependence: A significant drawback of many conventional buffers, such as Tris, is the substantial shift in pKa with temperature changes.[5][11] Zwitterionic buffers exhibit a much smaller change in pKa with temperature, which is critical for experiments conducted at varying temperatures, such as enzyme kinetics or protein purification at low temperatures.[12][13]

  • Low Metal Ion Binding: Unlike phosphate buffers, which can precipitate with divalent cations like Ca²⁺ and Mg²⁺, or Tris, which can interact with certain metal ions, zwitterionic buffers have a low propensity for chelating metal ions.[5][14] This is crucial for studying metalloenzymes or other processes where metal ion concentration is a critical parameter.[15]

  • High Water Solubility and Low Membrane Permeability: Good's buffers are highly soluble in water and have low permeability through biological membranes, preventing them from entering cells and disrupting intracellular processes.[5][8][9]

  • Chemical and Enzymatic Stability: These buffers are chemically stable and resistant to enzymatic degradation, ensuring they do not interfere with the biological reactions being studied.[7][10]

  • Optical Transparency: Zwitterionic buffers have minimal absorbance in the UV and visible light spectrum, which is essential for spectrophotometric and colorimetric assays.[9][10]

Zwitterionic vs. Conventional Buffers: A Head-to-Head Comparison

The choice of buffer can significantly impact experimental outcomes. The following table provides a direct comparison of the properties of common zwitterionic buffers against traditional phosphate and Tris buffers.

PropertyZwitterionic Buffers (e.g., HEPES, PIPES, MOPS)Phosphate Buffer (PBS)Tris Buffer
pKa Range Typically 6.0 - 8.0[7][8]pKa₂ = 7.21[16]pKa = 8.08 (at 20°C)[16]
Temperature Effect on pKa (ΔpKa/°C) Low (e.g., HEPES: -0.014)[16]Moderate (-0.0028)[17]High (-0.028)[16]
Metal Ion Binding Minimal[5][15]Precipitates with divalent cations (Ca²⁺, Mg²⁺)[18][19]Can chelate some metal ions[5]
Membrane Permeability Low[5][8]High (phosphate is actively transported)Can penetrate membranes[5]
Interference with Biological Assays Minimal[7]Can inhibit some enzymes and interfere with phosphate-sensitive assays[17][18]Primary amine can react with aldehydes and ketones
UV Absorbance (260-280 nm) Negligible[5]LowCan absorb at lower UV wavelengths

Experimental Showcase: Where Zwitterionic Buffers Shine

The theoretical advantages of zwitterionic buffers translate into tangible benefits in various laboratory applications.

Cell Culture: Maintaining Cellular Health with HEPES

Maintaining a stable physiological pH (typically 7.2-7.4) is paramount for successful cell culture.[20] While the bicarbonate-CO₂ buffering system is the natural choice within a CO₂ incubator, it is ineffective when cultures are manipulated outside this controlled environment.[7] This is where a zwitterionic buffer like HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) proves invaluable.

Experimental Protocol: Supplementing Cell Culture Medium with HEPES

  • Objective: To provide stable pH buffering for cell cultures during manipulations outside of a CO₂ incubator.

  • Materials:

    • HEPES buffer solution (1 M, sterile)

    • Cell culture medium (e.g., DMEM, RPMI-1640)

    • Sterile pipettes and tubes

  • Procedure:

    • Determine the desired final concentration of HEPES in the cell culture medium. A concentration of 10-25 mM is commonly used.[7]

    • Aseptically add the calculated volume of the 1 M HEPES stock solution to the cell culture medium. For example, to prepare 500 mL of medium with 25 mM HEPES, add 12.5 mL of the 1 M stock.

    • Gently mix the medium to ensure uniform distribution of the buffer.

    • The pH of the HEPES-supplemented medium should be verified and adjusted to the desired physiological pH (e.g., 7.2-7.4) using sterile 1 N NaOH or 1 N HCl if necessary.

    • The supplemented medium is now ready for use in cell culture experiments.

Causality: The zwitterionic nature of HEPES allows it to effectively buffer in the physiological pH range, independent of the CO₂ concentration in the atmosphere.[20][21] Its low cell membrane permeability ensures it does not significantly alter intracellular pH.[5]

Diagram: Cell Culture Buffering Workflow

G cluster_0 Inside CO2 Incubator cluster_1 Outside CO2 Incubator (e.g., Microscopy) Bicarbonate_CO2 Bicarbonate-CO2 System Maintains pH pH_Instability Loss of CO2 Leads to pH Increase HEPES_Addition Addition of HEPES (10-25 mM) pH_Instability->HEPES_Addition Intervention Stable_pH Stable Physiological pH (7.2 - 7.4) HEPES_Addition->Stable_pH Result Cell_Culture Cell Culture Cell_Culture->Bicarbonate_CO2 Cell_Culture->pH_Instability

Caption: Workflow illustrating the role of HEPES in stabilizing pH during cell culture manipulations outside a CO₂ incubator.

Protein Purification and Electrophoresis: Ensuring Structural and Functional Integrity

The purification and analysis of proteins are highly sensitive to buffer conditions. Zwitterionic buffers are often the preferred choice due to their minimal interaction with proteins and their stability across a range of conditions.

In techniques like ion-exchange chromatography, the choice of buffer is critical to prevent unwanted interactions with the column matrix.[22] Similarly, in electrophoresis, zwitterionic buffers provide a stable pH environment and do not interfere with the migration of charged biomolecules.[21][23] For instance, MOPS (3-(N-morpholino)propanesulfonic acid) is widely used in RNA electrophoresis, while Tris-based systems with zwitterionic trailing ions like glycine or tricine are standard for protein electrophoresis.[4][21]

Experimental Protocol: Protein Dialysis into a Zwitterionic Buffer

  • Objective: To exchange the buffer of a purified protein solution to a zwitterionic buffer suitable for downstream applications (e.g., enzymatic assays, structural studies).

  • Materials:

    • Purified protein solution

    • Zwitterionic buffer (e.g., 50 mM PIPES, pH 6.8, 150 mM NaCl)

    • Dialysis tubing with an appropriate molecular weight cutoff (MWCO)

    • Dialysis clips

    • Large beaker and stir plate

  • Procedure:

    • Prepare at least 100 volumes of the desired zwitterionic buffer relative to the volume of the protein sample.

    • Cut a suitable length of dialysis tubing and hydrate it according to the manufacturer's instructions.

    • Secure one end of the tubing with a dialysis clip.

    • Pipette the protein solution into the dialysis bag.

    • Remove excess air and seal the other end of the tubing with a second clip.

    • Place the dialysis bag into the beaker containing the zwitterionic buffer.

    • Stir the buffer gently on a stir plate at 4°C.

    • Allow dialysis to proceed for at least 4 hours or overnight, with at least one change of buffer.

    • After dialysis, carefully remove the protein solution from the tubing.

Causality: Dialysis into a zwitterionic buffer like PIPES ensures that the protein is in a stable pH environment with minimal risk of the buffer interfering with its structure or function. The low temperature dependence of PIPES's pKa is advantageous for maintaining pH stability during the cold dialysis procedure.

Diagram: Logic of Buffer Selection for Protein Purification

G Start Protein Purification Buffer Selection Assay_Type Downstream Application? Start->Assay_Type Enzyme_Assay Enzyme Assay Assay_Type->Enzyme_Assay Yes Structural_Studies Structural Studies (X-ray, NMR) Assay_Type->Structural_Studies Yes IEX Ion-Exchange Chromatography Assay_Type->IEX Yes Zwitterionic_Choice Choose Zwitterionic Buffer (e.g., HEPES, MOPS, PIPES) Enzyme_Assay->Zwitterionic_Choice Structural_Studies->Zwitterionic_Choice IEX->Zwitterionic_Choice Phosphate_Tris_Caution Use Conventional Buffers with Caution Zwitterionic_Choice->Phosphate_Tris_Caution Alternative Check_Interactions Check for metal ion chelation and enzyme inhibition Phosphate_Tris_Caution->Check_Interactions

Sources

Navigating the Nuances: A Comparative Guide to the Limitations of 4-Methyl-1-(3-sulphonatopropyl)pyridinium in Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure and Ambiguity of a Zwitterionic Pyridinium Salt

4-Methyl-1-(3-sulphonatopropyl)pyridinium is a zwitterionic organic compound featuring a positively charged pyridinium ring and a negatively charged sulfonate group.[1] This unique intramolecular salt structure imparts high polarity and water solubility, making it a candidate for various applications, including as a component in ionic liquids, a specialized biological buffer, and a reagent in organic synthesis. However, beneath its versatile chemical profile lie inherent limitations that can significantly impact experimental outcomes. This guide delves into these constraints, providing a critical evaluation supported by comparative data to guide its judicious use in research and development.

I. Application in Biological Buffering Systems: A Compromise Between pH Control and Biocompatibility

The zwitterionic nature of this compound suggests its potential as a biological buffer, particularly in systems where maintaining a constant pH is critical. However, its performance and suitability are not without significant drawbacks when compared to well-established buffering agents like HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) and Tris (tris(hydroxymethyl)aminomethane).

Potential for Cytotoxicity: A Key Differentiator

A primary concern with pyridinium-based compounds is their potential for cytotoxicity. Studies on various pyridinium salts have demonstrated that they can exhibit significant toxicity to a range of organisms, including bacteria, algae, and fish.[2] While specific toxicological data for this compound is not extensively documented in publicly available literature, the general trend for pyridinium compounds raises a significant flag for its application in cell-based assays and in drug development where biocompatibility is paramount. The toxicity of pyridinium compounds is often linked to the length of their alkyl chains, although the presence of the charged sulfonate group may modulate this effect.

In contrast, HEPES and Tris are widely recognized for their low toxicity and are routinely used in cell culture and other sensitive biological experiments. This established biocompatibility makes them the preferred choice in applications where cell viability and function are the primary endpoints.

Interaction with Metal Ions: A Hidden Variable

A critical and often overlooked limitation of many buffering agents is their interaction with metal ions. Certain functional groups can chelate essential metal cofactors for enzymes, leading to inhibition of their activity. While specific studies on the metal-binding properties of this compound are scarce, the presence of the sulfonate group and the pyridinium ring suggests a potential for such interactions. Research on other sulfonamide derivatives has shown their capacity to form complexes with transition metals like zinc and copper.[3]

This potential for metal ion chelation can introduce a significant confounding variable in enzymatic assays. For instance, if an enzyme requires Mg²⁺ or Zn²⁺ for its catalytic activity, a buffer that sequesters these ions will lead to an underestimation of the enzyme's true performance.

Comparative Alternatives:

  • HEPES: Generally considered to have a low affinity for most divalent metal ions, making it a suitable choice for many enzymatic studies.

  • Tris: Known to interact with some metal ions, particularly copper.

  • Phosphate Buffers: Form insoluble precipitates with divalent cations like Ca²⁺ and Mg²⁺.

Researchers must carefully consider the metal ion requirements of their system when selecting a buffer. The potential for this compound to interfere with metal-dependent processes represents a significant limitation.

II. Performance in Electrochemical Applications: The Double-Edged Sword of the Pyridinium Ring

The pyridinium moiety in this compound makes it a candidate for electrochemical applications, such as in ionic liquids or as a redox-active species. However, the very nature of the pyridinium ring also introduces stability challenges.

Limited Electrochemical Stability Window

In comparison, imidazolium-based ionic liquids often exhibit wider electrochemical stability windows, making them more suitable for high-voltage applications.[4]

Susceptibility to Degradation

The pyridinium ring can be prone to degradation under certain conditions, particularly in the presence of nucleophiles or under reductive electrochemical stress. This degradation can lead to the formation of byproducts that can contaminate the system and alter its electrochemical behavior over time.

III. Challenges in Synthesis and Purification: Practical Hurdles for Routine Use

While the synthesis of pyridinium salts can be straightforward, achieving high purity can be challenging.[5][6][7][8][9] The synthesis of this compound typically involves the reaction of 4-methylpyridine with 1,3-propanesultone. Potential impurities, such as unreacted starting materials or side products, can be difficult to remove due to the ionic and highly polar nature of the target compound. These impurities can have unintended consequences in sensitive applications.

In contrast, common biological buffers like HEPES and Tris are commercially available in high purity grades, with well-established purification protocols, ensuring lot-to-lot consistency for reproducible research.

Comparative Summary of Limitations

FeatureThis compoundHEPESTrisImidazolium-based Ionic Liquids
Cytotoxicity Potential for toxicity based on pyridinium structure.[2]Low toxicity, widely used in cell culture.Low toxicity, widely used in biological systems.Varies with structure, but many are known to be cytotoxic.[10]
Metal Ion Interaction Potential for chelation via sulfonate and pyridinium groups.[3]Low affinity for most divalent metal ions.Interacts with some metal ions (e.g., Cu²⁺).Anion dependent.
Electrochemical Stability Limited by the reduction of the pyridinium ring.Not typically used in electrochemical applications.Not typically used in electrochemical applications.Generally wider electrochemical stability window.[4]
Purity & Availability Synthesis can present purification challenges.[5][6][7][8][9]Commercially available in high purity grades.Commercially available in high purity grades.Commercially available in various purity grades.

Experimental Protocols

To facilitate a direct comparison, the following are generalized protocols for assessing key limitations.

Protocol 1: Assessment of Cytotoxicity using an MTT Assay
  • Cell Culture: Plate a suitable cell line (e.g., HeLa or HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound, HEPES, and a known cytotoxic compound (e.g., doxorubicin) in cell culture medium. Replace the existing medium with the treatment solutions.

  • Incubation: Incubate the cells for 24 or 48 hours.

  • MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add solubilization buffer (e.g., DMSO or a solution of SDS in HCl) and incubate until the formazan crystals are fully dissolved.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each compound.

Protocol 2: Evaluation of a Metal-Dependent Enzyme Activity
  • Enzyme and Substrate Preparation: Prepare a solution of a metal-dependent enzyme (e.g., alkaline phosphatase, which requires Zn²⁺ and Mg²⁺) and its corresponding substrate (e.g., p-nitrophenyl phosphate, pNPP).

  • Buffer Preparation: Prepare solutions of this compound, HEPES, and Tris at the desired pH and concentration.

  • Reaction Setup: In a 96-well plate, combine the enzyme, the appropriate buffer, and the required metal ion cofactors.

  • Initiate Reaction: Add the substrate to each well to start the reaction.

  • Measurement: Monitor the formation of the product (p-nitrophenol) by measuring the absorbance at 405 nm over time using a microplate reader.

  • Analysis: Calculate the initial reaction rates for the enzyme in each buffer. A significant decrease in the reaction rate in the presence of this compound compared to HEPES would suggest inhibitory interactions.

Visualizing the Decision Matrix: A Guide for Selection

The choice of a chemical reagent is often a multi-faceted decision. The following diagram illustrates a simplified decision-making workflow for considering this compound against its alternatives.

Decision_Matrix cluster_app Application cluster_limitations Key Limitations cluster_alternatives Primary Alternatives Biological System Biological System Cytotoxicity Cytotoxicity Biological System->Cytotoxicity Consider Metal Interaction Metal Interaction Biological System->Metal Interaction Consider Electrochemistry Electrochemistry Electrochemical Instability Electrochemical Instability Electrochemistry->Electrochemical Instability Consider HEPES/Tris HEPES/Tris Cytotoxicity->HEPES/Tris Prefer Metal Interaction->HEPES/Tris Prefer Imidazolium ILs Imidazolium ILs Electrochemical Instability->Imidazolium ILs Prefer This compound This compound This compound->Biological System Potential Use This compound->Electrochemistry Potential Use

Caption: Decision workflow for selecting this compound.

Conclusion: A Call for Cautious Application and Further Investigation

This compound presents an interesting chemical scaffold with potential utility in specialized applications. However, this guide highlights significant limitations that must be carefully considered. Its potential for cytotoxicity, interaction with metal ions, and limited electrochemical stability position it as a higher-risk choice compared to more established and well-characterized alternatives in many common research and development scenarios.

While it may hold promise in niche applications where its unique properties are specifically required, researchers and drug development professionals are advised to proceed with caution. Thorough validation and direct comparison with standard reagents, as outlined in the provided protocols, are essential to ensure the reliability and reproducibility of experimental results. Further research is warranted to fully elucidate the toxicological profile, metal-binding properties, and electrochemical behavior of this compound to better define its practical application space.

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  • Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids. RSC Advances. [Link]

  • Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. MDPI. [Link]

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A Comparative Guide to the Synthesis of Pyridinium Salts: From Classical Reactions to Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, pyridinium salts represent a cornerstone of synthetic chemistry. Their diverse applications—ranging from versatile intermediates in the synthesis of complex natural products to their roles as ionic liquids, phase-transfer catalysts, and bioactive molecules—underscore the critical need for efficient and adaptable synthetic methodologies.[1] This guide provides an in-depth comparative analysis of various methods for pyridinium salt synthesis, from time-honored named reactions to contemporary catalytic and energy-assisted approaches. Each method is evaluated based on its mechanistic underpinnings, practical applicability, and performance metrics, supported by experimental data to inform your selection of the optimal synthetic route.

The Enduring Classics: Zincke and Menshutkin Reactions

Two of the most established methods for pyridinium salt synthesis are the Zincke and Menshutkin reactions. While both are foundational, they offer distinct advantages and are suited for different synthetic strategies.

The Zincke Reaction: A Pathway to N-Aryl and N-Alkyl Pyridinium Salts

The Zincke reaction provides a versatile route to N-aryl and N-alkyl pyridinium salts through the reaction of a pyridine with 2,4-dinitrochlorobenzene and a primary amine.[2]

Mechanism of Action: The reaction proceeds through a multi-step sequence involving the initial formation of a highly electrophilic N-(2,4-dinitrophenyl)pyridinium salt (a Zincke salt). This intermediate then undergoes nucleophilic attack by a primary amine, leading to the opening of the pyridine ring to form a "Zincke aldehyde." Subsequent ring-closure with the elimination of 2,4-dinitroaniline yields the desired pyridinium salt.[2] This process is an example of an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism.

Advantages:

  • Broad Substrate Scope: The Zincke reaction is applicable to a wide range of primary amines, including those that are sterically hindered.[3]

  • Versatility: It allows for the synthesis of both N-alkyl and N-aryl pyridinium salts.

Disadvantages:

  • Multi-step Process: The reaction requires the pre-formation and isolation of the Zincke salt, adding to the overall synthesis time.

  • Use of Hazardous Reagents: 2,4-Dinitrochlorobenzene is a toxic and potentially explosive reagent.

  • Stoichiometric Reagents: The reaction is not atom-economical, requiring stoichiometric amounts of the activating agent.

Experimental Protocol: Synthesis of an N-Aryl Pyridinium Salt via the Zincke Reaction

Step 1: Formation of the Zincke Salt

  • To a solution of pyridine (1.0 eq) in a suitable solvent such as ethanol, add 2,4-dinitrochlorobenzene (1.1 eq).

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the N-(2,4-dinitrophenyl)pyridinium salt.

  • Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Reaction with a Primary Amine

  • Dissolve the isolated Zincke salt (1.0 eq) and the desired primary amine (1.2 eq) in a polar solvent like ethanol or a mixture of ethanol and water.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude pyridinium salt can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

The Menshutkin Reaction: A Direct Approach to N-Alkylation

The Menshutkin reaction is a more direct method for the synthesis of N-alkyl pyridinium salts, involving the quaternization of pyridine with an alkyl halide.[4]

Mechanism of Action: This reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming the quaternary pyridinium salt.[5]

Advantages:

  • Simplicity: The one-step procedure is straightforward to perform.

  • Good Yields: The reaction typically provides good to excellent yields, especially with reactive alkyl halides.

Disadvantages:

  • Limited to Alkyl Substituents: The Menshutkin reaction is generally not suitable for the introduction of aryl groups.

  • Dependence on Alkyl Halide Reactivity: The reaction rate is highly dependent on the nature of the alkyl halide (I > Br > Cl) and is slower for sterically hindered halides.[4]

  • High Temperatures and Long Reaction Times: The reaction often requires elevated temperatures and prolonged reaction times for less reactive alkyl halides.

Experimental Protocol: Synthesis of an N-Alkyl Pyridinium Salt via the Menshutkin Reaction

  • Dissolve pyridine (1.0 eq) in a suitable solvent such as acetone, acetonitrile, or ethanol.

  • Add the desired alkyl halide (1.1-1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to several days depending on the reactivity of the alkyl halide.

  • Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.

  • If the product is soluble, the solvent is removed under reduced pressure, and the resulting crude pyridinium salt is purified by recrystallization.

Modern Approaches: Enhancing Efficiency and Scope

In recent years, several modern techniques have been developed to overcome the limitations of the classical methods, offering faster reaction times, milder conditions, and broader substrate applicability.

Microwave-Assisted Synthesis: Accelerating the Classics

Microwave irradiation has emerged as a powerful tool to dramatically accelerate organic reactions, including the synthesis of pyridinium salts.[6]

Causality Behind Experimental Choices: Microwave energy directly heats the solvent and reactants through dielectric heating, leading to a rapid and uniform increase in temperature. This localized superheating can significantly enhance reaction rates compared to conventional heating methods, which rely on slower thermal conduction.

Advantages:

  • Drastically Reduced Reaction Times: Reactions that take hours or days with conventional heating can often be completed in minutes.[7]

  • Improved Yields: The rapid heating can minimize the formation of side products, leading to higher yields and purity.[7]

  • Greener Chemistry: Shorter reaction times and often the ability to use less solvent contribute to a more environmentally friendly process.

Disadvantages:

  • Specialized Equipment: Requires a dedicated microwave reactor.

  • Pressure Build-up: Reactions in sealed vessels can generate significant pressure, requiring careful monitoring and appropriate safety precautions.

Experimental Protocol: Microwave-Assisted Menshutkin Reaction

  • In a microwave-safe reaction vial, combine pyridine (1.0 eq) and the alkyl halide (1.2 eq) in a minimal amount of a polar solvent like acetonitrile or DMF.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-30 minutes).

  • After cooling, the product can be isolated by filtration if it has precipitated or by removal of the solvent followed by purification.

Synthesis from Pyrylium Salts: A Modular Approach

The reaction of pyrylium salts with primary amines provides a highly efficient and modular route to a wide variety of pyridinium salts.[8]

Mechanism of Action: The highly electrophilic pyrylium ring readily undergoes nucleophilic attack by a primary amine at the C2 position. This is followed by ring-opening and subsequent ring-closure with the elimination of water to form the stable aromatic pyridinium salt.[9]

Advantages:

  • High Yields and Purity: The reaction is typically high-yielding and produces clean products.

  • Modular Synthesis: A diverse library of pyridinium salts can be synthesized by varying the substituents on the pyrylium salt and the primary amine.

  • Mild Conditions: The reaction often proceeds under mild conditions, sometimes at room temperature.[9]

Disadvantages:

  • Availability of Pyrylium Salts: The synthesis of substituted pyrylium salts can sometimes be challenging.

  • Limited to Primary Amines: The reaction is generally not applicable to secondary or tertiary amines.

Experimental Protocol: Synthesis of a Pyridinium Salt from a Pyrylium Salt

  • Dissolve the pyrylium salt (e.g., 2,4,6-triphenylpyrylium tetrafluoroborate) (1.0 eq) in a suitable solvent such as dichloromethane or ethanol.

  • Add the primary amine (1.1 eq) to the solution. A catalytic amount of a weak acid like acetic acid can be added to facilitate the reaction.[9]

  • Stir the reaction mixture at room temperature or with gentle heating for 1-4 hours, monitoring by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting pyridinium salt is typically of high purity and can often be used without further purification, or it can be recrystallized if necessary.

Catalytic N-Arylation: Expanding the Horizon to Aryl Substituents

The direct N-arylation of pyridine has traditionally been challenging. Modern catalytic methods, particularly those employing copper catalysts, have provided a breakthrough in this area.[1][10]

Causality Behind Experimental Choices: Copper catalysts can facilitate the coupling of pyridines with arylboronic acids or other arylating agents. The mechanism is believed to involve the formation of a copper-pyridine complex, which then undergoes transmetalation with the arylboronic acid, followed by reductive elimination to yield the N-aryl pyridinium salt and regenerate the active copper catalyst.

Advantages:

  • Direct N-Arylation: Provides a direct route to N-aryl pyridinium salts, which are difficult to access via classical methods.

  • Milder Conditions: Often proceeds under milder conditions than the Zincke reaction.

  • Catalytic Process: More atom-economical than stoichiometric methods.

Disadvantages:

  • Catalyst Cost and Sensitivity: The cost of the catalyst and ligands, as well as their sensitivity to air and moisture, can be a consideration.

  • Optimization Required: Reaction conditions, including the choice of catalyst, ligand, base, and solvent, often require careful optimization.

Experimental Protocol: Copper-Catalyzed N-Arylation of Pyridine with an Arylboronic Acid

  • To an oven-dried reaction vessel, add the copper catalyst (e.g., Cu(OAc)2, 5-10 mol%), a suitable ligand (if required), the arylboronic acid (1.2 eq), a base (e.g., a tertiary amine like pyridine itself or an inorganic base), and a molecular sieve.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the pyridine (1.0 eq) and a dry solvent (e.g., DMF or toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for several hours until the reaction is complete as monitored by TLC or GC-MS.

  • After cooling, the reaction mixture is filtered to remove the catalyst and other solids.

  • The filtrate is then worked up, and the product is purified by column chromatography or recrystallization.

Oxidative C-H Functionalization: A Modern Frontier

A cutting-edge approach to pyridinium salt synthesis involves the direct functionalization of C-H bonds, offering a highly atom-economical and efficient strategy.[11][12]

Mechanism of Action: These methods often employ a hypervalent iodine reagent or an electrochemical approach to generate a reactive intermediate from an arene or alkane.[11] This electrophilic species is then trapped by pyridine to form the corresponding pyridinium salt.

Advantages:

  • High Atom Economy: Avoids the need for pre-functionalized starting materials.

  • Mild Conditions: Many of these reactions proceed under mild, metal-free conditions.[11]

  • Novel Substrates: Enables the synthesis of pyridinium salts from a wide range of C-H bond-containing compounds.

Disadvantages:

  • Substrate Selectivity: Regioselectivity can be a challenge with substrates containing multiple C-H bonds.

  • Developing Field: While promising, many of these methods are still under active development and may have a more limited substrate scope compared to established methods.

Comparative Analysis of Synthesis Methods

To facilitate the selection of the most appropriate synthetic method, the following table provides a comparative summary of the key performance indicators for each approach.

MethodTypical Reaction TimeTypical Yield RangeKey AdvantagesKey Disadvantages
Zincke Reaction 3-6 hours50-80%Broad substrate scope for primary amines.Multi-step, hazardous reagents.
Menshutkin Reaction Hours to days70-95%Simple, one-step procedure for N-alkylation.Limited to alkyl halides, can be slow.
Microwave-Assisted 5-30 minutes80-98%Drastically reduced reaction times, improved yields.Requires specialized equipment.
From Pyrylium Salts 1-4 hours85-98%Modular, high yields, mild conditions.Requires synthesis of pyrylium salts.
Catalytic N-Arylation 12-24 hours60-90%Direct access to N-aryl pyridinium salts.Requires catalyst and optimization.
C-H Functionalization 4-12 hours50-85%High atom economy, mild conditions.Developing field, potential selectivity issues.

Visualizing the Synthetic Pathways

The following diagrams illustrate the fundamental mechanisms and workflows of the discussed synthetic methods.

Reaction Mechanism Diagrams

Zincke_Mechanism Pyridine Pyridine Zincke_Salt N-(2,4-Dinitrophenyl) pyridinium Salt Pyridine->Zincke_Salt + DNCB DNCB 2,4-Dinitro- chlorobenzene Ring_Opened Ring-Opened Intermediate (Zincke Aldehyde) Zincke_Salt->Ring_Opened + Amine Amine Primary Amine Pyridinium_Salt Pyridinium Salt Ring_Opened->Pyridinium_Salt Ring Closure DNP_Aniline 2,4-Dinitroaniline Ring_Opened->DNP_Aniline - DNP-Aniline

Caption: The Zincke reaction mechanism proceeds via a Zincke salt intermediate.

Menshutkin_Mechanism Pyridine Pyridine Transition_State SN2 Transition State Pyridine->Transition_State Alkyl_Halide Alkyl Halide Alkyl_Halide->Transition_State Pyridinium_Salt Pyridinium Salt Transition_State->Pyridinium_Salt Halide_Ion Halide Ion Transition_State->Halide_Ion

Caption: The Menshutkin reaction is a direct SN2 nucleophilic substitution.

Pyrylium_Mechanism Pyrylium_Salt Pyrylium Salt Adduct Nucleophilic Adduct Pyrylium_Salt->Adduct + Amine Amine Primary Amine Ring_Opened Ring-Opened Intermediate Adduct->Ring_Opened Pyridinium_Salt Pyridinium Salt Ring_Opened->Pyridinium_Salt Ring Closure Water Water Ring_Opened->Water - H2O

Caption: Synthesis from pyrylium salts involves nucleophilic attack and ring transformation.

Experimental Workflow Diagram

General_Workflow Start Start: Select Synthesis Method Reactants Combine Reactants and Solvent Start->Reactants Reaction Reaction under Specific Conditions (Heat, MW, Catalyst) Reactants->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (Filtration, Extraction) Monitoring->Workup Complete Purification Purification (Recrystallization, Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End: Pure Pyridinium Salt Analysis->End

Caption: A generalized workflow for the synthesis and purification of pyridinium salts.

Conclusion

The synthesis of pyridinium salts is a mature field with a rich history, yet it continues to evolve with the advent of new technologies and catalytic systems. The choice of synthetic method is a critical decision that depends on the desired substitution pattern, the scale of the reaction, and the available resources. Classical methods like the Zincke and Menshutkin reactions remain valuable for their reliability and simplicity in specific contexts. However, for enhanced efficiency, milder conditions, and broader substrate scope, modern approaches such as microwave-assisted synthesis, conversion from pyrylium salts, and catalytic N-arylation offer significant advantages. As the demand for novel and complex pyridinium-containing molecules grows, the continued development of innovative synthetic strategies, particularly in the realm of C-H functionalization, will undoubtedly play a pivotal role.

References

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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 4-Methyl-1-(3-sulphonatopropyl)pyridinium

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and conscientious management of the chemical reagents we employ. 4-Methyl-1-(3-sulphonatopropyl)pyridinium, a zwitterionic pyridinium derivative, requires careful consideration for its disposal. This guide provides a detailed, step-by-step framework for its proper handling and disposal, grounded in an understanding of its chemical nature and potential environmental impact. The core principle is straightforward: this compound and its containers must be treated as hazardous waste and must not enter terrestrial or aquatic environments.

Hazard Assessment & Risk Mitigation: The "Why" Behind the Protocol

Inferred Chemical Hazards
  • Pyridinium Core: Pyridine and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] They may cause skin, eye, and respiratory irritation.[3][4] Therefore, it is prudent to handle this compound as a substance with potential for oral toxicity and as a skin and eye irritant.

  • Sulfonate Group & Environmental Persistence: The sulfonate group (-SO₃⁻) confers high water solubility.[5] Many sulfonated aromatic compounds are known to be resistant to biodegradation.[5][6] This combination means that if released into drains, the compound can easily bypass conventional wastewater treatment facilities and persist in aquatic environments, where it may accumulate and pose a toxic threat to aquatic life.[5][7] Anionic surfactants like alkylbenzene sulfonates, a related class of chemicals, have been shown to have various negative impacts on aquatic ecosystems.[7]

Essential Personal Protective Equipment (PPE) & Engineering Controls

Given the potential hazards, a stringent safety protocol is non-negotiable. All handling and disposal procedures must be performed within a certified laboratory chemical fume hood to prevent inhalation of any potential aerosols.[2][8]

Table 1: Required Personal Protective Equipment

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes to the eyes and face, which could cause serious irritation or damage.[9]
Hand Protection Nitrile gloves.Provides a sufficient barrier against pyridine-based compounds.[8] Always inspect gloves before use and wash hands thoroughly after removal.[10]
Body Protection A buttoned, long-sleeved laboratory coat.Prevents incidental skin contact with contaminated surfaces or from small spills.[3]

Step-by-Step Disposal & Decontamination Protocol

The guiding principle is waste minimization and strict segregation. Never pour this compound or its solutions down the drain.[8]

Disposal of Unused/Expired Product (Concentrated Solid)

This is the most straightforward pathway and represents the gold standard for chemical waste management.

  • Do Not Alter: Do not attempt to neutralize or dilute the pure solid compound. This only increases the volume of hazardous waste.[11]

  • Secure Containment: Ensure the original container is tightly sealed and properly labeled. If the original container is compromised, overpack it into a larger, compatible, and sealed container.

  • Labeling: The container must be labeled as hazardous waste in accordance with your institution's and local regulatory requirements. The label must clearly state the full chemical name: "this compound".

  • Transfer: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[10][12]

Disposal of Dilute Aqueous Solutions

Experimental procedures often result in dilute aqueous solutions containing the compound. These must also be treated as hazardous waste.

  • Collection: Collect all aqueous waste containing this compound in a dedicated, sealed, and compatible waste container (e.g., a high-density polyethylene carboy).

  • Labeling: Label the container clearly as "Aqueous Hazardous Waste: Contains this compound". Keep a log of the approximate concentration and volume added.

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is ready for pickup by your EHS-approved contractor.

Decontamination of Glassware and Surfaces

Proper decontamination prevents cross-contamination and accidental exposure.

  • Initial Rinse: Rinse the contaminated glassware or surface with a small amount of an appropriate solvent (e.g., deionized water). This first rinsate is considered hazardous and must be collected in your designated aqueous hazardous waste container.

  • Secondary Rinse: Perform a second rinse. This rinsate should also be collected into the hazardous waste stream to ensure thorough decontamination.

  • Final Wash: After the two hazardous rinses, the glassware may be washed normally.

Spill Management Protocol

Accidents happen; a prepared response is critical.

  • Evacuate & Alert: If the spill is large or in a poorly ventilated area, evacuate personnel and alert your supervisor and institutional EHS.[2]

  • Containment: For minor spills within a fume hood, contain the spill using an inert absorbent material like sand, vermiculite, or a chemical spill pillow.[8]

  • Collection: Carefully sweep or scoop the absorbent material into a sealable, compatible container. Do not use a vacuum cleaner.

  • Labeling & Disposal: Label the container as "Solid Hazardous Waste: this compound absorbed on [absorbent name]" and dispose of it through your licensed hazardous waste contractor.[2]

  • Decontamination: Decontaminate the spill area using the two-step rinse process described in section 2.3, collecting all rinsate as hazardous waste.

Disposal Workflow Summary

The following diagram and table summarize the correct logistical pathways for managing all waste streams associated with this chemical.

Visual Workflow for Disposal

G cluster_source Waste Generation cluster_containment Containment & Segregation cluster_disposal Final Disposal Source_Pure Pure/Expired Chemical Waste_Container Hazardous Waste Container Source_Pure->Waste_Container Direct Transfer Source_Aq Dilute Aqueous Solutions Source_Aq->Waste_Container Collect Rinsates & Solutions Source_Solid Contaminated Solids (PPE, Absorbent) Source_Solid->Waste_Container Bag & Seal Source_Container Empty Original Container Source_Container->Waste_Container Triple Rinse or Dispose Directly Contractor Licensed Hazardous Waste Contractor Waste_Container->Contractor Scheduled Pickup

Caption: Logical flow for the safe disposal of all waste streams.

Summary of Disposal Pathways
Waste TypePrimary ContainmentDisposal PathwayCritical Precaution
Pure/Concentrated Chemical Original sealed container or approved overpack.Transfer directly to a licensed hazardous waste contractor.[13]Do not attempt to neutralize or dilute.
Dilute Aqueous Solutions Labeled, sealed, compatible waste carboy.Collect all solutions and rinsates for disposal by a licensed contractor.Never dispose of down the drain due to high water solubility and environmental persistence.[5][8]
Contaminated Solids (PPE, absorbent) Sealed, labeled plastic bag or solid waste drum.Dispose of as solid hazardous waste via a licensed contractor.[2]Ensure no free liquid is present before sealing.
Empty Raw Material Container The container itself.Triple-rinse (collecting all rinsate as hazardous waste) or dispose of the unrinsed container as hazardous waste.[12][14]An "empty" container is not truly empty and its residue is still hazardous.

By adhering to this comprehensive disposal plan, researchers, scientists, and drug development professionals can ensure they are protecting themselves, their colleagues, and the environment. This commitment to responsible chemical stewardship is an integral part of scientific integrity.

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Navigating the Unseen: A Guide to Personal Protective Equipment for Handling 4-Methyl-1-(3-sulfonatopropyl)pyridinium

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, navigating the complexities of novel chemical compounds is a daily reality. Among these is 4-Methyl-1-(3-sulfonatopropyl)pyridinium, a zwitterionic organic compound with emerging applications. While a comprehensive, compound-specific Safety Data Sheet (SDS) remains to be broadly published, a deep understanding of its structural motifs—a pyridinium core and a sulfonate functional group—provides the critical foresight needed to establish robust safety protocols. This guide synthesizes established principles of laboratory safety with insights gleaned from analogous chemical structures to provide a clear, actionable framework for the safe handling of this compound, ensuring that your pioneering research is built on a foundation of uncompromising safety.

Understanding the Hazard Profile: An Evidence-Based Approach

The core principle of chemical safety lies in proactively identifying and mitigating potential hazards. In the absence of a dedicated SDS for 4-Methyl-1-(3-sulfonatopropyl)pyridinium, we must extrapolate from the known toxicological profiles of its constituent chemical families: pyridinium salts and organic sulfonates.

Pyridinium compounds, a class of heterocyclic organic cations, are known to exhibit varying degrees of irritant properties.[1][2] Contact with skin, eyes, and the respiratory tract can lead to irritation.[1][2] Similarly, sulfonic acids and their salt derivatives are recognized as potential skin and eye irritants.[3][4] The zwitterionic nature of 4-Methyl-1-(3-sulfonatopropyl)pyridinium, possessing both a positive and negative charge on the same molecule, may influence its absorption and reactivity, though it does not negate the inherent potential for irritation.

Therefore, a cautious and conservative approach is warranted, assuming the compound may cause irritation upon contact. The primary objective of our personal protective equipment (PPE) strategy is to create a reliable barrier against these potential exposures.

Essential Personal Protective Equipment: A Multi-Layered Defense

A comprehensive PPE strategy is not merely a checklist but a dynamic system that adapts to the specific experimental context. The following recommendations provide a baseline for handling 4-Methyl-1-(3-sulfonatopropyl)pyridinium in a typical laboratory setting.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that could cause serious eye irritation. Standard safety glasses do not provide a sufficient seal.
Skin Protection - Gloves: Nitrile or neoprene gloves. - Lab Coat: A fully-buttoned, long-sleeved lab coat.Nitrile and neoprene offer good chemical resistance to a broad range of organic compounds. Ensure gloves are inspected for integrity before each use and changed immediately upon contamination. A lab coat prevents direct skin contact with potential spills.
Respiratory Protection - To be used in a well-ventilated area or a certified chemical fume hood. - For situations with a higher risk of aerosolization (e.g., weighing fine powders, sonication), a NIOSH-approved respirator with an appropriate particulate filter may be necessary.Minimizes the inhalation of any airborne particles or aerosols, which could irritate the respiratory system. The primary control measure should always be engineering controls like a fume hood.

Procedural Guidance: Integrating Safety into Your Workflow

The selection of PPE is intrinsically linked to the procedures being performed. The following step-by-step guidance outlines the practical application of these safety measures.

Pre-Operational Phase: Preparation and Planning
  • Risk Assessment: Before any new procedure, conduct a thorough risk assessment. Consider the quantity of the compound being used, the potential for aerosolization, and the duration of the handling task.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly. Check the certification sticker and the airflow monitor.

  • PPE Inspection: Carefully inspect all PPE for any signs of damage, such as cracks in goggles, or tears and pinholes in gloves.

  • Emergency Preparedness: Locate the nearest safety shower and eyewash station. Ensure they are unobstructed and have been recently tested.

Operational Phase: Handling with Care
  • Donning PPE: Put on your lab coat, followed by safety goggles. Don gloves last, ensuring the cuffs of the gloves overlap with the sleeves of your lab coat.

  • Compound Handling: Conduct all manipulations of 4-Methyl-1-(3-sulfonatopropyl)pyridinium, especially the handling of the solid form, within the certified chemical fume hood to control potential dust and vapors.

  • Spill Management: In the event of a small spill, immediately alert others in the vicinity. Wearing your full PPE, contain the spill with an inert absorbent material and clean the area as per your laboratory's standard operating procedures for non-highly hazardous chemical spills. For larger spills, evacuate the area and follow your institution's emergency response protocol.

Post-Operational Phase: Decontamination and Disposal
  • Doffing PPE: Remove your PPE in the reverse order it was put on, being careful to avoid contaminating your skin. Remove gloves first, followed by your lab coat, and finally your safety goggles.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing your gloves.

  • Waste Disposal: Dispose of all contaminated materials, including used gloves and absorbent materials, in a clearly labeled hazardous waste container in accordance with your institution's and local regulations.

Visualizing the Workflow: A Decision-Making Diagram

To further clarify the procedural logic, the following diagram illustrates the key decision points in the safe handling of 4-Methyl-1-(3-sulfonatopropyl)pyridinium.

PPE_Workflow cluster_pre Pre-Operation cluster_op Operation cluster_post Post-Operation Risk_Assessment Conduct Risk Assessment Verify_Hood Verify Fume Hood Risk_Assessment->Verify_Hood Inspect_PPE Inspect PPE Verify_Hood->Inspect_PPE Don_PPE Don PPE Inspect_PPE->Don_PPE Handle_Compound Handle Compound in Hood Don_PPE->Handle_Compound Spill Spill? Handle_Compound->Spill Manage_Spill Manage Spill Spill->Manage_Spill Yes Doff_PPE Doff PPE Spill->Doff_PPE No Manage_Spill->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands Dispose_Waste Dispose of Waste Wash_Hands->Dispose_Waste

Caption: Decision workflow for handling 4-Methyl-1-(3-sulfonatopropyl)pyridinium.

Emergency Procedures: A Plan for the Unexpected

Even with the most stringent precautions, accidents can happen. Being prepared to respond effectively is a critical component of laboratory safety.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion: Fostering a Culture of Safety

The responsible handling of any chemical, particularly one with an incompletely defined hazard profile, is a testament to a researcher's commitment to scientific integrity and personal well-being. By adopting the multi-layered PPE strategy and procedural guidance outlined in this document, you are not only protecting yourself and your colleagues but also fostering a robust culture of safety within your laboratory. This proactive approach ensures that your focus remains on the pursuit of knowledge, confident in the knowledge that your work is being conducted in the safest possible environment.

References

  • PubChem. (n.d.). 4-Methyl-1-(3-sulphonatopropyl)pyridinium. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Pyridinium sulfonate. National Center for Biotechnology Information. Retrieved from [Link]

  • SAFETY DATA SHEETS. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Sulfonic acids, petroleum, sodium salts. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • SAFETY DATA SHEET. (2010, October 29). Fisher Scientific. Retrieved from [Link]

  • Strategies for the Safe Handling of Sulfonic Acid. (2022, September 13). Capital Resin Corporation. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.